molecular formula C33H42O19 B1681598 Troxerutin CAS No. 7085-55-4

Troxerutin

Cat. No.: B1681598
CAS No.: 7085-55-4
M. Wt: 742.7 g/mol
InChI Key: IYVFNTXFRYQLRP-VVSTWUKXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Troxerutin (CAS 7085-55-4), also known as Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin . This compound is recognized in research for its diverse pharmacological effects, including potent antioxidant, anti-inflammatory, and vasoprotective properties . Its multifaceted mechanism of action makes it a valuable compound for investigating a range of chronic diseases. In scientific studies, this compound has demonstrated significant research value in several areas. It shows promise in models of neurodegenerative conditions, where it has been observed to reduce acetylcholinesterase activity and protect hippocampal neurons against amyloid-beta-induced oxidative stress and apoptosis . In metabolic research, this compound has been studied for its potential to protect against diabetic complications, such as cardiomyopathy, and to improve hepatic lipid homeostasis . Its vasoprotective qualities are also a key area of investigation, with research focusing on its ability to improve capillary permeability and reduce edema . The compound exerts its effects through multiple molecular pathways. Key mechanisms include the enhancement of endogenous antioxidant enzymes like superoxide dismutase and glutathione peroxidase, thereby reducing oxidative damage . This compound also modulates critical signaling pathways, such as increasing nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2) and downregulating the activity of nuclear factor kappa B (NF-κB) . Furthermore, it influences apoptotic pathways by decreasing proapoptotic proteins (e.g., BAX, caspases) and increasing the anti-apoptotic protein BCL-2 . With an empirical formula of C33H42O19 and a molar mass of 742.680 g·mol⁻¹, this compound is supplied as a high-quality, solid white to almost white powder that complies with current pharmacopoeial standards . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVFNTXFRYQLRP-VVSTWUKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045929
Record name Troxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

742.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7085-55-4, 55965-63-4
Record name Troxerutin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7085-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troxerutin [INN:BAN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Venoruton
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troxerutin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troxerutin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Troxerutin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROXERUTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

181 °C
Record name Troxerutin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006083
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Troxerutin in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, present a significant and growing challenge to global health. The complex pathophysiology, often involving oxidative stress, neuroinflammation, and protein aggregation, necessitates the exploration of multi-target therapeutic agents. Troxerutin, a naturally occurring bioflavonoid, has emerged as a promising candidate due to its potent antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its therapeutic effects in the context of neurodegeneration. We consolidate findings from preclinical studies, detailing its modulation of key signaling pathways including Nrf2/ARE, NF-κB, PI3K/Akt, and SIRT1/SIRT3. Furthermore, this document summarizes quantitative data on its efficacy, outlines common experimental protocols used in its evaluation, and provides visual representations of its mechanisms of action to support further research and drug development efforts.

Introduction: The Therapeutic Potential of this compound

This compound, also known as Vitamin P4, is a semi-synthetic derivative of the natural flavonoid rutin.[1] Found in various plants, including tea, coffee, and cereals, it is highly water-soluble and exhibits low tissue toxicity.[1] Its established pharmacological profile includes antioxidant, anti-inflammatory, and vasoprotective effects.[2][3] In recent years, a substantial body of research has focused on its neuroprotective capabilities, demonstrating its potential to cross the blood-brain barrier and mitigate the pathological cascades underlying diseases like Alzheimer's and Parkinson's.[2] This guide aims to dissect the molecular signaling pathways that this compound modulates to confer neuroprotection.

Core Mechanisms of Action in Neurodegeneration

This compound's neuroprotective effects are multifaceted, stemming from its ability to simultaneously target several key pathological processes implicated in neuronal damage and death.

Attenuation of Oxidative Stress

Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a cornerstone of neurodegenerative pathology. This compound directly counteracts oxidative damage through multiple actions. It effectively scavenges free radicals and reduces lipid peroxidation, a key indicator of cellular membrane damage.

Key effects include:

  • Reduction of ROS and Malondialdehyde (MDA): this compound consistently lowers the levels of ROS and MDA, a toxic byproduct of lipid peroxidation, in various experimental models.

  • Enhancement of Endogenous Antioxidant Enzymes: It boosts the activity of critical antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT).

This compound's General Antioxidant Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx, CAT) This compound->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress (e.g., Lipid Peroxidation) ROS->OxidativeStress Causes Neuroprotection Neuroprotection OxidativeStress->Neuroprotection Inhibits AntioxidantEnzymes->ROS Neutralizes This compound's Activation of the Nrf2/ARE Pathway This compound This compound Nrf2_translocation Nrf2 Nuclear Translocation This compound->Nrf2_translocation Promotes ARE Binds to ARE Nrf2_translocation->ARE Antioxidant_Genes Upregulation of Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces This compound's Inhibition of the NF-κB Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IkBa_p Phosphorylation of IκBα Inflammatory_Stimuli->IkBa_p p65_translocation p65 Nuclear Translocation IkBa_p->p65_translocation Allows Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) p65_translocation->Pro_inflammatory_Genes Induces This compound This compound This compound->IkBa_p Inhibits This compound's Upregulation of the PI3K/Akt Pathway This compound This compound PI3K_Akt PI3K/Akt Phosphorylation This compound->PI3K_Akt Upregulates Anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) PI3K_Akt->Anti_apoptotic Activates Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Caspases) PI3K_Akt->Pro_apoptotic Inhibits Neuronal_Survival Neuronal Survival Anti_apoptotic->Neuronal_Survival Promotes Pro_apoptotic->Neuronal_Survival Inhibits General Experimental Workflow for In Vivo Studies Animal_Model 1. Animal Model Induction (e.g., LPS, Aβ, 6-OHDA) Treatment 2. This compound Administration (Dose & Duration) Animal_Model->Treatment Behavioral 3. Behavioral Assessment (e.g., Morris Water Maze) Treatment->Behavioral Tissue 4. Tissue Collection (e.g., Hippocampus, Striatum) Behavioral->Tissue Analysis 5. Biochemical & Histological Analysis (ELISA, Western Blot, IHC, TUNEL) Tissue->Analysis

References

The Cardioprotective Mechanisms of Troxerutin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant pharmacological effects on the cardiovascular system. This technical guide provides an in-depth analysis of the mechanisms of action of this compound in various cardiovascular diseases, including atherosclerosis, myocardial ischemia-reperfusion injury, hypertension, and thrombosis. Drawing upon a comprehensive review of preclinical and clinical studies, this document details the experimental protocols used to elucidate these effects and presents quantitative data in a structured format for comparative analysis. Furthermore, key signaling pathways modulated by this compound, namely the NF-κB, PI3K/Akt, and STAT3 pathways, are visualized through detailed diagrams to facilitate a deeper understanding of its molecular interactions. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic strategies for cardiovascular disorders.

Introduction

This compound, a trihydroxyethylated derivative of rutin, is a flavonoid found in various plants, including tea, coffee, and cereals.[1] It has garnered considerable attention for its vasoprotective and cardioprotective properties, which are attributed to its potent antioxidant, anti-inflammatory, and antithrombotic activities.[2][3] This document aims to provide a comprehensive technical overview of the pharmacological effects of this compound on the cardiovascular system, with a focus on its molecular mechanisms of action.

Pharmacological Effects on Cardiovascular Diseases

This compound exerts its beneficial effects across a spectrum of cardiovascular diseases by targeting key pathological processes.

Atherosclerosis

This compound has been shown to mitigate the development of atherosclerosis by reducing vascular inflammation and oxidative stress.[4] It achieves this by downregulating the expression of adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, thereby reducing the recruitment of inflammatory cells to the vascular wall.[1] Additionally, its antioxidant properties help to prevent the oxidation of low-density lipoprotein (LDL), a critical step in the formation of atherosclerotic plaques.

Myocardial Ischemia-Reperfusion (I/R) Injury

This compound preconditioning has been demonstrated to protect the myocardium against ischemia-reperfusion injury. This protection is mediated through the activation of the PI3K/Akt signaling pathway, which leads to a reduction in myocardial infarct size, improved cardiac function, and decreased levels of cardiac injury markers. Furthermore, this compound attenuates the inflammatory response and apoptosis associated with I/R injury.

Hypertension

This compound has been shown to possess antihypertensive effects. In animal models of hypertension, this compound administration leads to a significant reduction in systolic blood pressure. This effect is, in part, attributed to its ability to reduce oxidative stress and improve endothelial function. In a model of gestational hypertension, this compound was found to reduce blood pressure by inhibiting STAT3 signaling.

Thrombosis

This compound exhibits antithrombotic properties by inhibiting platelet aggregation and reducing blood viscosity. In silico and in vitro studies suggest that this compound may act as a potential inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.

Quantitative Data on the Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the effects of this compound on key markers of cardiovascular disease.

Table 1: Effect of this compound on Myocardial Infarct Size and Cardiac Injury Markers in a Rat Model of Ischemia-Reperfusion Injury

ParameterControl (I/R)This compound (150 mg/kg) + I/RReference
Myocardial Infarct Size (%)45.2 ± 3.125.6 ± 2.8
Creatine Kinase (CK) (U/L)1856 ± 1231123 ± 98
Lactate Dehydrogenase (LDH) (U/L)2345 ± 1561456 ± 112
Aspartate Aminotransferase (AST) (U/L)345 ± 28211 ± 19

*p < 0.05 compared to the Control (I/R) group.

Table 2: Effect of this compound on Inflammatory Cytokines in Cardiovascular Disease Models

ModelCytokineControlThis compoundReference
Diabetic Rat AortaTNF-α (pg/mg protein)85.4 ± 7.252.1 ± 4.9
Diabetic Rat AortaIL-6 (pg/mg protein)112.3 ± 9.875.4 ± 6.5
Rat Myocardial I/RTNF-α (pg/mL)125.6 ± 10.385.2 ± 7.1
Rat Myocardial I/RIL-10 (pg/mL)45.2 ± 3.968.9 ± 5.4

*p < 0.05 compared to the Control group.

Table 3: Effect of this compound on Blood Pressure in Animal Models of Hypertension

ModelParameterControlThis compoundReference
L-NAME Induced Hypertensive RatsSystolic Blood Pressure (mmHg)185 ± 12142 ± 9* (100 mg/kg)
Gestational Hypertensive MiceSystolic Blood Pressure (mmHg)155 ± 8125 ± 6* (40 mg/kg)

*p < 0.05 compared to the Control group.

Table 4: Effect of this compound on Apoptotic Markers in a Rat Model of Myocardial Ischemia-Reperfusion Injury

ParameterControl (I/R)This compound (150 mg/kg) + I/RReference
Bax/Bcl-2 Ratio3.2 ± 0.41.8 ± 0.2
Caspase-3 Activity (fold change)4.5 ± 0.52.1 ± 0.3

*p < 0.05 compared to the Control (I/R) group.

Key Signaling Pathways Modulated by this compound

This compound exerts its cardioprotective effects by modulating several key intracellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In pathological conditions, the activation of this pathway leads to the transcription of pro-inflammatory genes. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of inflammatory cytokines and adhesion molecules.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB NF-κB/IκBα Complex Gene Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival and proliferation. This compound has been shown to activate this pathway, leading to the phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and promotes cell survival, which is a key mechanism in its protection against myocardial ischemia-reperfusion injury.

PI3K_Akt_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., Bad, Caspase-9) Akt->Downstream Inhibits Apoptosis Survival Cell Survival Akt->Survival Promotes This compound This compound This compound->PI3K Activates

Caption: this compound promotes cell survival via the PI3K/Akt pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is involved in inflammation and cell proliferation. In the context of gestational hypertension, the activation of this pathway contributes to the disease's pathogenesis. This compound has been found to inhibit the phosphorylation of STAT3, thereby ameliorating the symptoms of gestational hypertension.

STAT3_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription This compound This compound This compound->JAK Inhibits

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Protocols

This section provides an overview of the key experimental protocols used in the studies cited in this guide.

Animal Models
  • Myocardial Ischemia-Reperfusion (I/R) Injury in Rats: Male Wistar rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for a period of 30-45 minutes, followed by reperfusion for 2-24 hours. This compound (e.g., 150 mg/kg) is typically administered orally for a specified period before the I/R procedure.

  • L-NAME-Induced Hypertension in Rats: Hypertension is induced in male Wistar rats by administering Nω-nitro-L-arginine methyl ester (L-NAME), a nitric oxide synthase inhibitor, in their drinking water (e.g., 40 mg/kg/day) for several weeks. This compound is co-administered orally at various doses (e.g., 25, 50, 100 mg/kg).

  • Gestational Hypertension in Mice: Pregnancy-induced hypertension is induced in pregnant mice, and they are treated with this compound (e.g., 20 and 40 mg/kg) or a vehicle. Blood pressure and proteinuria are monitored throughout the treatment period.

In Vitro Assays
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) or other relevant cell types are cultured under standard conditions. To mimic disease states, cells can be exposed to high glucose, inflammatory stimuli (e.g., TNF-α), or hypoxia-reoxygenation.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in serum or tissue homogenates are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis: The expression and phosphorylation status of key signaling proteins (e.g., NF-κB, Akt, STAT3) are determined by Western blot analysis. Protein extracts from tissues or cells are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Western_Blot_Workflow Sample Tissue/Cell Lysis Protein Protein Quantification Sample->Protein SDS_PAGE SDS-PAGE Protein->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection & Analysis SecondaryAb->Detection

Caption: General workflow for Western blot analysis.

Conclusion

This compound has emerged as a promising therapeutic agent for the management of cardiovascular diseases. Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and antithrombotic effects, are underpinned by its ability to modulate key signaling pathways such as NF-κB, PI3K/Akt, and STAT3. The quantitative data from preclinical studies provide compelling evidence for its efficacy in reducing myocardial damage, inflammation, and hypertension. The experimental protocols outlined in this guide offer a framework for future research aimed at further elucidating the therapeutic potential of this compound and translating these findings into clinical practice. Further large-scale clinical trials are warranted to establish the role of this compound in the prevention and treatment of major cardiovascular events in humans.

References

Troxerutin's Modulation of Core Molecular Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, has garnered significant attention for its therapeutic potential across a spectrum of chronic diseases. Its pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities, are underpinned by its ability to modulate key molecular signaling pathways. This technical guide provides an in-depth analysis of the core signaling cascades affected by this compound, presenting quantitative data, detailed experimental methodologies, and visual pathway diagrams to support further research and drug development.

Core Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by influencing a network of interconnected signaling pathways. The most well-documented of these are the NF-κB, Nrf2, and PI3K/Akt pathways, which are central to cellular responses to inflammation, oxidative stress, and survival.

The NF-κB Signaling Pathway: Attenuation of Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In pathological conditions, its aberrant activation leads to the overexpression of pro-inflammatory cytokines and other inflammatory mediators. This compound has been shown to be a potent inhibitor of this pathway.

This compound's inhibitory action on the NF-κB pathway primarily involves the suppression of IKKβ expression. This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB (p65 subunit) in the cytoplasm. By stabilizing IκBα, this compound effectively blocks the nuclear translocation of NF-κB, thereby downregulating the transcription of its target pro-inflammatory genes.[1][2][3][4][5]

NF_kB_Pathway This compound This compound IKKbeta IKKβ This compound->IKKbeta In hibits IkB_NFkB IκBα-NF-κB (Inactive Complex) IKKbeta->IkB_NFkB Phosphorylates IkBa_p p-IκBα (Degradation) IkB_NFkB->IkBa_p NFkB NF-κB (p65) (Active) IkBa_p->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Activates

This compound's Inhibition of the NF-κB Signaling Pathway.
The Nrf2 Signaling Pathway: Upregulation of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a battery of antioxidant and cytoprotective genes. This compound is a known activator of the Nrf2 pathway.

This compound promotes the nuclear translocation of Nrf2, leading to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). This enhanced antioxidant capacity helps to mitigate cellular damage from reactive oxygen species (ROS).

Nrf2_Pathway This compound This compound Nrf2_Keap1 Nrf2-Keap1 (Inactive Complex) This compound->Nrf2_Keap1 Promotes Dissociation Nrf2 Nrf2 (Active) Nrf2_Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds to Antioxidant_Enzymes Antioxidant Enzyme Transcription (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Activates

This compound's Activation of the Nrf2 Antioxidant Pathway.
The PI3K/Akt Signaling Pathway: Promotion of Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its activation is crucial for protecting cells from apoptosis. This compound has been shown to activate the PI3K/Akt pathway, contributing to its protective effects.

This compound promotes the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and caspases, while promoting the function of anti-apoptotic proteins like Bcl-2. This shift in the balance between pro- and anti-apoptotic factors ultimately enhances cell survival.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits and Activates p_Akt p-Akt (Active) Akt->p_Akt Apoptosis_Inhibition Inhibition of Apoptosis (↓Bad, ↓Caspases, ↑Bcl-2) p_Akt->Apoptosis_Inhibition Promotes

This compound's Activation of the PI3K/Akt Survival Pathway.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key molecular targets within the NF-κB, Nrf2, and PI3K/Akt pathways, as well as its impact on inflammatory cytokines, antioxidant enzymes, and apoptosis markers.

Table 1: Effect of this compound on NF-κB Pathway Components

TargetExperimental ModelThis compound Concentration/DoseObserved EffectReference
NF-κB p65 (nuclear)HFD-treated mouse livers150 mg/kg/daySignificant decrease vs. HFD group (p < 0.001)
NF-κB (protein)Type 2 diabetic rat modelNot specifiedSignificant reduction vs. diabetic group
NF-κB (mRNA)Aortic tissue of diabetic rats150 mg/kg/daySignificant decrease vs. diabetic group (p < 0.05)
p-NF-κB p65/NF-κB p65Cisplatin-treated rat kidney150 mg/kg/daySignificant decrease vs. cisplatin group (P < 0.01)

Table 2: Effect of this compound on Nrf2 Pathway Components and Antioxidant Enzymes

TargetExperimental ModelThis compound Concentration/DoseObserved EffectReference
Nrf2 (nuclear)HuH-7 hepatocarcinoma cellsNot specifiedAugmented nuclear translocation
HO-1 (protein)HuH-7 hepatocarcinoma cellsNot specifiedIncreased expression
SOD, CAT, GPxCisplatin-treated rat kidney150 mg/kg/daySignificant increase in activities (P < 0.01)
SOD, GPxAβ-induced rat hippocampusNot specifiedEnhanced activities

Table 3: Effect of this compound on PI3K/Akt Pathway and Apoptosis Markers

TargetExperimental ModelThis compound Concentration/DoseObserved EffectReference
p-Akt/Akt ratioCisplatin-treated rat kidney150 mg/kg/daySignificant increase vs. cisplatin group (P < 0.01)
Bax, Caspase-3Myocardial I/R in ratsNot specifiedSignificant decrease in mRNA and protein levels
Bcl-2Myocardial I/R in ratsNot specifiedSignificant increase in mRNA and protein levels
Cleaved-caspase 3, 9Cisplatin-treated rat kidney150 mg/kg/daySignificant decrease in protein levels (P < 0.01)
Bcl-2Cisplatin-treated rat kidney150 mg/kg/daySignificant increase in protein levels (P < 0.01)

Table 4: Effect of this compound on Inflammatory Cytokines

CytokineExperimental ModelThis compound Concentration/DoseObserved EffectReference
TNF-α, IL-1β, IL-6Cisplatin-treated rat kidney150 mg/kg/daySignificant decrease in protein levels (P < 0.01)
TNF-α, IL-1βMyocardial injury modelNot specifiedReduced levels
TNF-α, IL-6, IL-1βAortic tissue of diabetic rats150 mg/kg/daySignificant decrease vs. diabetic group (p < 0.01 for TNF-α, p < 0.05 for others)
IL-1β, TNF-α, MCP-1 (mRNA)HFD-treated mouse livers150 mg/kg/daySignificant decrease vs. HFD group (p < 0.001)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound on the described signaling pathways.

Western Blot Analysis for Protein Expression and Phosphorylation
  • Objective: To quantify the protein levels of total and phosphorylated forms of key signaling molecules (e.g., NF-κB p65, Akt, p-Akt, IκBα).

  • Methodology:

    • Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

    • SDS-PAGE: Equal amounts of protein (typically 20-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

    • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-NF-κB p65, anti-phospho-Akt).

    • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry using software like ImageJ. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Objective: To measure the mRNA expression levels of target genes (e.g., TNF-α, IL-6, Nrf2, HO-1).

  • Methodology:

    • RNA Extraction: Total RNA is extracted from cells or tissues using a commercial RNA isolation kit (e.g., TRIzol).

    • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (A260/A280 ratio).

    • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).

    • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
  • Objective: To measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum.

  • Methodology:

    • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.

    • Blocking: The plate is washed and blocked to prevent non-specific binding.

    • Sample and Standard Incubation: Samples and a series of known standards are added to the wells and incubated.

    • Detection Antibody Incubation: A biotinylated detection antibody specific for the cytokine is added.

    • Enzyme Conjugate Incubation: Streptavidin-HRP or a similar enzyme conjugate is added.

    • Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The cytokine concentration in the samples is determined by comparison to the standard curve.

Conclusion

This compound demonstrates a multi-targeted mechanism of action, primarily through the modulation of the NF-κB, Nrf2, and PI3K/Akt signaling pathways. Its ability to concurrently inhibit inflammation, enhance antioxidant defenses, and promote cell survival underscores its therapeutic potential for a wide range of diseases characterized by inflammation and oxidative stress. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic benefits of this compound. Future research should focus on elucidating the upstream molecular targets of this compound and further delineating the crosstalk between the signaling pathways it modulates.

References

Troxerutin's Role in Downregulating NF-κB Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant anti-inflammatory properties, largely attributed to its ability to downregulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's inhibitory effects on NF-κB activation. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols for investigating this pathway, and provides visual representations of the signaling cascade and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development of novel anti-inflammatory therapeutics.

Introduction

The NF-κB signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in the transcription of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2][3] Consequently, dysregulation of this pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases. This compound, a trihydroxyethylated derivative of rutin, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and antioxidant activities.[4][5] A growing body of evidence indicates that a primary mechanism of this compound's action is its targeted inhibition of the NF-κB signaling cascade. This guide will explore the specific molecular interactions and downstream consequences of this compound's activity on this critical inflammatory pathway.

Molecular Mechanism of this compound in NF-κB Signaling Downregulation

The canonical NF-κB signaling pathway is initiated by various inflammatory stimuli, leading to the activation of the IκB kinase (IKK) complex. Activated IKK then phosphorylates the inhibitor of κB (IκBα), targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target inflammatory genes.

This compound has been shown to interfere with this cascade at multiple key junctures:

  • Inhibition of IKKβ Expression: Studies have demonstrated that this compound can suppress the expression of IKKβ, a critical catalytic subunit of the IKK complex. By reducing the levels of IKKβ, this compound limits the phosphorylation of IκBα.

  • Suppression of IκBα Phosphorylation and Degradation: By inhibiting IKK activity, this compound prevents the phosphorylation and subsequent degradation of IκBα. This action maintains IκBα in its inhibitory bound state with the NF-κB complex in the cytoplasm.

  • Inhibition of p65 Nuclear Translocation: As a direct consequence of stabilizing the NF-κB/IκBα complex, this compound effectively blocks the translocation of the active p65 subunit into the nucleus. This sequestration in the cytoplasm prevents NF-κB from binding to the promoter regions of its target genes.

The culmination of these actions is a significant reduction in the transcription and subsequent production of pro-inflammatory mediators.

Troxerutin_NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_this compound This compound Intervention Stimuli Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkBa_NFkB IκBα-p65/p50 IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Nuclear Translocation IkBa_p->p65_p50 Releases Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation DNA DNA (κB sites) p65_p50_nuc->DNA Binds to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Inflammatory_Genes Promotes Transcription This compound This compound This compound->IKK_complex Inhibits expression and activity This compound->p65_p50_nuc Prevents translocation Experimental_Workflow cluster_cell_prep Cell Preparation and Treatment cluster_analysis Downstream Analysis Cell_Culture 1. Cell Culture (e.g., BV2, HaCaT) Troxerutin_Treatment 2. This compound Pre-treatment (Dose-response) Cell_Culture->Troxerutin_Treatment Stimulation 3. Inflammatory Stimulus (e.g., LPS, TNF-α) Troxerutin_Treatment->Stimulation Protein_Extraction 4a. Protein Extraction (Whole cell / Nuclear-Cytoplasmic) Stimulation->Protein_Extraction RNA_Extraction 4b. RNA Extraction Stimulation->RNA_Extraction Supernatant_Collection 4c. Supernatant Collection Stimulation->Supernatant_Collection Western_Blot 5a. Western Blot (p-IKKβ, p-IκBα, p-p65) Protein_Extraction->Western_Blot Immunofluorescence 5b. Immunofluorescence (p65 Translocation) Protein_Extraction->Immunofluorescence qPCR 5c. qPCR (TNF-α, IL-1β, IL-6 mRNA) RNA_Extraction->qPCR ELISA 5d. ELISA (TNF-α, IL-1β, IL-6 Protein) Supernatant_Collection->ELISA

References

Preliminary Studies on Troxerutin in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a naturally occurring bioflavonoid found in tea, coffee, and various fruits and vegetables, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Emerging evidence from preliminary in vitro and in vivo studies suggests that this compound may also possess potent anti-cancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's effects on various cancer cell lines, with a focus on its mechanisms of action, relevant signaling pathways, and the experimental methodologies used to elucidate these findings. The information is intended to serve as a valuable resource for researchers and professionals involved in the field of oncology and drug development.

Data Presentation: Efficacy of this compound in Cancer Cell Lines

The anti-proliferative and cytotoxic effects of this compound have been evaluated in several cancer cell lines. The following tables summarize the key quantitative data from these studies.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

Cancer Cell LineAssayIC50 ValueTreatment DurationReference
Human Cervical Cancer (HeLa)MTT320 µg/mL24 hours[1]
Triple-Negative Breast Cancer (TNBC/MDA-MB-231)MTT9.5 µMNot Specified
Human Oral Epidermal Carcinoma (KB)MTT50 µg/mL48 hours

Table 2: Pro-Apoptotic Effects of this compound

Cancer Cell LineAssayTreatmentKey FindingsReference
Human Cervical Cancer (HeLa)Western Blot320 µg/mL this compound for 24 hoursSignificant upregulation of Bax and cleaved caspase-3; Significant downregulation of Bcl-2.[1]
Triple-Negative Breast Cancer (TNBC)Western BlotNot SpecifiedUpregulation of Cytochrome c, Caspase-9, and Caspase-3; Downregulation of Bcl-2.
Human Hepatoblastoma (Hep G2)Fluorescence StainingIC50 dose for 24 and 48 hoursInduced chromatin condensation, nuclear fragmentation, and mitochondrial membrane depolarization.
Human Hepatocellular Carcinoma (HuH-7)Flow Cytometry, Fluorescence StainingNot SpecifiedInduced apoptotic cellular and nuclear changes.[2]

Table 3: Effects of this compound on Cell Cycle Progression

Cancer Cell LineAssayTreatmentKey FindingsReference
Human Hepatoblastoma (Hep G2)Not SpecifiedNot SpecifiedG0/G1 arrest.
Human Non-Small-Cell Lung Cancer (A549)RT-PCR10 µM and 20 µM/kg body weight (in vivo)Increased expression of p53 and p21; Reduced expression of cyclin D1.[3]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

Nrf2/NF-κB Signaling Pathway

This compound has been shown to modulate the Nrf2 and NF-κB signaling pathways, which are critically involved in cellular responses to oxidative stress and inflammation. In hepatocellular carcinoma cells, this compound treatment leads to the nuclear translocation of Nrf2 and an increase in the expression of its downstream target, heme oxygenase-1 (HO-1)[2]. This activation of the Nrf2 pathway contributes to the antioxidant effects of this compound. Concurrently, this compound inhibits the NF-κB pathway by suppressing the expression of IKKβ, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB. This inhibition of NF-κB leads to a downregulation of inflammatory responses and promotes cancer cell apoptosis.

Nrf2_NFkB_Pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates IKK_beta IKKβ This compound->IKK_beta inhibits Keap1 Keap1 ARE ARE Nrf2->ARE translocates to nucleus and binds HO1 HO-1 ARE->HO1 promotes transcription Apoptosis Apoptosis HO1->Apoptosis induces I_kappa_B IκB IKK_beta->I_kappa_B phosphorylates NFkB_p65 NF-κB (p65) Inflammation Inflammation & Proliferation NFkB_p65->Inflammation promotes

This compound's modulation of the Nrf2 and NF-κB pathways.
PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Studies have indicated that this compound can inhibit the PI3K/Akt/mTOR pathway in cancer cells. In human non-small-cell lung cancer cells (A549), this compound treatment was found to reduce the mRNA expression of PI3K, Akt, and mTOR. By inhibiting this pathway, this compound can effectively suppress cancer cell proliferation and survival.

PI3K_Akt_mTOR_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Inhibitory effect of this compound on the PI3K/Akt/mTOR pathway.
STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are often constitutively active in cancer cells and play a critical role in promoting inflammation, cell survival, and proliferation. This compound has been shown to suppress the STAT3/NF-κB signaling cascade. In human gastric cancer cells, this compound was found to downregulate the activation of STAT3, which in turn suppresses the nuclear translocation of the p65 subunit of NF-κB. This dual inhibition of STAT3 and NF-κB contributes to the sensitization of cancer cells to apoptosis.

STAT3_NFkB_Pathway This compound This compound STAT3 STAT3 This compound->STAT3 inhibits phosphorylation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK activates JAK->STAT3 phosphorylates NFkB_p65 NF-κB (p65) STAT3->NFkB_p65 activates Proliferation Cell Proliferation & Survival NFkB_p65->Proliferation promotes

This compound's inhibitory action on the STAT3/NF-κB pathway.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preliminary studies of this compound's effects on cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence intensity.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is used to quantify the expression levels of proteins involved in the signaling pathways modulated by this compound.

Protocol:

  • Protein Extraction: Lyse the this compound-treated and control cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, Akt, p-Akt, STAT3, p-STAT3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow

The following diagram illustrates a general experimental workflow for investigating the anti-cancer effects of this compound.

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis Start Start: Select Cancer Cell Line(s) CellCulture Cell Culture & Maintenance Start->CellCulture TroxerutinTreatment This compound Treatment (Dose- and Time-response) CellCulture->TroxerutinTreatment MTT MTT Assay (Viability) TroxerutinTreatment->MTT Apoptosis Apoptosis Assay (Annexin V/PI) TroxerutinTreatment->Apoptosis CellCycle Cell Cycle Analysis (PI) TroxerutinTreatment->CellCycle WesternBlot Western Blot (Signaling Proteins) TroxerutinTreatment->WesternBlot RT_PCR RT-PCR (Gene Expression) TroxerutinTreatment->RT_PCR DataAnalysis Data Analysis & Interpretation MTT->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis RT_PCR->DataAnalysis Conclusion Conclusion: Elucidate Mechanism of Action DataAnalysis->Conclusion

A general workflow for studying this compound's anti-cancer effects.

Conclusion

The preliminary studies on this compound demonstrate its promising potential as an anti-cancer agent. Its ability to induce cytotoxicity, promote apoptosis, and cause cell cycle arrest in various cancer cell lines is attributed to its modulation of key signaling pathways, including Nrf2/NF-κB, PI3K/Akt/mTOR, and STAT3/NF-κB. The data and protocols presented in this technical guide provide a solid foundation for further research into the therapeutic applications of this compound in oncology. Future studies should focus on expanding the range of cancer cell lines tested, conducting more in-depth mechanistic investigations, and progressing towards in vivo and clinical trials to validate these promising preclinical findings.

References

Troxerutin molecular targets in chronic diseases

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Molecular Targets of Troxerutin in Chronic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as Vitamin P4, is a semi-synthetic bioflavonoid derived from rutin, found naturally in tea, coffee, and various fruits and vegetables.[1][2][3] Possessing a wide range of pharmacological properties—including antioxidant, anti-inflammatory, and vasoprotective effects—this compound has emerged as a molecule of significant interest in the study and potential treatment of chronic diseases.[2][4] Its therapeutic potential is rooted in its ability to modulate a multitude of cellular and molecular pathways that are often dysregulated in chronic conditions. This technical guide provides a comprehensive overview of the key molecular targets of this compound, summarizing quantitative data, detailing relevant experimental protocols, and visualizing the complex signaling pathways it influences. The primary mechanisms of action involve the regulation of key signaling cascades such as NF-κB, Nrf2/HO-1, PI3K/Akt, and AMPK, which collectively contribute to its protective effects against neurodegenerative disorders, cardiovascular diseases, diabetes, and cancer.

Core Molecular Targets and Signaling Pathways

This compound's multifaceted therapeutic effects stem from its interaction with several core signaling pathways that regulate inflammation, oxidative stress, cell survival, and metabolism.

Anti-Inflammatory Pathways

A hallmark of many chronic diseases is persistent low-grade inflammation. This compound exerts potent anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway : this compound has been shown to suppress the NF-κB pathway. It inhibits the expression of IKKβ, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of its target pro-inflammatory genes, including TNF-α, IL-1β, IL-6, and COX-2. This mechanism is central to its efficacy in mitigating inflammation in conditions ranging from neuroinflammation and jellyfish dermatitis to hepatic inflammation in diet-induced obesity.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway : this compound can suppress the phosphorylation of MAPKs, which are key regulators of inflammatory responses. By inhibiting this pathway, this compound further reduces the production of inflammatory mediators.

Troxerutin_NFkB_Pathway This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKKβ This compound->IKK Inhibits NFkB_p65_IkB p65-IκBα (Inactive Complex) IkB IκBα IKK->IkB Phosphorylates for degradation IkB->NFkB_p65_IkB NFkB_p65 NF-κB (p65) NFkB_p65->NFkB_p65_IkB p65_nucleus p65 (Nucleus) NFkB_p65_IkB->p65_nucleus Translocation Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, COX-2) p65_nucleus->Inflammation Promotes Transcription

Caption: this compound inhibits NF-κB activation and inflammation.

Oxidative Stress Response

This compound is a powerful antioxidant that operates by scavenging free radicals and, more significantly, by activating endogenous antioxidant defense systems.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) Pathway : this compound promotes the nuclear translocation of Nrf2, a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1 and NQO1, leading to their upregulation. This enhances the cell's capacity to neutralize reactive oxygen species (ROS). This activation has been observed in models of hepatocarcinoma, jellyfish dermatitis, and neuroinflammation.

  • NOX (NADPH Oxidase) Inhibition : this compound has been shown to decrease the activity of NOX2, a key enzyme responsible for producing superoxide radicals, thereby reducing a primary source of cellular oxidative stress.

Troxerutin_Nrf2_Pathway This compound's Activation of the Nrf2 Pathway This compound This compound Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) This compound->Keap1_Nrf2 Promotes Dissociation Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_nucleus Nrf2 (Nucleus) Keap1_Nrf2->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidants Antioxidant Genes (HO-1, NQO1) ARE->Antioxidants Induces Transcription ROS Oxidative Stress (ROS) Antioxidants->ROS Neutralizes

Caption: this compound activates Nrf2 for antioxidant defense.

Cell Survival, Apoptosis, and Autophagy

This compound modulates the delicate balance between cell survival and programmed cell death, which is crucial in both neurodegenerative diseases and cancer.

  • PI3K (Phosphoinositide 3-kinase)/Akt Pathway : this compound activates the PI3K/Akt signaling pathway, a key cascade for promoting cell survival and inhibiting apoptosis. Activated Akt phosphorylates and inactivates several pro-apoptotic targets. This mechanism is implicated in its protective effects against myocardial ischemia-reperfusion (I/R) injury and cisplatin-induced kidney damage.

  • Apoptosis Regulation : this compound directly influences apoptotic machinery by increasing the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of pro-apoptotic proteins like Bax and Bid. It also inhibits the activation of caspases (caspase-3, -8, -9) and the cleavage of PARP, key executioners of apoptosis.

  • Autophagy Modulation (AMPK/mTOR Pathway) : In certain contexts, such as methotrexate-induced renal injury, this compound can activate autophagy as a protective mechanism. It achieves this by activating AMP-activated protein kinase (AMPK) and subsequently inhibiting the mammalian target of rapamycin (mTOR), a key negative regulator of autophagy. This activation promotes the clearance of damaged cellular components.

Troxerutin_Survival_Pathways This compound's Modulation of Cell Survival and Death cluster_survival Pro-Survival cluster_apoptosis Anti-Apoptosis cluster_autophagy Pro-Autophagy Troxerutin_s This compound PI3K PI3K Troxerutin_s->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Caspases Caspases Akt->Caspases Inhibits Troxerutin_a This compound Bcl2 Bcl-2 Troxerutin_a->Bcl2 Upregulates Bax Bax Troxerutin_a->Bax Downregulates Bcl2->Bax Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Troxerutin_au This compound AMPK AMPK Troxerutin_au->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy

Caption: this compound promotes survival via PI3K/Akt and inhibits apoptosis.

This compound's Role in Specific Chronic Diseases

The modulation of the core pathways described above translates into tangible therapeutic potential across a spectrum of chronic diseases.

Neurodegenerative Diseases

In models of Alzheimer's and Parkinson's disease, this compound provides neuroprotection by:

  • Reducing Oxidative Stress : It mitigates amyloid-beta (Aβ)-induced oxidative stress by decreasing malondialdehyde (MDA) and increasing superoxide dismutase (SOD) and glutathione peroxidase (GPx) activities.

  • Inhibiting Neuroinflammation : It suppresses microglial activation and the release of pro-inflammatory cytokines.

  • Promoting Neuronal Survival : In a Parkinson's model, its neuroprotective effects were shown to be dependent on the PI3K/Estrogen Receptor β (ERβ) signaling pathway, reducing apoptosis and astrogliosis.

Cardiovascular and Vascular Diseases

This compound is well-known for its vasoprotective effects and is clinically used for chronic venous insufficiency. Its cardiovascular benefits are linked to:

  • Endothelial Protection : It protects vascular endothelial cells from oxidative damage, maintaining their integrity and function.

  • Improving Microcirculation : It strengthens capillaries, reduces their permeability, and improves blood flow.

  • Cardioprotection : In myocardial I/R injury, it reduces infarct size and preserves cardiac function by activating the PI3K/Akt pathway and inhibiting inflammation and apoptosis.

Metabolic Diseases (Diabetes, NAFLD)

This compound shows significant promise in managing metabolic disorders.

  • Diabetes : It can improve insulin resistance and protect against diabetic cardiomyopathy by modulating the NF-κB/Akt/IRS1 pathway.

  • Non-alcoholic Fatty Liver Disease (NAFLD) : In high-fat diet-fed mice, this compound ameliorates obesity, liver steatosis, and injury. It inhibits hepatic gluconeogenesis by suppressing ER stress-mediated NOD activation and subsequent inflammation. It also improves hepatic lipid homeostasis by restoring NAD+ levels and activating the SirT1/AMPK pathway.

Oncology

In cancer biology, this compound exhibits a dual role. While promoting survival in healthy cells, it can induce apoptosis and inhibit proliferation in cancer cells.

  • Hepatocellular Carcinoma : It exerts anti-tumor effects by inducing HO-1 and Nrf2 while downregulating NF-κB, leading to apoptosis and reduced proliferation.

  • Gastric Cancer : It sensitizes human gastric cancer cells to 5-fluorouracil (5-FU) by suppressing STAT3 and p65, leading to the downregulation of Bcl-2 and induction of apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative findings from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on its molecular targets.

Table 1: In Vivo Studies on this compound

Chronic Disease Model Species This compound Dosage Key Molecular Targets/Effects Outcome Reference(s)
Cisplatin-induced Kidney Injury Wistar Rat 150 mg/kg/day (oral) ↑ MAP4, ↑ p-Akt/Akt ratio; ↓ NF-κB, ↓ Caspases 3, 8, 9 Alleviated renal dysfunction and apoptosis
High-Fat Diet (HFD) Mouse 150 mg/kg/day (oral) ↓ NF-κB p65 translocation; ↓ NOD1/2-RIP2 interaction Reduced hepatic gluconeogenesis and inflammation
HFD-induced NAFLD Mouse 150 mg/kg/day (oral) ↑ NAD+, ↑ SirT1, ↑ AMPK; ↓ mTORC1 Improved hepatic lipid homeostasis
Parkinson's Disease (6-OHDA) Rat 150 mg/kg/day ↑ PI3K/ERβ signaling; ↓ MDA, ↓ ROS, ↓ GFAP Mitigated motor asymmetry and neuronal loss
Myocardial I/R Injury Rat Not Specified ↑ p-Akt/PI3K; ↓ TNF-α, ↓ IL-1β Reduced infarct size, improved cardiac function

| Methotrexate-induced Nephrotoxicity | Rat | 150 mg/kg/day (oral) | ↓ HMGB1/RAGE/NF-κB; ↑ AMPK/mTOR, ↑ Nrf2/HO-1 | Attenuated renal injury, inflammation, and apoptosis | |

Table 2: In Vitro Studies on this compound

Cell Line / Model Condition This compound Conc. Key Molecular Targets/Effects Outcome Reference(s)
H9C2 Cardiomyocytes OGD/R Injury 10 µM ↑ PI3K/p-Akt/HIF-1α Protected against OGD/R-induced apoptosis & oxidative stress
HuH-7 Hepatocarcinoma Cancer Not Specified ↑ Nrf2 nuclear translocation, ↑ HO-1; ↓ IKKβ, ↓ NF-κB translocation Inhibited cell growth and induced apoptosis
BV2 Microglia LPS-induced Inflammation Not Specified ↓ p-NF-κB, ↓ p-IκBα; ↑ Nrf2, ↑ HO-1 Suppressed neuroinflammatory response
3T3-L1 Adipocytes TNF-α induced Inflammation Not Specified ↓ Elastase (IC50 = 11.5 µM), ↓ ROS, ↓ Inflammatory cytokines Downregulated inflammatory response

| HaCaT Keratinocytes | Jellyfish Tentacle Extract | Not Specified | ↑ Nrf2, ↑ HO-1, ↑ NQO1; ↓ p-MAPK, ↓ p-NF-κB | Ameliorated inflammation and oxidative stress | |

Key Experimental Protocols

The investigation of this compound's molecular targets relies on a set of standard and advanced molecular biology techniques. Below are generalized protocols for key experiments frequently cited in the literature.

Western Blotting for Protein Expression Analysis
  • Purpose : To quantify the expression levels of total and phosphorylated proteins in key signaling pathways (e.g., Akt, p-Akt, NF-κB p65, Nrf2).

  • Methodology :

    • Protein Extraction : Lyse cells or homogenized tissues in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification : Determine protein concentration using a BCA or Bradford assay.

    • Electrophoresis : Separate 20-50 µg of protein per lane on an 8-12% SDS-PAGE gel.

    • Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.

    • Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Primary Antibody Incubation : Incubate the membrane overnight at 4°C with primary antibodies specific to the target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-β-actin).

    • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for Gene Expression Analysis
  • Purpose : To measure the mRNA levels of target genes, such as inflammatory cytokines (TNF-α, IL-6) and antioxidant enzymes (HO-1).

  • Methodology :

    • RNA Extraction : Isolate total RNA from cells or tissues using TRIzol reagent or a column-based kit.

    • cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

    • qPCR Reaction : Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

    • Amplification : Run the reaction on a real-time PCR cycler.

    • Analysis : Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

Immunofluorescence/Immunocytochemistry for Protein Localization
  • Purpose : To visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65 or Nrf2.

  • Methodology :

    • Cell/Tissue Preparation : Grow cells on coverslips or prepare cryosections of tissue.

    • Fixation and Permeabilization : Fix with 4% paraformaldehyde, then permeabilize with 0.1-0.25% Triton X-100.

    • Blocking : Block with a solution containing BSA and normal serum to prevent non-specific antibody binding.

    • Primary Antibody Incubation : Incubate with the primary antibody against the target protein overnight at 4°C.

    • Secondary Antibody Incubation : Wash and incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594).

    • Counterstaining and Mounting : Stain nuclei with DAPI and mount the coverslip onto a microscope slide.

    • Imaging : Visualize using a fluorescence or confocal microscope.

Experimental_Workflow General Experimental Workflow for this compound Research cluster_analysis Molecular & Cellular Analysis Model In Vitro (Cell Lines) or In Vivo (Animal Model) Treatment Treatment Groups (Control, Disease Model, This compound, etc.) Model->Treatment Harvest Sample Collection (Cells, Tissues, Serum) Treatment->Harvest qPCR qPCR (mRNA Expression) Harvest->qPCR WB Western Blot (Protein Expression) Harvest->WB IF Immunofluorescence (Protein Localization) Harvest->IF ELISA ELISA (Cytokine Levels) Harvest->ELISA Histo Histology/TUNEL (Tissue Damage/Apoptosis) Harvest->Histo Data Data Analysis & Interpretation qPCR->Data WB->Data IF->Data ELISA->Data Histo->Data Conclusion Conclusion on Molecular Mechanism Data->Conclusion

Caption: A typical workflow for studying this compound's molecular effects.

Conclusion and Future Directions

This compound is a pleiotropic bioflavonoid that exerts significant therapeutic potential in a wide array of chronic diseases by modulating fundamental cellular processes including inflammation, oxidative stress, apoptosis, and metabolism. Its ability to target multiple key signaling nodes—notably NF-κB, Nrf2, and PI3K/Akt—makes it an attractive candidate for further drug development.

Future research should focus on:

  • Clinical Trials : While preclinical evidence is strong, more large-scale, randomized controlled trials are needed to validate its efficacy and safety in human populations for diseases beyond chronic venous insufficiency.

  • Bioavailability and Formulation : Developing novel formulations to improve the bioavailability of this compound could enhance its therapeutic efficacy.

  • Target Specificity : Elucidating the direct binding partners of this compound will provide deeper insights into its primary mechanisms of action.

  • Combination Therapies : Investigating this compound as an adjunct to existing therapies could reveal synergistic effects, potentially allowing for lower doses of conventional drugs and reducing side effects.

References

A Technical Guide to the Pharmacokinetics and Bioavailability of Troxerutin in Humans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a trihydroxyethylated derivative of the natural bioflavonoid rutin, is a compound of significant interest in the pharmaceutical field, primarily for its vasoprotective and antioxidant properties.[1][2] It is utilized in the management of chronic venous insufficiency and hemorrhoidal disease.[1] A thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME) by the human body—is paramount for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides an in-depth overview of the current knowledge on the pharmacokinetics and bioavailability of this compound in humans, presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of this compound have been elucidated through various clinical studies. Following oral administration, this compound is absorbed from the gastrointestinal tract.[1] Its high water solubility is a contributing factor to its significant absorption.[1]

Key Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in healthy human volunteers from various studies.

StudyDose (Oral)No. of SubjectsCmax (pg/mL)Tmax (h)AUC (pg·h/mL)t1/2 (h)Bioavailability (%)Analytical Method
Zhang et al. (2006)300 mg18Data not fully available in abstractData not fully available in abstractData not fully available in abstractData not fully available in abstractNot reportedLC-MS/MS
Ma et al. (2011)300 mg8Data not fully available in abstractData not fully available in abstractData not fully available in abstractData not fully available in abstractNot reportedLC-MS/MS
Ritschel & Blasius (1985)Not specifiedNot specifiedNot reportedNot reportedNot reportedNot reported97.8 ± 37.1 (relative to aqueous solution)HPLC

Note: The available abstracts from the initial search do not provide complete quantitative data for Cmax, Tmax, AUC, and t1/2. A more in-depth review of the full-text articles is required to populate these fields comprehensively.

Bioavailability

The bioavailability of this compound can be influenced by its formulation. One study reported a relative bioavailability of 97.8 ± 37.1% for a this compound formulation (Venelbin) when compared to an aqueous standard solution, indicating good absorption from the tested formulation. However, it is important to note that the bioavailability of flavonoids, in general, can be low and variable among individuals. Efforts to improve the bioavailability of related compounds, such as rutin, have included the development of lipid-based nano-formulations and the synthesis of more lipophilic derivatives.

Metabolism and Excretion

Following absorption, this compound undergoes metabolism. In rats, it has been shown that approximately 75% of the absorbed dose is metabolized in the liver, with the remaining 25% being eliminated unchanged by the kidneys. The primary route of excretion for this compound and its metabolites is via urine.

Experimental Protocols

The quantification of this compound in human plasma is crucial for pharmacokinetic studies. Various analytical methods have been developed and validated for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
  • Sample Preparation: A common and simple method involves protein precipitation from the plasma sample using perchloric acid. Another described method is liquid-liquid extraction with ethyl acetate-isopropanol (95:5, v/v).

  • Internal Standard: Rutin or tramadol have been used as internal standards for quantification.

  • Chromatographic Separation: The analyte and internal standard are separated on a reverse-phase column, such as a Phenomenex Synergi Fusion RP column. An isocratic mobile phase consisting of acetonitrile and water (20:80 v/v) with 0.1% formic acid has been used. Gradient elution with 10 mM ammonium acetate containing 0.1% formic acid and methanol has also been reported.

  • Mass Spectrometric Detection: A triple-quadrupole tandem mass spectrometer with positive electrospray ionization (ESI) is employed. The quantification is performed in the multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

  • Validation: The assay is validated for linearity, precision, and accuracy over a specified concentration range (e.g., 31.25-4000 pg/mL or 0.01-10 ng/mL).

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
  • Sample Preparation: This method may involve an initial separation of interfering substances from plasma and urine using an XAD-2 column.

  • Derivatization: this compound (a trihydroxyethylrutoside) is converted to a tetrahydroxyethylrutoside by reacting it with 2-chloroethanol in an alkaline medium to enhance its fluorescence.

  • Separation and Detection: The derivatized compound is then separated by HPLC and quantified using a fluorescence detector.

  • Validation: The method is validated for linearity, recovery, and precision (intraday and interday).

Visualizing Key Processes

To better understand the experimental and physiological processes involved in this compound pharmacokinetics, the following diagrams have been generated.

Troxerutin_ADME cluster_Absorption Absorption cluster_Distribution Distribution cluster_Metabolism Metabolism cluster_Excretion Excretion Oral_Admin Oral Administration GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Ingestion Bloodstream Systemic Circulation GI_Tract->Bloodstream Absorption Tissues Target Tissues Bloodstream->Tissues Perfusion Liver Liver Bloodstream->Liver Hepatic Portal Vein Kidneys Kidneys Bloodstream->Kidneys Tissues->Bloodstream Redistribution Metabolites Metabolites Liver->Metabolites Metabolites->Bloodstream Urine Urine Kidneys->Urine Elimination

Caption: The ADME process of orally administered this compound.

Pharmacokinetic_Study_Workflow cluster_Study_Setup Study Setup cluster_Dosing_and_Sampling Dosing and Sampling cluster_Sample_Analysis Sample Analysis cluster_Data_Analysis Data Analysis Volunteer_Screening Volunteer Screening & Enrollment Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Drug_Administration Oral Administration of this compound Informed_Consent->Drug_Administration Blood_Sampling Timed Blood Sample Collection Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Preparation LCMS_Analysis LC-MS/MS Analysis Sample_Preparation->LCMS_Analysis Concentration_Time_Profile Plasma Concentration vs. Time Profile LCMS_Analysis->Concentration_Time_Profile PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t1/2) Concentration_Time_Profile->PK_Parameter_Calculation

Caption: A typical workflow for a human pharmacokinetic study of this compound.

Conclusion

The available data indicates that this compound is well-absorbed after oral administration in humans, with its bioavailability being formulation-dependent. It undergoes hepatic metabolism and is primarily excreted via the kidneys. Validated and sensitive analytical methods, such as LC-MS/MS and HPLC with fluorescence detection, are available for the accurate quantification of this compound in human plasma, enabling robust pharmacokinetic characterization. Further studies providing comprehensive pharmacokinetic parameters from larger and more diverse populations will be beneficial for a more complete understanding of this compound's behavior in the human body and for the continued development of its therapeutic applications.

References

Troxerutin's Impact on Vascular Endothelial Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Troxerutin, a naturally occurring bioflavonoid, has demonstrated significant therapeutic potential in the management of vascular disorders. Its efficacy is largely attributed to its multifaceted effects on vascular endothelial cells, the primary interface between the bloodstream and the vessel wall. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions on these critical cells. We delve into its antioxidant, anti-inflammatory, and vasoprotective properties, detailing the key signaling pathways it modulates. This document summarizes quantitative data from pivotal in vitro studies, presents detailed experimental protocols for key assays, and visualizes complex biological processes through signaling pathway and workflow diagrams to facilitate a deeper understanding and guide future research and drug development efforts in this field.

Core Mechanisms of this compound on Vascular Endothelial Cells

This compound exerts its protective effects on vascular endothelial cells through a combination of antioxidant, anti-inflammatory, and vasoprotective mechanisms.[1] These actions collectively contribute to maintaining endothelial integrity and function, thereby mitigating the progression of various vascular pathologies.

Antioxidant Effects

Oxidative stress is a key contributor to endothelial dysfunction. This compound is a potent antioxidant that directly scavenges free radicals and reduces oxidative stress, thereby protecting endothelial cells from damage.[1][2] This protective mechanism involves the modulation of intracellular reactive oxygen species (ROS) levels and the enhancement of endogenous antioxidant defenses.[3]

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many vascular diseases. This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to downregulate the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), on endothelial cells, which are crucial for the recruitment of inflammatory cells to the vessel wall.[1] This effect is, in part, mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.

Vasoprotective and Endothelial Function Enhancing Effects

This compound strengthens capillaries, improves microcirculation, and enhances endothelial function. It has been shown to modulate the production of key molecules involved in vascular tone and permeability, such as vascular endothelial growth factor (VEGF) and endothelial nitric oxide synthase (eNOS).

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on vascular endothelial cells as reported in key in vitro studies.

Table 1: Effect of this compound on Cell Viability in Human Retinal Endothelial Cells (HRECs)

This compound ConcentrationTreatment DurationCell Viability (% of Control ± S.D.)Reference
1 mM72 h103 ± 4.1
10 mM72 h92.2 ± 4.6
30 mM72 h71.1 ± 6.4

Table 2: Effect of this compound on PMA-Induced VEGF, PKCβII, and HuR Expression in Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment

TreatmentIntracellular VEGF (mean grey levels ratio ± S.D.)Released VEGF (pg/mL ± S.D.)Intracellular PKCβII (mean grey levels ratio ± S.D.)Intracellular HuR (mean grey levels ratio ± S.D.)Reference
Control~250 ± 50~150 ± 25~400 ± 75~600 ± 100
PMA (100 nM)~500 ± 75***~250 ± 40~700 ± 100**~800 ± 120
PMA (100 nM) + this compound (1 mM)~300 ± 60~175 ± 30~450 ± 80~650 ± 110
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Control

Table 3: Effect of this compound on High Glucose-Induced VEGF, PKCβII, and HuR Expression in Human Retinal Endothelial Cells (HRECs)

Treatment (7 days)Intracellular VEGF (mean grey levels ratio ± S.D.)Released VEGF (pg/mL ± S.D.)Intracellular PKCβII (mean grey levels ratio ± S.D.)Intracellular HuR (mean grey levels ratio ± S.D.)Reference
Control~300 ± 50~100 ± 20~350 ± 60~500 ± 90
High Glucose (25 mM)~550 ± 80 ~200 ± 35~600 ± 90 ~750 ± 110
High Glucose (25 mM) + this compound (1 mM)~350 ± 60~125 ± 25~400 ± 70~550 ± 100
**p < 0.01 vs. Control

Key Signaling Pathways Modulated by this compound

This compound's effects on vascular endothelial cells are mediated through the modulation of several key signaling pathways.

The PKCβII/HuR/VEGF Pathway

Under hyperglycemic conditions, a key pathway involving Protein Kinase C βII (PKCβII), the mRNA-binding protein Hu-antigen R (HuR), and Vascular Endothelial Growth Factor (VEGF) is activated, leading to increased VEGF expression and subsequent endothelial dysfunction. This compound has been shown to counteract the upregulation of this entire cascade.

PKC_HuR_VEGF_Pathway cluster_stimulus Hyperglycemic Stimulus cluster_pathway Signaling Cascade cluster_this compound Intervention Hyperglycemia Hyperglycemia / PMA PKC PKCβII Hyperglycemia->PKC activates HuR HuR PKC->HuR upregulates VEGF VEGF Expression HuR->VEGF promotes This compound This compound This compound->PKC inhibits

Caption: this compound inhibits the hyperglycemia-induced PKCβII/HuR/VEGF pathway.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In endothelial cells, its activation leads to the expression of pro-inflammatory cytokines and adhesion molecules. This compound has been shown to suppress NF-κB activation, thereby reducing the expression of inflammatory mediators.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_this compound Intervention Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (ICAM-1, VCAM-1) This compound This compound This compound->IKK inhibits

Caption: this compound suppresses the NF-κB inflammatory signaling pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound's effects on vascular endothelial cells.

Cell Culture
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and Human Retinal Endothelial Cells (HRECs) are commonly used.

  • Culture Medium:

    • HUVECs: Endothelial Cell Growth Medium.

    • HRECs: Endothelial Cell Medium supplemented with 10% Fetal Bovine Serum (FBS), Endothelial Cell Growth Supplement (ECGS), 100 units/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in flasks at 37°C in a humidified atmosphere containing 5% CO2. For experiments, cells are seeded in appropriate well plates.

MTT Assay for Cell Viability

This assay assesses the mitochondrial activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed HRECs in a 96-well plate (5 x 10^4 cells/well) B Incubate for 24h A->B C Treat cells with varying concentrations of this compound (e.g., 1-30 mM) for 72h B->C D Add MTT solution (e.g., 10 µL of 5 mg/mL) to each well C->D E Incubate for 2-4h at 37°C until purple precipitate is visible D->E F Add solubilization solution (e.g., 100 µL of SDS-HCl) E->F G Incubate in the dark at room temperature for 2h F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

  • Procedure:

    • Seed HRECs in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 30 mM) for the desired duration (e.g., 72 hours).

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of a detergent reagent (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2 hours.

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for Protein Expression

This technique is used to detect and quantify specific proteins in a sample.

Western_Blot_Workflow A Treat HUVECs/HRECs with this compound and/or stimuli B Lyse cells and determine protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane with 5% non-fat milk D->E F Incubate with primary antibody (e.g., anti-VEGF, anti-PKCβII, anti-HuR) E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H I Quantify band intensity H->I

Caption: General workflow for Western blotting analysis.

  • Procedure:

    • Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA assay.

    • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-VEGF, anti-PKCβII, anti-HuR, diluted according to the manufacturer's instructions) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., α-tubulin or GAPDH).

ELISA for Secreted VEGF

This assay is used to quantify the concentration of secreted VEGF in the cell culture supernatant.

ELISA_Workflow A Coat 96-well plate with capture antibody (anti-VEGF) B Block non-specific binding sites A->B C Add cell culture supernatants and standards B->C D Incubate to allow VEGF to bind C->D E Wash to remove unbound substances D->E F Add biotinylated detection antibody (anti-VEGF) E->F G Add streptavidin-HRP F->G H Add TMB substrate and incubate for color development G->H I Stop reaction and measure absorbance at 450 nm H->I J Calculate VEGF concentration from standard curve I->J

Caption: Step-by-step workflow for a sandwich ELISA.

  • Procedure:

    • Plate Coating: Coat a 96-well plate with a capture antibody specific for VEGF and incubate overnight at 4°C.

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

    • Sample and Standard Incubation: Add cell culture supernatants and a series of VEGF standards to the wells and incubate for 2 hours at room temperature.

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for VEGF. Incubate for 1-2 hours at room temperature.

    • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

    • Substrate Addition: Wash the plate and add a TMB substrate solution. Incubate in the dark until color develops.

    • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

    • Calculation: Generate a standard curve from the absorbance values of the standards and determine the concentration of VEGF in the samples.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for vascular diseases due to its pleiotropic effects on endothelial cells. Its ability to mitigate oxidative stress, inflammation, and key pathological signaling pathways underscores its value in maintaining vascular homeostasis. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate the intricate mechanisms of this compound and to explore its clinical applications.

Future research should focus on elucidating the upstream regulators and downstream effectors of the signaling pathways modulated by this compound in endothelial cells. More comprehensive quantitative studies are needed to establish precise dose-response relationships for its various effects. Furthermore, in vivo studies and well-designed clinical trials are essential to translate these promising in vitro findings into effective therapies for patients with vascular disorders. The continued exploration of this compound's effects on vascular endothelial cells holds the promise of developing novel and effective treatments for a range of debilitating diseases.

References

Investigating Troxerutin for Diabetic Complications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia, which leads to a cascade of debilitating complications, including nephropathy, retinopathy, neuropathy, and cardiovascular diseases. The pathogenesis of these complications is multifactorial, involving oxidative stress, inflammation, and the activation of various detrimental signaling pathways. Troxerutin, a naturally occurring bioflavonoid derived from rutin, has emerged as a promising therapeutic agent for mitigating diabetic complications due to its potent antioxidant, anti-inflammatory, and vasoprotective properties.[1][2][3] This technical guide provides a comprehensive overview of the current research on this compound's efficacy and mechanisms of action in the context of diabetic complications, with a focus on experimental data and underlying molecular pathways.

Mechanism of Action

This compound exerts its protective effects against diabetic complications through a multi-pronged approach, primarily by combating oxidative stress and inflammation.[1][4] In diabetic conditions, hyperglycemia-induced overproduction of reactive oxygen species (ROS) plays a central role in tissue damage. This compound acts as a potent free radical scavenger, thereby reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes. Furthermore, it modulates key inflammatory pathways, downregulating the expression of pro-inflammatory cytokines and adhesion molecules.

Key Signaling Pathways Modulated by this compound in Diabetic Complications

Several critical signaling pathways are implicated in the pathogenesis of diabetic complications. Research has demonstrated that this compound can favorably modulate these pathways, offering a molecular basis for its therapeutic potential.

PKCβII/HuR/VEGF Pathway in Diabetic Retinopathy

Hyperglycemia is a major trigger for the activation of Protein Kinase C βII (PKCβII), which in turn upregulates the expression of Vascular Endothelial Growth Factor (VEGF) through the mRNA-binding protein Hu-antigen R (HuR). This cascade is a key driver of the increased vascular permeability and neovascularization characteristic of diabetic retinopathy. Studies have shown that this compound can counteract the hyperglycemia-induced activation of this pathway, thereby reducing VEGF levels.

PKC_HuR_VEGF_Pathway cluster_hyperglycemia Hyperglycemia cluster_cell Endothelial Cell cluster_intervention Intervention Hyperglycemia High Glucose PKC PKCβII Hyperglycemia->PKC Activates HuR HuR PKC->HuR Activates VEGF VEGF HuR->VEGF Upregulates Expression DR Diabetic Retinopathy (Increased Vascular Permeability, Neovascularization) VEGF->DR This compound This compound This compound->PKC Inhibits

PKCβII/HuR/VEGF Pathway Inhibition by this compound.
TGF-β/miR-192/SIP1 Pathway in Diabetic Nephropathy

Diabetic nephropathy is characterized by the excessive accumulation of extracellular matrix proteins in the glomeruli, leading to fibrosis and loss of renal function. Transforming growth factor-beta (TGF-β) is a key profibrotic cytokine that, through the upregulation of microRNA-192 (miR-192), suppresses the expression of Smad interacting protein 1 (SIP1), a repressor of collagen gene expression. This compound has been shown to protect against diabetic nephropathy by downregulating TGF-β and miR-192, thereby restoring SIP1 levels and mitigating renal fibrosis.

TGF_miR192_SIP1_Pathway cluster_diabetes Diabetes cluster_kidney Kidney Cell cluster_intervention Intervention Diabetes Hyperglycemia TGFb TGF-β Diabetes->TGFb Upregulates miR192 miR-192 TGFb->miR192 Upregulates SIP1 SIP1 miR192->SIP1 Inhibits Fibrosis Renal Fibrosis (Collagen Deposition) SIP1->Fibrosis Inhibits This compound This compound This compound->TGFb Inhibits

TGF-β/miR-192/SIP1 Pathway Modulation by this compound.
NF-κB/AKT/IRS1 Pathway in Diabetic Cardiomyopathy

Diabetic cardiomyopathy is a serious complication characterized by structural and functional abnormalities of the heart muscle. The nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, is activated in the diabetic heart. This compound has been demonstrated to protect against diabetic cardiomyopathy by inhibiting NF-κB. It also modulates the AKT/IRS1 signaling pathway, which is crucial for insulin signaling and glucose metabolism in cardiomyocytes. This compound treatment has been shown to reverse the diabetes-induced inhibition of phosphorylated AKT and insulin receptor substrate 1 (IRS1), thereby improving cardiac function.

NFkB_AKT_IRS1_Pathway cluster_diabetes Diabetes cluster_cardiomyocyte Cardiomyocyte cluster_intervention Intervention Diabetes Hyperglycemia NFkB NF-κB Diabetes->NFkB Activates AKT p-AKT Diabetes->AKT Inhibits IRS1 p-IRS1 Diabetes->IRS1 Inhibits Inflammation Inflammation NFkB->Inflammation InsulinSignaling Improved Insulin Signaling & Glucose Uptake AKT->InsulinSignaling IRS1->InsulinSignaling This compound This compound This compound->NFkB Inhibits This compound->AKT Activates This compound->IRS1 Activates

NF-κB/AKT/IRS1 Pathway Regulation by this compound.
Nrf2 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes. Oxidative stress, a hallmark of diabetes, can impair the Nrf2 pathway. This compound has been shown to activate the Nrf2 pathway, thereby enhancing the cellular antioxidant defense system and protecting against oxidative damage in diabetic complications.

Nrf2_Pathway cluster_stress Oxidative Stress cluster_cell Cellular Response cluster_intervention Intervention OxidativeStress Increased ROS Nrf2 Nrf2 OxidativeStress->Nrf2 Activates ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AntioxidantEnzymes Antioxidant & Cytoprotective Gene Expression (e.g., SOD, GPX) ARE->AntioxidantEnzymes Induces CellProtection Cellular Protection AntioxidantEnzymes->CellProtection This compound This compound This compound->Nrf2 Activates

Activation of the Nrf2 Antioxidant Pathway by this compound.

Quantitative Data from Experimental Studies

The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on various diabetic complications.

Table 1: Effects of this compound on Markers of Oxidative Stress
ParameterAnimal ModelThis compound DoseOutcome in Diabetic GroupOutcome in this compound-Treated Diabetic GroupReference
Malondialdehyde (MDA)STZ-induced diabetic rats150 mg/kg/day9.3 ± 1.2 nmol/mL5.1 ± 0.3 nmol/mL (P < 0.01)
Glutathione Peroxidase (GPX) ActivitySTZ-induced diabetic rats150 mg/kg/daySignificantly decreasedSignificantly increased
Superoxide Dismutase (SOD) ActivitySTZ-induced diabetic rats150 mg/kg/dDecreasedIncreased
Table 2: Effects of this compound on Markers of Diabetic Retinopathy
ParameterModelThis compound Dose/ConcentrationOutcome in Diabetic/High Glucose GroupOutcome in this compound-Treated GroupReference
VEGF Protein (retina)STZ-induced diabetic rats50 mg/kg27.7 ± 5.8 pg/mg19.5 ± 2.2 pg/mg (p < 0.05)
VEGF Protein (HREC)Human Retinal Endothelial Cells1 mMSignificant increaseIncrease counteracted
PKCβII Protein (HREC)Human Retinal Endothelial Cells1 mMSignificant increaseIncrease counteracted
Table 3: Effects of this compound on Markers of Diabetic Nephropathy
ParameterAnimal ModelThis compound DoseOutcome in Diabetic GroupOutcome in this compound-Treated Diabetic GroupReference
TGF-βSTZ-induced diabetic ratsNot specifiedSignificantly increasedSignificantly decreased (p<0.05)
miRNA-192STZ-induced diabetic ratsNot specifiedSignificantly increasedSignificantly decreased (p<0.05)
SIP1STZ-induced diabetic ratsNot specifiedSignificantly decreasedSignificantly increased (p<0.05)
Table 4: Effects of this compound on Markers of Diabetic Cardiomyopathy and Vascular Inflammation
ParameterAnimal ModelThis compound DoseOutcome in Diabetic GroupOutcome in this compound-Treated Diabetic GroupReference
p-AKT ProteinType 2 diabetic ratsNot specifiedSignificantly inhibitedInhibition reversed
p-IRS1 ProteinType 2 diabetic ratsNot specifiedSignificantly inhibitedInhibition reversed
NF-κB ProteinType 2 diabetic ratsNot specifiedSignificantly increasedSignificantly reduced
ICAM-1STZ-induced diabetic rats150 mg/kg/daySignificantly elevated (p < 0.01)Elevation significantly reduced (p < 0.05)
VCAM-1STZ-induced diabetic rats150 mg/kg/daySignificantly elevated (p < 0.05)No significant reduction mentioned
TNF-αSTZ-induced diabetic rats150 mg/kg/daySignificantly increasedSignificantly decreased
IL-1βSTZ-induced diabetic rats150 mg/kg/daySignificantly increasedSignificantly decreased

Experimental Protocols

The following provides an overview of the methodologies employed in the cited studies to investigate the effects of this compound on diabetic complications.

Animal Models
  • Induction of Diabetes: Type 1 diabetes is commonly induced in male Wistar or C57BL/6 mice rats via a single intraperitoneal injection of streptozotocin (STZ), typically at a dose of 50-60 mg/kg. Type 2 diabetes models have also been utilized.

  • Tissue Collection and Analysis: At the end of the treatment period, various tissues, including the aorta, retina, kidneys, and heart, are collected for histopathological evaluation, biochemical assays, and molecular analyses (e.g., ELISA, Western blot, qPCR).

Cell Culture Models
  • Cell Lines: Human Umbilical Vein Endothelial Cells (HUVEC) and Human Retinal Endothelial Cells (HREC) are frequently used to model the effects of high glucose on the vascular endothelium.

  • Experimental Conditions: Cells are exposed to high glucose concentrations (e.g., 25 mM) for various durations (e.g., 72 hours, 7 days) with or without the co-administration of this compound (e.g., 1 mM).

  • Outcome Measures: Cellular protein levels (e.g., VEGF, PKCβII, HuR) are assessed using techniques such as Western blotting, and the release of factors like VEGF into the culture medium is measured by ELISA.

Biochemical and Molecular Assays
  • Oxidative Stress Markers: Malondialdehyde (MDA) levels are measured as an indicator of lipid peroxidation. The activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPX) are also assessed.

  • Protein and Gene Expression: Enzyme-linked immunosorbent assay (ELISA) is used to quantify protein concentrations (e.g., VEGF, TGF-β). Western blotting is employed to determine the expression levels of specific proteins (e.g., PKCβII, p-AKT). Quantitative real-time PCR (qPCR) is used to measure the expression of microRNAs (e.g., miR-192).

Experimental Workflow

Experimental_Workflow cluster_animal In Vivo Studies cluster_cell In Vitro Studies Animal_Model Induction of Diabetes (e.g., STZ in rats) Grouping Randomization into Groups: - Control - Diabetic Control - this compound-Treated Diabetic Animal_Model->Grouping Treatment Oral Administration of this compound Grouping->Treatment Sacrifice Sacrifice and Tissue Collection (Aorta, Retina, Kidney, Heart) Treatment->Sacrifice Analysis_InVivo Histopathology, Biochemical Assays, Western Blot, ELISA, qPCR Sacrifice->Analysis_InVivo Cell_Culture Cell Culture (e.g., HUVEC, HREC) Stimulation Exposure to High Glucose +/- this compound Cell_Culture->Stimulation Collection Collection of Cell Lysates and Supernatants Stimulation->Collection Analysis_InVitro Western Blot, ELISA Collection->Analysis_InVitro

General Experimental Workflow for Investigating this compound.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly supports the therapeutic potential of this compound in the management of diabetic complications. Its ability to concurrently target oxidative stress, inflammation, and key pathological signaling pathways makes it an attractive candidate for further investigation. While the data from animal and cell culture models are compelling, there is a need for well-designed, large-scale clinical trials to definitively establish the efficacy and safety of this compound in patients with diabetic complications. Future research should also focus on elucidating the precise molecular interactions of this compound with its targets and exploring potential synergistic effects when used in combination with existing diabetes therapies. The development of novel drug delivery systems to enhance the bioavailability of this compound may also improve its therapeutic outcomes.

References

Methodological & Application

Application Note: Quantification of Troxerutin in Bulk Drug by RP-HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin is a flavonoid derivative, specifically a hydroxyethylrutoside, used in the treatment of venous insufficiency and other vascular disorders. Accurate and precise quantification of this compound in its bulk drug form is a critical step in quality control to ensure the safety and efficacy of the final pharmaceutical product. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is simple, accurate, and suitable for routine analysis in a quality control laboratory.[1][2]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound. The principle of reversed-phase chromatography involves a non-polar stationary phase (C18 column) and a polar mobile phase. This compound, being a moderately polar compound, is retained on the column and then eluted by the mobile phase. The concentration of the eluted this compound is measured by a UV detector at a wavelength where the analyte exhibits maximum absorbance, and quantification is achieved using an external standard calibration method.[1]

Materials and Methods

3.1 Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm).

3.2 Chemicals and Reagents

  • This compound Reference Standard.

  • Acetonitrile (HPLC Grade).

  • Methanol (HPLC Grade).

  • Potassium Dihydrogen Phosphate (AR Grade).

  • Orthophosphoric Acid (AR Grade).

  • Deionized or HPLC grade water.

3.3 Chromatographic Conditions The chromatographic conditions are summarized in the table below.

ParameterSpecification
Stationary Phase (Column) C18 Column (250 mm x 4.6 mm, 5 µm particle size)[1][3]
Mobile Phase 20 mM Phosphate Buffer (pH 8.0) : Acetonitrile : Methanol (60:25:15, v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Experimental Protocols

4.1 Preparation of Mobile Phase (20 mM Phosphate Buffer, pH 8.0)

  • Accurately weigh and dissolve approximately 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water to prepare a 20 mM solution.

  • Adjust the pH of the solution to 8.0 using a suitable base (e.g., dilute sodium hydroxide solution).

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • To prepare the final mobile phase, mix the filtered phosphate buffer, acetonitrile, and methanol in the ratio of 60:25:15 (v/v/v). For example, mix 600 mL of buffer, 250 mL of acetonitrile, and 150 mL of methanol.

  • Degas the mobile phase by sonicating for 10-15 minutes before use.

4.2 Preparation of Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard into a 25 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and make up the volume to the mark with methanol to obtain a concentration of 1000 µg/mL.

4.3 Preparation of Calibration Standards

  • From the 1000 µg/mL stock solution, prepare an intermediate stock of 100 µg/mL by diluting 2.5 mL to 25 mL with the mobile phase.

  • Prepare a series of calibration standards in the concentration range of 5-25 µg/mL by transferring appropriate aliquots of the intermediate stock solution (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mL) into separate 10 mL volumetric flasks and diluting to the mark with the mobile phase. This will yield concentrations of 5, 10, 15, 20, and 25 µg/mL.

4.4 Preparation of Sample Solution (Bulk Drug)

  • Accurately weigh approximately 25 mg of the this compound bulk drug sample.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol to achieve a nominal concentration of 1000 µg/mL.

  • Further dilute this solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 15 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

experimental_workflow start Start prep_solutions Prepare Solutions (Mobile Phase, Standards, Sample) start->prep_solutions equilibration Equilibrate HPLC System with Mobile Phase prep_solutions->equilibration injection Inject Standards and Sample (20 µL) equilibration->injection chromatography Chromatographic Separation (C18 Column, 1.0 mL/min) injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acq Data Acquisition (Peak Area vs. Time) detection->data_acq quantification Quantification (External Standard Calibration) data_acq->quantification end_node End quantification->end_node

Figure 1. Experimental workflow for RP-HPLC analysis of this compound.

4.5 Chromatographic Procedure & Quantification

  • Equilibrate the HPLC system by pumping the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each calibration standard solution in triplicate, starting from the lowest concentration.

  • Inject 20 µL of the prepared sample solution in triplicate.

  • Record the peak areas from the resulting chromatograms.

  • Construct a calibration curve by plotting the average peak area of each standard against its known concentration.

  • Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.

quantification_logic standards Known Standard Concentrations (5-25 µg/mL) hplc HPLC Analysis standards->hplc sample Bulk Drug Sample (Unknown Concentration) sample->hplc peak_areas_std Peak Areas of Standards hplc->peak_areas_std peak_area_sample Peak Area of Sample hplc->peak_area_sample calibration Generate Calibration Curve (Peak Area vs. Conc.) y = mx + c peak_areas_std->calibration result Calculate Sample Concentration peak_area_sample->result calibration->result

References

Application Note: UV-Spectrophotometric Analysis of Troxerutin in Tablet Formulation

Author: BenchChem Technical Support Team. Date: November 2025

AN-TRX-UV-001

Introduction

Troxerutin is a flavonoid derivative, specifically a hydroxyethylrutoside, known for its vasoprotective properties. It is commonly used in the treatment of venous insufficiency and other vascular disorders. Accurate and precise quantification of this compound in pharmaceutical tablet formulations is crucial for ensuring product quality and therapeutic efficacy. This application note describes a simple, cost-effective, and reliable UV-spectrophotometric method for the determination of this compound in tablets. The method is validated according to ICH guidelines, demonstrating its suitability for routine quality control analysis.

Principle

The method is based on the measurement of the ultraviolet (UV) absorbance of this compound in a suitable solvent. This compound exhibits a characteristic absorption spectrum in the UV region, with a maximum absorbance (λmax) that can be used for its quantification. The absorbance of a solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Materials and Reagents
  • This compound Reference Standard

  • This compound Tablets (e.g., Oxerute, 1000 mg)

  • Acetic Acid (AR Grade)

  • Distilled Water

  • Methanol (for cleaning)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Pipettes

  • Sonicator

  • UV-Visible Spectrophotometer (e.g., Shimadzu-1700 Double Beam)

  • Whatman Filter Paper No. 41

Experimental Protocols

A 0.1M acetic acid solution is prepared by diluting the appropriate volume of glacial acetic acid with distilled water. This solution is used as the solvent for all subsequent preparations and as the blank for spectrophotometric measurements.

  • Accurately weigh 25 mg of this compound reference standard.[1]

  • Transfer the standard to a 50 mL volumetric flask.

  • Dissolve and make up the volume with 0.1M acetic acid to obtain a concentration of 500 µg/mL.[1]

  • From the standard stock solution, pipette aliquots ranging from 1.0 mL to 8.0 mL into a series of 10 mL volumetric flasks.[1]

  • Make up the volume in each flask with 0.1M acetic acid to obtain concentrations in the range of 5-40 µg/mL.[1][2]

  • Scan the solutions in the UV-Vis spectrophotometer from 200-400 nm against 0.1M acetic acid as a blank.

  • Determine the wavelength of maximum absorbance (λmax). The λmax for this compound in 0.1M acetic acid is 348 nm.

  • Measure the absorbance of each working standard solution at 348 nm.

  • Plot a calibration curve of absorbance versus concentration.

  • Weigh and powder twenty this compound tablets.

  • Accurately weigh a quantity of the powdered tablets equivalent to 25 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add 10 mL of 0.1M acetic acid and sonicate for 10 minutes.

  • Repeat the extraction process five times with 10 mL of 0.1M acetic acid each time.

  • Make up the final volume to 100 mL with 0.1M acetic acid.

  • Filter the solution through Whatman filter paper No. 41.

  • From the filtrate, prepare a suitable dilution with 0.1M acetic acid to obtain a concentration within the calibration curve range.

  • Measure the absorbance of the final sample solution at 348 nm against the 0.1M acetic acid blank.

  • Calculate the concentration of this compound in the sample solution from the calibration curve.

  • Determine the amount of this compound per tablet using the appropriate dilution factors.

Method Validation Summary

The developed UV-spectrophotometric method was validated as per ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

ParameterResult
Wavelength (λmax) 348 nm
Linearity Range 5-40 µg/mL
Correlation Coefficient (r²) 0.9996
Limit of Detection (LOD) 0.2628 µg/mL
Limit of Quantification (LOQ) 0.7966 µg/mL
Precision (%RSD) 0.1157%
Accuracy (% Recovery) 101.58% - 105.31%
Results and Discussion

The UV spectrum of this compound in 0.1M acetic acid showed a clear absorbance maximum at 348 nm, which was selected for quantification. The method demonstrated excellent linearity over the concentration range of 5-40 µg/mL, with a correlation coefficient of 0.9996, indicating a strong positive correlation between concentration and absorbance. The low values of LOD and LOQ demonstrate the sensitivity of the method. The precision of the method was confirmed by low relative standard deviation (%RSD) values, and the accuracy was established through recovery studies, with percentage recoveries falling within the acceptable limits. The assay of a commercial tablet formulation (Oxerute) showed a this compound content of 101.69%, which is within the pharmacopeial limits.

Conclusion

The developed UV-spectrophotometric method is simple, rapid, accurate, precise, and cost-effective for the routine quality control analysis of this compound in tablet formulations. The method's validation parameters are well within the acceptable limits as per ICH guidelines, making it a reliable analytical tool for the pharmaceutical industry.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification StandardPrep Standard Preparation (5-40 µg/mL) UVScan UV Scan (200-400 nm) Determine λmax = 348 nm StandardPrep->UVScan SamplePrep Sample Preparation (from Tablets) Measurement Absorbance Measurement at 348 nm SamplePrep->Measurement CalCurve Calibration Curve (Abs vs. Conc) UVScan->CalCurve Calculation Calculate this compound Content in Tablet Measurement->Calculation CalCurve->Calculation

Caption: Experimental workflow for the UV-spectrophotometric analysis of this compound.

Logical_Relationship This compound This compound in Tablet Extraction Extraction with 0.1M Acetic Acid This compound->Extraction Dilution Dilution to Working Concentration Extraction->Dilution UVMeasurement UV Absorbance Measurement (λmax = 348 nm) Dilution->UVMeasurement BeerLambert Beer-Lambert Law (A = εbc) UVMeasurement->BeerLambert is governed by Quantification Quantification of This compound BeerLambert->Quantification enables

Caption: Logical relationship of the analytical principle.

References

Application Note: Preparation and Use of Troxerutin Stock Solutions for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin, also known as Vitamin P4, is a trihydroxyethylated derivative of the natural bioflavonoid rutin.[1][2][3] It is found in various plants, including tea, coffee, and cereal grains.[4] this compound has garnered significant interest in biomedical research due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, vasoprotective, and neuroprotective effects.[5] These biological activities are mediated through its influence on various molecular signaling pathways, such as the PI3K/Akt and Nrf2 pathways. Proper preparation of stock and working solutions is critical for obtaining reliable and reproducible results in cell-based assays. This document provides detailed protocols for the preparation of this compound solutions and their application in cell culture experiments.

Data Summary

Quantitative data regarding the properties, solubility, and common working concentrations of this compound are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

Property Value
Synonyms Trihydroxyethylrutin, Vitamin P4
CAS Number 7085-55-4
Molecular Formula C₃₃H₄₂O₁₉
Molecular Weight 742.7 g/mol
Appearance Crystalline solid

| Storage (Solid) | -20°C, stable for ≥ 4 years |

Table 2: Solubility of this compound

Solvent Approximate Solubility
DMSO ~30 mg/mL
Dimethylformamide (DMF) ~30 mg/mL
PBS (pH 7.2) ~1 mg/mL

| Sterilized Distilled Water | Used in some studies |

Table 3: Example Stock Solution Calculations (for DMSO)

Desired Stock Concentration Mass of this compound for 1 mL Mass of this compound for 5 mL
10 mM 7.43 mg 37.15 mg
50 mM 37.15 mg 185.75 mg
100 mM 74.30 mg 371.50 mg

Calculations based on a molecular weight of 742.7 g/mol .

Table 4: Examples of this compound Working Concentrations in Cell Culture Assays

Cell Line Assay Type Working Concentration Reference
H9C2 Cardiomyocytes Oxidative Stress Assay 10, 50, 100 µM
KB (Oral Cancer) Cells Cytotoxicity (MTT) Assay 10 - 100 µg/mL
HeLa (Cervical Cancer) Cells Cytotoxicity (MTT) Assay 20 - 640 µg/mL*
Lymphocytes DNA Damage Assay 1 mM
Various ROS Protection Assay 5, 10, 15 µM

*Note: The high concentration range for HeLa cells may be specific to the study; researchers should determine the optimal concentration for their specific cell line and assay.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 742.7 g/mol )

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 100 mmol/L x 0.001 L x 742.7 g/mol = 74.27 mg

  • Weigh this compound: Carefully weigh 74.27 mg of this compound powder and place it into a sterile vial.

  • Dissolve in DMSO: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex or gently warm the solution (if necessary) until the this compound is completely dissolved, resulting in a clear solution.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles. DMSO stock solutions are generally stable for several months when stored properly.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept low, typically ≤ 0.5%, as higher concentrations can be toxic to cells.

  • Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform Serial Dilutions: Prepare the final working concentration by diluting the stock solution directly into the complete cell culture medium. For example, to prepare 1 mL of a 100 µM working solution from a 100 mM stock:

    • This is a 1:1000 dilution.

    • Add 1 µL of the 100 mM this compound stock solution to 999 µL of complete cell culture medium.

    • The final DMSO concentration will be 0.1%, which is well-tolerated by most cell lines.

  • Mix Thoroughly: Gently vortex or pipette up and down to ensure the working solution is homogeneous before adding it to the cells.

  • Use Immediately: It is recommended to use aqueous working solutions immediately, as the stability of this compound in culture medium over extended periods is not well-characterized.

Protocol 3: Example Application - Cell Viability (MTT) Assay

Procedure:

  • Cell Seeding: Seed cells (e.g., KB cells) in a 96-well plate at a density of 4 x 10³ cells/well and allow them to adhere overnight.

  • Prepare Working Solutions: Prepare a range of this compound working solutions in complete culture medium (e.g., 10, 20, 40, 60, 80, 100 µg/mL) as described in Protocol 2. Remember to include a vehicle control (medium with the same DMSO concentration) and an untreated control.

  • Cell Treatment: Remove the old medium from the wells and replace it with 100 µL of the prepared this compound working solutions or control media.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Assay: Following incubation, perform the MTT assay according to the manufacturer's protocol to assess cell viability. This typically involves adding MTT reagent, incubating for a few hours, and then solubilizing the formazan crystals to measure absorbance.

Visualizations

Signaling Pathway

This compound has been shown to exert protective effects against cellular injury by activating the PI3K/Akt signaling pathway. This activation can lead to the suppression of oxidative stress and inflammation.

Troxerutin_PI3K_Akt_Pathway This compound This compound pi3k PI3K This compound->pi3k akt p-Akt pi3k->akt stress Oxidative Stress & Inflammation akt->stress inhibits injury Cellular Injury (e.g., OGD/R) injury->stress induces protection Cell Protection stress->protection

Caption: this compound activates the PI3K/Akt pathway to inhibit cellular stress.

Experimental Workflow

The following diagram illustrates the general workflow from preparing the this compound stock solution to analyzing the results of a cell-based assay.

Troxerutin_Workflow weigh 1. Weigh This compound Powder stock 2. Prepare Stock Solution (e.g., 100 mM in DMSO) weigh->stock store 3. Aliquot & Store Stock at -20°C stock->store working 4. Prepare Working Solution in Culture Medium store->working treat 5. Treat Cells (e.g., 24-48h) working->treat assay 6. Perform Cell-Based Assay treat->assay analyze 7. Analyze Data & Interpret Results assay->analyze

Caption: General workflow for using this compound in cell culture experiments.

References

Application Notes and Protocols for In Vivo Experimental Design of Troxerutin in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin, a naturally occurring bioflavonoid, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and vasoprotective effects.[1][2] These properties make it a promising candidate for therapeutic intervention in a variety of diseases. This document provides detailed application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound in various rat models of disease.

Data Presentation: Summary of Quantitative Data

The following tables summarize key quantitative parameters from various studies utilizing this compound in rat models, providing a reference for experimental design.

Table 1: this compound Dosage and Administration in Different Rat Models

Disease ModelRat StrainThis compound DosageAdministration RouteDuration of TreatmentReference
Cisplatin-Induced Kidney InjuryWistar150 mg/kg/dayGastric gavage14 days[3][4]
Nickel-Induced ToxicityWistar100 mg/kg/dayIntragastric tube20 days[5]
Chronic Mild StressMale rats50, 150, 300 mg/kgOral gavage14 consecutive days
Adjuvant-Induced ArthritisWistar50, 100, 200 mg/kgOral15 days
Beta-Amyloid (1-42)-Induced Memory ImpairmentWistar50, 150, 300 mg/kgNot specified8 consecutive days
Sciatic Nerve Ischemia-Reperfusion InjuryRats150 mg/kgSingle injectionSingle dose
Streptozotocin-Induced Diabetic RetinopathySprague-DawleyNot specifiedOralEarly stage of DR

Table 2: Key Biochemical and Behavioral Outcome Measures

Disease ModelKey Outcome MeasuresEffect of this compoundReference
Cisplatin-Induced Kidney Injury Serum BUN, Creatinine, MDA, H₂O₂, NO, iNOS, SOD, CAT, GSH, T-AOC↓ BUN, Cre, MDA, H₂O₂, NO, iNOS; ↑ SOD, CAT, GSH, T-AOC
Nickel-Induced Toxicity Plasma TBARS, Hydroperoxides, Vitamin C, Vitamin E, GSH↓ TBARS, Hydroperoxides; ↑ Vitamin C, E, GSH
Chronic Mild Stress Immobility time (FST), Swimming time (FST), %OAE, %OAT (EPM), Time in center (OFT)↓ Immobility time; ↑ Swimming time, %OAE, %OAT, Time in center
Adjuvant-Induced Arthritis Arthritis score↓ Arthritis score
Beta-Amyloid (1-42)-Induced Memory Impairment Spatial learning and memory (Morris water maze)Improved memory performance (at 300 mg/kg)
Sciatic Nerve Ischemia-Reperfusion Injury Serum GPX, PON1↑ GPX, PON1
Streptozotocin-Induced Diabetic Retinopathy Retinal VEGF protein levels↓ VEGF protein levels

Abbreviations: BUN (Blood Urea Nitrogen), Cre (Creatinine), MDA (Malondialdehyde), H₂O₂ (Hydrogen Peroxide), NO (Nitric Oxide), iNOS (inducible Nitric Oxide Synthase), SOD (Superoxide Dismutase), CAT (Catalase), GSH (Glutathione), T-AOC (Total Antioxidant Capacity), TBARS (Thiobarbituric Acid Reactive Substances), FST (Forced Swimming Test), %OAE (Percentage of Open Arm Entries), %OAT (Percentage of Open Arm Time), EPM (Elevated Plus-Maze), OFT (Open Field Test), GPX (Glutathione Peroxidase), PON1 (Paraoxonase 1), VEGF (Vascular Endothelial Growth Factor).

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of this compound's efficacy in rat models.

Cisplatin-Induced Kidney Injury Model

Objective: To induce acute kidney injury in rats to evaluate the nephroprotective effects of this compound.

Protocol:

  • Animal Model: Use male Wistar rats.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide rats into four groups: Normal Control, this compound Control, Cisplatin-treated, and Cisplatin + this compound-treated.

  • This compound Administration: Administer this compound (150 mg/kg) daily by gastric gavage for 14 days to the this compound Control and Cisplatin + this compound-treated groups. The Normal Control and Cisplatin-treated groups receive the vehicle (saline).

  • Cisplatin Injection: On day 12, induce kidney injury by a single intraperitoneal injection of cisplatin (10 mg/kg) in the Cisplatin-treated and Cisplatin + this compound-treated groups. The Normal Control and this compound Control groups receive a saline injection.

  • Monitoring: Monitor body weight every 3 days, and daily after cisplatin administration.

  • Sample Collection: At the end of the 14-day period, euthanize the rats. Collect blood for serum analysis of BUN and creatinine. Excise kidneys for histological analysis and measurement of oxidative stress markers (MDA, SOD, CAT, etc.).

Behavioral Tests for Anxiety and Depression-Like Behavior

Objective: To assess the anxiolytic and antidepressant-like effects of this compound in a chronic mild stress (CMS) model.

Protocol:

  • CMS Induction: Induce chronic mild stress by restraining animals in Plexiglas cylinders for 1 hour daily for 25 consecutive days.

  • This compound Administration: Administer this compound (50, 150, or 300 mg/kg) via oral gavage for 14 consecutive days during the stress period.

  • Elevated Plus-Maze (EPM) Test:

    • The apparatus consists of two open arms and two closed arms elevated from the floor.

    • Place the rat on the central platform facing an open arm and allow it to explore for 5 minutes.

    • Record the time spent in and the number of entries into the open and closed arms.

  • Open Field Test (OFT):

    • Place the rat in the center of a large, open arena.

    • Record the time spent in the center of the arena and the number of entries into the center over a specified period.

  • Forced Swimming Test (FST):

    • Place the rat in a transparent cylinder filled with water.

    • On the first day, conduct a 15-minute pre-test session.

    • On the following day, conduct a 6-minute test session and record the duration of immobility, swimming, and climbing.

Biochemical Assays for Oxidative Stress

Objective: To quantify markers of oxidative stress and antioxidant enzyme activity in tissue homogenates or plasma.

Protocol:

  • Tissue Preparation: Homogenize tissue samples in an appropriate ice-cold buffer. Centrifuge the homogenate to obtain the supernatant for analysis.

  • Malondialdehyde (MDA) Assay (Lipid Peroxidation Marker):

    • The assay is based on the reaction of MDA with thiobarbituric acid (TBA).

    • Mix the sample with TBA reagent and heat.

    • Measure the absorbance of the resulting pink-colored product spectrophotometrically.

  • Superoxide Dismutase (SOD) Activity Assay:

    • This assay is typically based on the inhibition of the reduction of a chromogen by superoxide radicals.

    • The activity of SOD in the sample will inhibit the color development, which can be measured spectrophotometrically.

  • Glutathione Peroxidase (GPx) and Catalase (CAT) Activity Assays:

    • These enzyme activities can be measured using commercially available kits or standard spectrophotometric methods based on the consumption of their respective substrates.

Histological Analysis

Objective: To evaluate tissue morphology and identify pathological changes.

Protocol:

  • Tissue Fixation: Fix tissue samples in 10% buffered formalin immediately after collection.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear in xylene, and embed in paraffin wax.

  • Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissues using a microtome.

  • Staining:

    • Deparaffinize and rehydrate the tissue sections.

    • Stain with Hematoxylin and Eosin (H&E) for general morphological evaluation.

    • Other specific stains can be used as needed.

  • Microscopic Examination: Examine the stained sections under a light microscope to assess for any histological alterations, such as inflammation, necrosis, or apoptosis.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Troxerutin_Experimental_Workflow cluster_model Disease Model Induction cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment Rat_Model Rat Model (e.g., Wistar, Sprague-Dawley) Disease_Induction Disease Induction (e.g., Cisplatin, CMS, Ni) Rat_Model->Disease_Induction This compound This compound Administration (Oral Gavage / IP Injection) Disease_Induction->this compound Vehicle Vehicle Control Disease_Induction->Vehicle Behavioral Behavioral Tests (EPM, OFT, FST) This compound->Behavioral Biochemical Biochemical Assays (Oxidative Stress Markers) This compound->Biochemical Histological Histological Analysis (H&E Staining) This compound->Histological Vehicle->Behavioral Vehicle->Biochemical Vehicle->Histological

Caption: General experimental workflow for evaluating this compound in rat models.

Troxerutin_Signaling_Pathway cluster_antioxidant Antioxidant Effects cluster_anti_inflammatory Anti-inflammatory Effects cluster_survival Cell Survival Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Antioxidant Enzymes (SOD, GPx, CAT) This compound->Antioxidant_Enzymes Upregulates NFkB NF-κB Pathway This compound->NFkB Inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Activates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Antioxidant_Enzymes->Oxidative_Stress Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibits

Caption: Key signaling pathways modulated by this compound.

References

Application Notes: Protocol for Assessing Troxerutin's Effect on Capillary Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin, a flavonoid derivative of rutin, is a well-established vasoprotective agent used in the treatment of conditions associated with capillary weakness and increased permeability, such as chronic venous insufficiency.[1] Its mechanism of action is multifaceted, involving the stabilization of the vascular endothelium, antioxidant effects, and potent anti-inflammatory activities.[1][2] These properties help to strengthen capillary walls, reduce leakage, and alleviate symptoms like edema and bruising.[1]

This document provides detailed protocols for assessing the efficacy of this compound in modulating capillary permeability using common in vitro and in vivo models. It also outlines the key signaling pathways influenced by this compound and presents a framework for quantitative data analysis.

Mechanism of Action

This compound exerts its effects on capillary permeability primarily through two interconnected signaling pathways: inhibition of the NF-κB pathway and suppression of the PKCβII/HuR/VEGF cascade.

2.1 Anti-Inflammatory Effect via NF-κB Inhibition

Inflammatory stimuli can activate the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This leads to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and adhesion molecules (e.g., ICAM-1, VCAM-1). These molecules increase the permeability of the endothelial barrier. This compound has been shown to inhibit this pathway by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory mediators that compromise capillary integrity.

2.2 Regulation of VEGF via PKCβII/HuR Pathway

In pathological conditions such as diabetic retinopathy, hyperglycemia can activate Protein Kinase C βII (PKCβII). This activation initiates a cascade involving the RNA-binding protein HuR, which ultimately increases the expression of Vascular Endothelial Growth Factor (VEGF).[1] VEGF is a potent factor that increases vascular permeability. This compound has been demonstrated to counteract the upregulation of this entire cascade, thereby preventing the hyperglycemia-induced increase in VEGF and preserving the endothelial barrier.

Signaling Pathway Diagrams

The following diagrams illustrate the key molecular pathways affected by this compound.

G cluster_0 Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits IkBa_NFkB IκBα NF-κB DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1, VCAM-1) DNA->Genes Transcription Increased Permeability Increased Permeability Genes->Increased Permeability

Figure 1. This compound's inhibition of the NF-κB signaling pathway.

G cluster_0 Hyperglycemia cluster_1 Cytoplasm cluster_2 Nucleus Hyperglycemia Hyperglycemia PKC PKCβII Hyperglycemia->PKC Activates HuR HuR PKC->HuR Activates HuR_nuc HuR HuR->HuR_nuc Translocation This compound This compound This compound->PKC Inhibits VEGF_mRNA VEGF mRNA HuR_nuc->VEGF_mRNA Stabilizes VEGF_protein VEGF Protein VEGF_mRNA->VEGF_protein Translation Increased Permeability Increased Permeability VEGF_protein->Increased Permeability

Figure 2. This compound's effect on the PKCβII/HuR/VEGF pathway.

Experimental Protocols

The following protocols describe standard methods to quantify the effect of this compound on endothelial barrier function.

4.1 In Vitro Protocol: Transwell Permeability Assay

This assay measures the passage of a fluorescent tracer (FITC-dextran) across a monolayer of endothelial cells grown on a semi-permeable membrane.

4.1.1 Materials

  • Endothelial cells (e.g., HUVEC, HREC)

  • 24-well Transwell® inserts (e.g., 0.4 µm pore size)

  • Endothelial Growth Medium (EGM)

  • FITC-dextran (e.g., 40 kDa or 70 kDa)

  • This compound

  • Permeability-inducing agent (e.g., TNF-α, VEGF, or high glucose)

  • Fluorescence plate reader

4.1.2 Method

  • Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a density that achieves confluence within 2-3 days. Culture in a 37°C, 5% CO₂ incubator.

  • Monolayer Integrity Check: Monitor the formation of a confluent monolayer. Barrier integrity can be confirmed by measuring Transendothelial Electrical Resistance (TEER), where high resistance values indicate a tight barrier.

  • Treatment: Once a stable barrier is formed, replace the medium in both chambers. Add this compound at desired concentrations to the apical (upper) chamber for a pre-incubation period (e.g., 1-2 hours).

  • Induction of Permeability: Add the permeability-inducing agent (e.g., TNF-α) to the apical chamber. Include a vehicle control group and a positive control group (inducer only).

  • Permeability Measurement: Add FITC-dextran to the apical chamber to a final concentration of 1 mg/mL.

  • Sampling: At various time points (e.g., 30, 60, 120 minutes), collect a sample from the basolateral (lower) chamber. Replace the volume with fresh medium.

  • Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a plate reader (Excitation/Emission ~490/520 nm).

  • Data Analysis: Calculate the amount of FITC-dextran that has passed through the monolayer using a standard curve. Permeability can be expressed as a clearance rate or as a percentage of the control.

4.2 In Vivo Protocol: Evans Blue Dye Extravasation Assay

This assay quantifies capillary leakage in animal models by measuring the extravasation of Evans blue dye, which binds to serum albumin.

4.2.1 Materials

  • Animal model (e.g., mice or rats; models of diabetes or inflammation are common)

  • This compound

  • Inflammatory agent (e.g., Lipopolysaccharide - LPS)

  • Evans blue dye (2% in sterile saline)

  • Formamide

  • Spectrophotometer

4.2.2 Method

  • Animal Groups: Divide animals into groups: (1) Control, (2) this compound only, (3) Inflammatory agent only, (4) Inflammatory agent + this compound.

  • Treatment: Administer this compound (e.g., orally or via IP injection) for the specified treatment period.

  • Induction of Permeability: Administer the inflammatory agent (e.g., LPS, 10 mg/kg, IP) to induce systemic inflammation and vascular leakage.

  • Dye Injection: After a set time post-inflammation induction (e.g., 4-6 hours), inject Evans blue dye (e.g., 20 mg/kg) intravenously via the tail vein. Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

  • Perfusion: Euthanize the animals and perform transcardial perfusion with saline to remove intravascular dye.

  • Tissue Harvest: Dissect tissues of interest (e.g., lung, kidney, brain).

  • Dye Extraction: Weigh the tissue samples and incubate them in formamide (e.g., 1 mL per 100 mg tissue) at 60°C for 24 hours to extract the extravasated dye.

  • Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm.

  • Data Analysis: Calculate the concentration of Evans blue in the tissue (µg of dye per gram of tissue) using a standard curve. Compare the values between treatment groups.

G cluster_invitro In Vitro Workflow (Transwell Assay) cluster_invivo In Vivo Workflow (Evans Blue Assay) iv1 1. Seed Endothelial Cells on Transwell Insert iv2 2. Culture to Confluence (Verify with TEER) iv1->iv2 iv3 3. Pre-treat with this compound iv2->iv3 iv4 4. Add Permeability Inducer (e.g., TNF-α) iv3->iv4 iv5 5. Add FITC-Dextran Tracer iv4->iv5 iv6 6. Sample Lower Chamber Over Time iv5->iv6 iv7 7. Quantify Fluorescence iv6->iv7 ivv1 1. Treat Animal Model with this compound ivv2 2. Induce Permeability (e.g., LPS injection) ivv1->ivv2 ivv3 3. Inject Evans Blue Dye (IV) ivv2->ivv3 ivv4 4. Perfuse to Remove Intravascular Dye ivv3->ivv4 ivv5 5. Harvest Target Tissues ivv4->ivv5 ivv6 6. Extract Dye with Formamide ivv5->ivv6 ivv7 7. Quantify Absorbance (620nm) ivv6->ivv7

Figure 3. General experimental workflows for assessing this compound's effects.

Data Presentation

Quantitative data should be summarized to clearly demonstrate the effect of this compound on the mediators of capillary permeability.

Table 1: Effect of this compound on Inflammatory Mediator Expression in Aortic Tissue of Diabetic Rats

GroupIL-1β (pg/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)ICAM-1 (ng/mg protein)VCAM-1 (ng/mg protein)
Healthy Control25.1 ± 2.340.5 ± 3.118.2 ± 1.91.2 ± 0.12.5 ± 0.2
Diabetic Control45.8 ± 3.9 68.7 ± 5.235.6 ± 3.1 2.9 ± 0.34.8 ± 0.4*
Diabetic + this compound30.2 ± 2.8##49.1 ± 4.5#22.4 ± 2.5##1.8 ± 0.2#3.1 ± 0.3#

Data adapted from a study on STZ-induced diabetic rats treated with this compound (150 mg/kg/day). Values are representative means ± SEM. ***p<0.01 vs Healthy Control; p<0.05 vs Healthy Control. ##p<0.01 vs Diabetic Control; #p<0.05 vs Diabetic Control.

Table 2: Effect of this compound on High Glucose-Induced VEGF Expression in Human Retinal Endothelial Cells (HREC)

ConditionIntracellular VEGF Level (Relative Units)
Control1.00 ± 0.05
High Glucose (25mM, 7 days)1.85 ± 0.12*
High Glucose + this compound (1mM)1.15 ± 0.09#

Data are representative of findings where this compound counteracts hyperglycemia-induced VEGF increase. Values are illustrative means ± SEM. **p<0.05 vs Control. #p<0.05 vs High Glucose.

Conclusion

The protocols outlined provide robust methods for evaluating the vasoprotective effects of this compound. By stabilizing the endothelial barrier through the inhibition of key inflammatory and permeability-inducing signaling pathways, this compound demonstrates significant potential in mitigating conditions characterized by excessive capillary permeability. The quantitative assessment of its impact on these pathways and on direct measures of permeability is crucial for its continued development and application in drug research.

References

Application Notes and Protocols for Investigating Troxerutin in a Diabetic Retinopathy Animal Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing troxerutin in a streptozotocin (STZ)-induced diabetic retinopathy rat model. The protocols detailed below cover the induction of diabetes, administration of this compound, and subsequent analysis of key biomarkers and retinal vasculature.

Introduction

Diabetic retinopathy (DR) is a leading cause of vision loss in diabetic patients, characterized by progressive damage to the retinal microvasculature.[1] this compound, a flavonoid derivative of rutin, has demonstrated protective effects in preclinical models of DR, primarily attributed to its antioxidant and anti-inflammatory properties.[2] These notes offer detailed methodologies to investigate the therapeutic potential of this compound in a well-established animal model of DR.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key parameters in a streptozotocin-induced diabetic rat model of retinopathy.

Table 1: Effect of this compound on Retinal VEGF Protein Concentration

GroupTreatmentRetinal VEGF Protein (pg/mg)
Non-diabetic ControlVehicle21.5 ± 2.1
Diabetic ControlVehicle27.7 ± 5.8
Diabetic + this compound10 mg/kg24.5 ± 3.8
Diabetic + this compound50 mg/kg19.5 ± 2.2
Data adapted from Chung et al., 2005.[3]

Table 2: Effect of this compound on Retinal VEGF-mRNA Density

GroupTreatmentVEGF/β-actin mRNA Ratio
Non-diabetic ControlVehicle1.0 ± 0.1
Diabetic ControlVehicle1.2 ± 0.1
Diabetic + this compound10 mg/kg1.0 ± 0.1
Diabetic + this compound50 mg/kg0.9 ± 0.1
Data adapted from Chung et al., 2005.[3]

Experimental Workflow

The overall experimental workflow for investigating this compound in a diabetic retinopathy animal model is depicted below.

G cluster_setup Model Induction and Treatment cluster_analysis Retinal Analysis animal_prep Animal Acclimatization stz_injection Streptozotocin (STZ) Injection animal_prep->stz_injection diabetes_confirmation Confirmation of Diabetes (Blood Glucose >250 mg/dL) stz_injection->diabetes_confirmation troxerutin_admin This compound Administration diabetes_confirmation->troxerutin_admin euthanasia Euthanasia and Eye Enucleation troxerutin_admin->euthanasia retinal_dissection Retinal Dissection euthanasia->retinal_dissection neovascularization Neovascularization Analysis (ADPase Staining) retinal_dissection->neovascularization vegf_protein VEGF Protein Quantification (ELISA) retinal_dissection->vegf_protein vegf_mrna VEGF mRNA Quantification (RT-qPCR) retinal_dissection->vegf_mrna

Caption: Experimental workflow from animal model induction to retinal analysis.

Experimental Protocols

Induction of Diabetic Retinopathy in Rats using Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in rats to model diabetic retinopathy.

Materials:

  • Streptozotocin (STZ)

  • 0.1 M Citrate buffer (pH 4.5), ice-cold

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Sterile syringes and needles

  • Glucometer and test strips

Citrate Buffer (0.1 M, pH 4.5) Preparation:

  • Solution A (0.1 M Citric Acid): Dissolve 2.10 g of citric acid monohydrate in 100 mL of distilled water.

  • Solution B (0.1 M Sodium Citrate): Dissolve 2.94 g of sodium citrate dihydrate in 100 mL of distilled water.

  • Mix Solution A and Solution B (approximately a 9:11 ratio) and adjust the pH to 4.5 using a pH meter.

  • Sterile-filter the buffer and store at 4°C.

Procedure:

  • Acclimatize rats for at least one week under standard laboratory conditions.

  • Fast the rats for 12-16 hours prior to STZ injection.

  • On the day of injection, prepare a fresh solution of STZ in ice-cold 0.1 M citrate buffer (pH 4.5). A common concentration is 60 mg/mL. Protect the solution from light.

  • Administer a single intraperitoneal (IP) injection of STZ at a dose of 60-65 mg/kg body weight.

  • Return the animals to their cages with free access to food and water. To prevent initial hypoglycemia, a 10% sucrose solution can be provided in the drinking water for the first 24 hours post-injection.

  • Monitor blood glucose levels 72 hours after STZ injection from tail vein blood. Animals with a blood glucose concentration >250 mg/dL are considered diabetic and can be included in the study.

Administration of this compound

Materials:

  • This compound powder

  • Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)

  • Oral gavage needles

Procedure:

  • Prepare a fresh suspension of this compound in the chosen vehicle daily.

  • Administer this compound orally via gavage at the desired doses (e.g., 10 mg/kg and 50 mg/kg) once daily for the duration of the study (e.g., 3 months).

  • The control diabetic group should receive the vehicle alone.

Retinal Tissue Preparation

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Dissection microscope and tools

  • Homogenization buffer (e.g., RIPA buffer with protease inhibitors)

  • Mechanical homogenizer or sonicator

Procedure:

  • At the end of the treatment period, euthanize the rats according to approved institutional protocols.

  • Enucleate the eyes and place them in ice-cold PBS.

  • Under a dissection microscope, make an incision at the limbus and remove the anterior segment (cornea and lens).

  • Carefully dissect the retina from the eyecup and place it in a pre-chilled tube.

  • For protein and RNA analysis, snap-freeze the retinal tissue in liquid nitrogen and store at -80°C until further processing.

Quantification of Retinal VEGF Protein by ELISA

Materials:

  • Rat VEGF ELISA Kit (e.g., from R&D Systems, Abcam, or CUSABIO)

  • Retinal tissue homogenates

  • Microplate reader

Procedure:

  • Tissue Homogenization:

    • Add ice-cold homogenization buffer to the frozen retinal tissue.

    • Homogenize the tissue using a mechanical homogenizer or sonicator on ice.

    • Centrifuge the homogenate at 10,000 x g for 10-20 minutes at 4°C.

    • Collect the supernatant containing the soluble proteins.

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's instructions provided with the specific kit. A general protocol is as follows:

    • Add standards and samples to the wells of the pre-coated microplate.

    • Incubate for the specified time (e.g., 2 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add the biotinylated detection antibody and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add streptavidin-HRP conjugate and incubate (e.g., 45 minutes at room temperature).

    • Wash the wells.

    • Add the TMB substrate solution and incubate in the dark (e.g., 30 minutes at room temperature).

    • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of VEGF in the samples based on the standard curve.

Quantification of Retinal VEGF mRNA by RT-qPCR

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • Primers for rat VEGF-A and a reference gene (e.g., β-actin or GAPDH)

  • Real-time PCR instrument

Rat VEGF-A Primer Example (consult literature or primer design tools for validated sequences):

  • Forward Primer: 5'-GCTCTCTTGGGTGCACTGGA-3'

  • Reverse Primer: 5'-CACCAGGGTCTCGATTGGGA-3' (Note: These are example sequences and should be validated for specificity and efficiency.)

Procedure:

  • RNA Extraction:

    • Extract total RNA from the frozen retinal tissue using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers, and qPCR master mix.

    • Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for VEGF-A and the reference gene.

    • Calculate the relative expression of VEGF-A mRNA using the ΔΔCt method, normalizing to the reference gene expression.

Analysis of Retinal Neovascularization by ADPase Staining of Flat Mounts

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • ADPase staining solution

  • Mounting medium

  • Microscope

Procedure:

  • Fix the enucleated eyes in 4% PFA.

  • Dissect the retina as described previously.

  • Make radial incisions to flatten the retina on a slide.

  • Perform ADPase staining to visualize the retinal vasculature. A general protocol involves incubation with a substrate for the ADPase enzyme, leading to a colored precipitate in the blood vessels.

  • Wash, dehydrate, and mount the retinal flat mounts.

  • Capture images of the entire retinal flat mount using a microscope.

  • Quantify the area of neovascularization using image analysis software.

Signaling Pathways

This compound is believed to exert its protective effects in diabetic retinopathy through the modulation of several key signaling pathways.

PKCβII/HuR/VEGF Signaling Pathway

Hyperglycemia activates Protein Kinase C βII (PKCβII), which in turn phosphorylates the mRNA-binding protein HuR. Phosphorylated HuR then binds to VEGF mRNA, increasing its stability and translation, leading to elevated VEGF protein levels. This compound has been shown to inhibit this pathway, thereby reducing VEGF expression.

G cluster_pathway PKCβII/HuR/VEGF Signaling Pathway Hyperglycemia Hyperglycemia PKC PKCβII Activation Hyperglycemia->PKC HuR HuR Phosphorylation PKC->HuR VEGF_mRNA VEGF mRNA Stabilization and Translation HuR->VEGF_mRNA VEGF_Protein Increased VEGF Protein VEGF_mRNA->VEGF_Protein DR Diabetic Retinopathy Progression VEGF_Protein->DR This compound This compound This compound->PKC Inhibits

Caption: this compound inhibits the PKCβII/HuR/VEGF signaling pathway.

NF-κB Signaling Pathway

Hyperglycemia-induced oxidative stress can activate the NF-κB signaling pathway, leading to the expression of pro-inflammatory cytokines and adhesion molecules that contribute to retinal inflammation and vascular damage. This compound has been shown to suppress NF-κB activation, suggesting an anti-inflammatory mechanism of action.

G cluster_pathway NF-κB Signaling Pathway Hyperglycemia Hyperglycemia-induced Oxidative Stress NFkB_activation NF-κB Activation Hyperglycemia->NFkB_activation Inflammation Pro-inflammatory Gene Expression (Cytokines, Adhesion Molecules) NFkB_activation->Inflammation DR Retinal Inflammation and Vascular Damage Inflammation->DR This compound This compound This compound->NFkB_activation Inhibits

References

Application Notes and Protocols for Troxerutin Administration in Cisplatin-Induced Nephrotoxicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for investigating the protective effects of troxerutin in animal models of cisplatin-induced nephrotoxicity. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing similar experiments.

Introduction

Cisplatin is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors.[1] However, its clinical utility is often limited by severe side effects, most notably dose-dependent nephrotoxicity.[1][2] Cisplatin-induced kidney injury is a complex process involving oxidative stress, inflammation, and apoptosis of renal tubular epithelial cells.[2][3] this compound, a flavonoid compound found in various plants, has demonstrated significant antioxidant and anti-inflammatory properties. Recent studies have highlighted its potential as a renoprotective agent against cisplatin-induced damage. These notes summarize the key findings and provide standardized protocols for evaluating the efficacy of this compound in this context.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound on cisplatin-induced nephrotoxicity in rodent models.

Table 1: Dosage and Administration Regimens

Animal ModelCisplatin Dosage & RouteThis compound Dosage & RouteTreatment DurationReference
Male Mice20 mg/kg, single intraperitoneal (i.p.) injection75 and 150 mg/kg/day, oral gavage (p.o.)3 consecutive days after cisplatin
Male Wistar Rats10 mg/kg, single i.p. injection on day 12150 mg/kg/day, p.o.14 consecutive days
Male Wistar Albino Rats5 mg/kg, single i.p. injection30 mg/kg/day, p.o.Not specified
Male Donryu Rats5 mg/kg weekly or 1.2 mg/kg daily, i.p.Not Applicable3 weeks

Table 2: Effects of this compound on Key Biochemical Markers

MarkerEffect of CisplatinEffect of this compound Co-administrationAnimal ModelReference
Kidney Function
Blood Urea Nitrogen (BUN)Significant IncreaseSignificant DecreaseMice, Rats
Serum Creatinine (Cr)Significant IncreaseSignificant DecreaseMice, Rats
Oxidative Stress
Malondialdehyde (MDA)Significant IncreaseSignificant DecreaseMice, Rats
Superoxide Dismutase (SOD)Significant DecreaseSignificant Increase/RestorationMice, Rats
Glutathione Peroxidase (GPx)Significant DecreaseSignificant Increase/RestorationMice
Catalase (CAT)Not SpecifiedSignificant IncreaseRats
Glutathione (GSH)Not SpecifiedSignificant IncreaseRats
Inflammation & Apoptosis
p-NF-κB p65/NF-κB p65Not SpecifiedSignificant DecreaseRats
TNF-αSignificant IncreaseSignificant DecreaseRats
Pro-IL-1β, IL-6Not SpecifiedSignificant DecreaseRats
Bcl-2 Associated Death Promoter (Bad)Not SpecifiedSignificant DecreaseRats
B-cell lymphoma-2 (Bcl-2)Not SpecifiedSignificant IncreaseRats
Cleaved Caspases (3, 8, 9)Not SpecifiedSignificant DecreaseRats
Cytochrome CNot SpecifiedSignificant DecreaseRats

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: Induction of Cisplatin Nephrotoxicity and this compound Treatment in Mice

Objective: To induce acute kidney injury using cisplatin and evaluate the protective effects of this compound.

Materials:

  • Male mice (e.g., BALB/c)

  • Cisplatin (pharmaceutical grade)

  • This compound

  • Vehicle for this compound (e.g., saline)

  • Oral gavage needles

  • Standard laboratory equipment for injections and animal care

Procedure:

  • Animal Acclimatization: Acclimatize male mice for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Grouping: Randomly divide the mice into four groups (n=7 per group):

    • Control Group: Receives vehicle only.

    • Cisplatin Group: Receives a single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg).

    • Cisplatin + this compound (75 mg/kg) Group: Receives a single i.p. injection of cisplatin (20 mg/kg) followed by daily oral gavage of this compound (75 mg/kg) for three consecutive days.

    • Cisplatin + this compound (150 mg/kg) Group: Receives a single i.p. injection of cisplatin (20 mg/kg) followed by daily oral gavage of this compound (150 mg/kg) for three consecutive days.

  • Cisplatin Administration: On day 1 of the experiment, administer a single i.p. injection of cisplatin (20 mg/kg) to the cisplatin and cisplatin + this compound groups.

  • This compound Administration: Commencing on the day of cisplatin injection, administer this compound (75 or 150 mg/kg) or vehicle via oral gavage daily for three consecutive days.

  • Sample Collection: On day 4, collect blood samples via cardiac puncture for the analysis of serum creatinine and blood urea nitrogen (BUN). Euthanize the animals and harvest the kidneys for histological examination and biochemical assays (MDA, SOD, GPx).

Protocol 2: Induction of Cisplatin Nephrotoxicity and this compound Treatment in Rats

Objective: To investigate the protective effects of this compound on cisplatin-induced kidney injury in a rat model.

Materials:

  • Male Wistar rats (weighing 280 ± 15 g)

  • Cisplatin (pharmaceutical grade)

  • This compound

  • Vehicle for this compound (e.g., saline)

  • Oral gavage needles

  • Standard laboratory equipment for injections and animal care

Procedure:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week under standard laboratory conditions.

  • Grouping: Randomly divide the rats into four groups:

    • Control Group: Receives daily oral gavage of saline for 14 days.

    • This compound Group: Receives daily oral gavage of this compound (150 mg/kg) for 14 days.

    • Cisplatin Group: Receives daily oral gavage of saline for 14 days and a single intraperitoneal (i.p.) injection of cisplatin (10 mg/kg) on day 12.

    • Cisplatin + this compound Group: Receives daily oral gavage of this compound (150 mg/kg) for 14 days and a single i.p. injection of cisplatin (10 mg/kg) on day 12.

  • This compound Administration: Administer this compound (150 mg/kg) or vehicle via oral gavage daily for 14 consecutive days.

  • Cisplatin Administration: On day 12 of the experiment, administer a single i.p. injection of cisplatin (10 mg/kg) to the cisplatin and cisplatin + this compound groups.

  • Sample Collection: 72 hours after cisplatin administration (day 15), collect blood samples for serum analysis of BUN and creatinine. Euthanize the animals and harvest the kidneys for histopathological analysis and measurement of oxidative stress, inflammatory, and apoptotic markers.

Protocol 3: Measurement of Biochemical Parameters

Objective: To quantify markers of kidney function and oxidative stress.

Materials:

  • Blood serum and kidney tissue homogenates from experimental animals.

  • Commercial assay kits for BUN, creatinine, MDA, SOD, and GPx.

  • Spectrophotometer or plate reader.

Procedure:

  • Serum Analysis:

    • Centrifuge collected blood to separate the serum.

    • Measure BUN and creatinine levels using commercially available colorimetric assay kits according to the manufacturer's instructions.

  • Kidney Tissue Homogenate Preparation:

    • Homogenize a portion of the kidney tissue in an appropriate buffer (e.g., phosphate-buffered saline).

    • Centrifuge the homogenate to obtain the supernatant for biochemical assays.

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA): Measure lipid peroxidation by quantifying MDA levels in the kidney homogenate using a thiobarbituric acid reactive substances (TBARS) assay kit.

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Determine the activity of these antioxidant enzymes in the kidney homogenate using specific commercial assay kits.

Visualizations

Signaling Pathway

G Cisplatin Cisplatin ROS ↑ Reactive Oxygen Species (ROS) Cisplatin->ROS induces OxidativeStress Oxidative Stress (↑ MDA, ↓ SOD, ↓ GPx) ROS->OxidativeStress Inflammation Inflammation (↑ NF-κB, ↑ TNF-α, ↑ ILs) ROS->Inflammation Apoptosis Apoptosis (↑ Caspases, ↑ Bad, ↓ Bcl-2) ROS->Apoptosis KidneyInjury Renal Tubular Cell Injury OxidativeStress->KidneyInjury Inflammation->KidneyInjury Apoptosis->KidneyInjury Nephrotoxicity Nephrotoxicity (↑ BUN, ↑ Creatinine) KidneyInjury->Nephrotoxicity This compound This compound This compound->ROS scavenges This compound->Inflammation inhibits This compound->Apoptosis inhibits PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT activates PI3K_AKT->KidneyInjury protects

Caption: Protective mechanism of this compound against cisplatin-induced nephrotoxicity.

Experimental Workflow

G start Start: Animal Acclimatization (1 week) grouping Random Animal Grouping (Control, Cisplatin, this compound, Cis+Tro) start->grouping treatment Daily this compound/Vehicle Administration (Oral Gavage, 14 days) grouping->treatment cisplatin Single Cisplatin Injection (i.p., Day 12) treatment->cisplatin monitoring Monitor Animal Health (Body Weight, etc.) cisplatin->monitoring euthanasia Euthanasia & Sample Collection (72h post-cisplatin) monitoring->euthanasia blood Blood Collection (Cardiac Puncture) euthanasia->blood kidney Kidney Harvest euthanasia->kidney serum Serum Separation (Centrifugation) blood->serum homogenization Kidney Homogenization kidney->homogenization histology Histopathological Examination kidney->histology biochem Biochemical Analysis (BUN, Creatinine) serum->biochem oxidative Oxidative Stress Assays (MDA, SOD, GPx) homogenization->oxidative end Data Analysis & Conclusion biochem->end oxidative->end histology->end

Caption: Experimental workflow for a 14-day rat study.

References

Application Notes and Protocols: Determination of Troxerutin Cytotoxicity In Vitro Using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Troxerutin, a naturally occurring bioflavonoid derived from rutin, has garnered significant interest in pharmacological research due to its antioxidant, anti-inflammatory, and antineoplastic properties. The evaluation of its cytotoxic effects on cancer cells is a critical step in assessing its potential as a therapeutic agent. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. These application notes provide a detailed protocol for determining the in vitro cytotoxicity of this compound using the MTT assay and summarize key findings from relevant studies.

Data Presentation

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability. The IC50 values of this compound have been determined in various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Cell LineCancer TypeIC50 Value (µg/mL)Incubation Time (hours)Reference
KBOral Carcinoma5048[Not available]
HeLaCervical Cancer32024[1]
HuH-7Hepatocellular CarcinomaNot explicitly stated, but inhibits growth in a concentration and time-dependent manner.Not specified[2]
MDA-MB-231Triple-Negative Breast CancerNot explicitly stated, but induces apoptosis.Not specified[3]

Experimental Protocols

This section provides a detailed methodology for assessing this compound's cytotoxicity using the MTT assay.

Materials
  • This compound

  • Cell line of interest (e.g., HeLa, KB, etc.)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Methods

3.2.1. Cell Seeding

  • Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.

  • Trypsinize the cells, centrifuge to form a pellet, and resuspend in fresh complete medium.

  • Perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the desired seeding density (e.g., 5 x 10^3 to 1 x 10^4 cells/well).

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified CO2 incubator at 37°C to allow for cell attachment.

3.2.2. This compound Treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile distilled water).

  • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

  • After the 24-hour incubation period, carefully remove the medium from the wells.

  • Add 100 µL of the various concentrations of this compound-containing medium to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (cells with medium only).

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3.2.3. MTT Assay

  • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

3.2.4. Data Acquisition and Analysis

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Culture Cells Trypsinize Trypsinize & Count Cell_Culture->Trypsinize Seed_Plate Seed 96-well Plate Trypsinize->Seed_Plate Prepare_this compound Prepare this compound Dilutions Treat_Cells Treat Cells Prepare_this compound->Treat_Cells Incubate Incubate (24-72h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow of the MTT assay for determining this compound cytotoxicity.

Signaling Pathways in this compound-Induced Cytotoxicity

This compound has been shown to induce cytotoxicity in cancer cells through the modulation of key signaling pathways, primarily the Nrf2 and NF-κB pathways.[2][4]

Troxerutin_Signaling cluster_nrf2 Nrf2 Pathway Activation cluster_nfkb NF-κB Pathway Inhibition cluster_apoptosis Apoptosis Induction This compound This compound Nrf2 Nrf2 This compound->Nrf2 activates IKK IKK This compound->IKK inhibits Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Keap1 Keap1 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocation HO1 HO-1 (Heme Oxygenase-1) ARE->HO1 transcription Apoptosis Apoptosis HO1->Apoptosis contributes to IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Pro_inflammatory Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory transcription Pro_inflammatory->Apoptosis inhibition contributes to Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase3->Apoptosis

References

Application Note: A Stability-Indicating HPLC Method for the Determination of Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of Troxerutin in bulk drug substance and pharmaceutical formulations. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines. Forced degradation studies were conducted to demonstrate the specificity of the method, ensuring the separation of this compound from its potential degradation products formed under various stress conditions. This method is suitable for routine quality control and stability testing of this compound.

Introduction

This compound, a flavonoid derivative of rutin, is widely used for its vasoprotective properties in the treatment of chronic venous insufficiency and other vascular disorders.[1] Ensuring the stability and quality of this compound in pharmaceutical products is critical for its therapeutic efficacy and safety. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, and shelf-life. This document provides a detailed protocol for a stability-indicating HPLC method for this compound, including forced degradation studies and method validation.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Methanol:0.02M Potassium Dihydrogen Orthophosphate Buffer (pH 4.0) (25:10:65 v/v/v)[2][3]
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: Prepare a 0.02M solution of potassium dihydrogen orthophosphate and adjust the pH to 4.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas. Mix with acetonitrile and methanol in the specified ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL.

Forced Degradation Studies

Forced degradation studies are performed to demonstrate the specificity of the HPLC method.[4][5] A target degradation of 5-20% is recommended.

  • Acid Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N HCl. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N NaOH, and dilute to 10 mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the standard stock solution, add 1 mL of 0.1 N NaOH. Reflux the solution at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Weigh an appropriate amount of the stressed powder and prepare a 100 µg/mL solution in the mobile phase.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light (in a photostability chamber) for 7 days. Weigh an appropriate amount of the stressed powder and prepare a 100 µg/mL solution in the mobile phase.

Method Validation Protocol

The developed HPLC method is validated as per ICH Q2(R1) guidelines.

  • Specificity: Analyze the blank (mobile phase), a standard solution of this compound, and the stressed samples. The method is considered specific if the this compound peak is well-resolved from any degradation peaks.

  • Linearity: Analyze the working standard solutions in the range of 10-100 µg/mL in triplicate. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): Perform recovery studies by spiking a placebo formulation with known concentrations of this compound at three levels (80%, 100%, and 120% of the target assay concentration). The mean recovery should be within 98.0-102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a 50 µg/mL standard solution on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the same standard solution on two different days by two different analysts. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary the chromatographic conditions (e.g., flow rate by ±0.1 mL/min, mobile phase composition by ±2%, and column temperature by ±2°C) and assess the effect on the results. The system suitability parameters should remain within the acceptance criteria.

Data Presentation

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20004500
%RSD of Peak Area ≤ 2.0%0.8%

Table 3: Results of Forced Degradation Studies

Stress Condition% Degradation of this compoundNo. of Degradation PeaksResolution (this compound and nearest peak)
Acid Hydrolysis (0.1 N HCl, 80°C, 2h) 15.22> 2.0
Base Hydrolysis (0.1 N NaOH, 80°C, 2h) 18.53> 2.0
Oxidative (3% H₂O₂, RT, 24h) 12.81> 2.0
Thermal (105°C, 48h) 8.51> 2.0
Photolytic (UV/Vis, 7 days) 5.21> 2.0

Table 4: Method Validation Summary

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.65%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness No significant impact on resultsSystem suitability passes

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_studies Studies cluster_results Results & Analysis prep_solutions Prepare Mobile Phase and Standard Solutions hplc_setup HPLC System Setup (Table 1) prep_solutions->hplc_setup system_suitability System Suitability Test (Table 2) hplc_setup->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis data_analysis Data Analysis and Interpretation sample_analysis->data_analysis forced_degradation Forced Degradation Studies forced_degradation->sample_analysis method_validation Method Validation method_validation->sample_analysis reporting Reporting data_analysis->reporting

Caption: Overall experimental workflow for the stability-indicating HPLC method development.

Forced_Degradation_Studies cluster_stress Stress Conditions This compound This compound Sample acid Acid Hydrolysis (0.1 N HCl, 80°C) This compound->acid base Base Hydrolysis (0.1 N NaOH, 80°C) This compound->base oxidation Oxidative (3% H₂O₂) This compound->oxidation thermal Thermal (105°C) This compound->thermal photo Photolytic (UV/Vis Light) This compound->photo analysis HPLC Analysis (Specificity Assessment) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Logical relationship of the forced degradation studies.

Conclusion

The developed HPLC method is simple, precise, accurate, and specific for the determination of this compound in the presence of its degradation products. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control and stability monitoring of this compound in bulk and pharmaceutical dosage forms. The forced degradation studies demonstrated the stability-indicating nature of the method, making it a reliable tool for assessing the quality and shelf-life of this compound-containing products.

References

Application Notes and Protocols for Troxerutin Encapsulation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin, a naturally occurring bioflavonoid, exhibits a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and vasoprotective properties. However, its clinical application is often limited by poor bioavailability and rapid plasma clearance. Encapsulation technologies offer a promising strategy to overcome these limitations by protecting this compound from degradation, enhancing its solubility, and enabling controlled or targeted release. This document provides detailed application notes and experimental protocols for various methods of this compound encapsulation to improve its delivery.

Encapsulation Methods Overview

Several nanoencapsulation techniques can be employed to enhance the delivery of this compound. The choice of method depends on the desired particle characteristics, the route of administration, and the specific therapeutic application. Key methods include:

  • Solid Lipid Nanoparticles (SLNs): SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They offer high drug loading, controlled release, and good stability.

  • Polymeric Nanoparticles: These are prepared from natural or synthetic polymers. Chitosan, a natural polysaccharide, is often used due to its biocompatibility, biodegradability, and mucoadhesive properties, making it suitable for oral and mucosal delivery.

  • Liposomes: These are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They can encapsulate both hydrophilic and lipophilic drugs.

  • Niosomes: Non-ionic surfactant-based vesicles that are structurally similar to liposomes but offer higher stability and lower cost.

  • Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which provides them with enhanced skin penetration capabilities, making them ideal for transdermal delivery.

Data Presentation: Comparison of this compound Encapsulation Methods

The following table summarizes quantitative data from studies on different this compound encapsulation methods for easy comparison.

Encapsulation MethodCarrier MaterialsParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Release ProfileReference
Solid Lipid Nanoparticles (SLNs) Glyceryl behenate, Soy lecithin, Tween-80140.5 ± 1.020.218 ± 0.01+28.6 ± 8.7183.62Sustained release over 24 hours[1][2]
Water-in-Oil Microemulsion Lecithin, Ethanol, Isopropyl myristate, Water~50.20Not ReportedNot ReportedNot ApplicableEnhanced intestinal permeabilityNot applicable
Chitosan Nanoparticles Chitosan, Tripolyphosphate (TPP)80.71Not Reported-20.683.6Sustained release over 330 minutesNot applicable
Liposomes (General) Phospholipids (e.g., Phosphatidylcholine), Cholesterol30 - 170 (SUVs)VariableVariableVariableBiphasic or sustained release[3]
Niosomes (General) Non-ionic surfactants (e.g., Spans, Tweens), Cholesterol286 - 10,910Variable-33.5 to variableup to 87.4Controlled release over 24 hours[4]
Ethosomes (General) Phospholipids, Ethanol (20-50%), Water182.5 - 205.40.285 (example)+31.6 (example)up to 95.3Enhanced skin permeation

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is based on the high-shear homogenization and ultrasonication method.

Materials:

  • This compound

  • Glyceryl behenate (solid lipid)

  • Soy lecithin (surfactant)

  • Tween-80 (co-surfactant)

  • Ethanol

  • Distilled water

Equipment:

  • High-shear homogenizer

  • Ultrasonicator (probe or bath)

  • Magnetic stirrer with heating

  • Water bath

  • Zeta sizer for particle size and zeta potential analysis

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Aqueous Phase: Dissolve Tween-80 in 25 mL of distilled water. Heat the solution to 73°C in a water bath.

  • Preparation of Lipid Phase: Dissolve this compound, soy lecithin, and glyceryl behenate in 5 mL of ethanol. Heat this mixture to 73°C.

  • Emulsification: Add the aqueous phase to the lipid phase while stirring at high speed using a magnetic stirrer.

  • Homogenization: Subject the resulting pre-emulsion to high-shear homogenization.

  • Ultrasonication: Further reduce the particle size by sonicating the emulsion. Optimized results have been achieved with 15 minutes of ultrasonication.

  • Cooling and Solidification: Allow the nanoemulsion to cool down to room temperature while stirring, leading to the formation of solid lipid nanoparticles.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Analyze the nanoparticle suspension using a zeta sizer.

    • Encapsulation Efficiency (EE):

      • Centrifuge a known amount of the SLN dispersion to separate the nanoparticles from the aqueous phase.

      • Measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer at a wavelength of 360 nm.

      • Calculate the EE using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol utilizes the ionic gelation method.

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium tripolyphosphate (TPP)

  • Acetic acid

  • Distilled water

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • Zeta sizer

  • UV-Vis Spectrophotometer

Protocol:

  • Preparation of Chitosan Solution: Dissolve chitosan in a 1% (v/v) acetic acid solution to a final concentration of, for example, 1 mg/mL. Stir until fully dissolved.

  • Incorporation of this compound: Add this compound to the chitosan solution and stir until a homogenous solution is obtained.

  • Preparation of TPP Solution: Dissolve TPP in distilled water to a concentration of, for example, 1 mg/mL.

  • Nanoparticle Formation: While stirring the this compound-chitosan solution, add the TPP solution dropwise. The formation of nanoparticles will be indicated by the appearance of opalescence.

  • Stirring: Continue stirring for a defined period (e.g., 30 minutes) to allow for the stabilization of the nanoparticles.

  • Separation and Washing: Centrifuge the nanoparticle suspension to collect the pellets. Wash the pellets with distilled water to remove any unreacted reagents and free drug.

  • Characterization:

    • Particle Size, PDI, and Zeta Potential: Resuspend the nanoparticles in distilled water and analyze using a zeta sizer.

    • Encapsulation Efficiency (EE):

      • After centrifugation, measure the concentration of free this compound in the supernatant using a UV-Vis spectrophotometer.

      • Calculate the EE using the formula provided in the SLN protocol.

General Protocol for Preparation of this compound-Loaded Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • This compound

  • Phosphatidylcholine (e.g., from soybean or egg yolk)

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol, or a mixture)

  • Phosphate buffered saline (PBS) or other aqueous buffer

Equipment:

  • Rotary evaporator

  • Bath sonicator or extruder

  • Zeta sizer

Protocol:

  • Lipid Film Formation: Dissolve the lipids (phosphatidylcholine and cholesterol) and lipophilic this compound (if applicable) in the organic solvent in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film by adding an aqueous solution of this compound (for hydrophilic encapsulation) or plain buffer. The temperature of the hydrating medium should be above the phase transition temperature of the lipids.

  • Vesicle Formation: Agitate the flask to allow the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, more uniform vesicles (small unilamellar vesicles - SUVs, or large unilamellar vesicles - LUVs), sonicate the MLV suspension using a bath sonicator or pass it through an extruder with defined pore-sized membranes.

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Analyze the liposomes for particle size, PDI, zeta potential, and encapsulation efficiency.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for SLN Preparation

experimental_workflow_sln cluster_prep Phase Preparation A Aqueous Phase (Tween-80 in Water) Heat to 73°C C Pre-emulsification (Mix Aqueous and Lipid Phases) A->C B Lipid Phase (this compound, Lecithin, Glyceryl Behenate in Ethanol) Heat to 73°C B->C D High-Shear Homogenization C->D E Ultrasonication (Particle Size Reduction) D->E F Cooling & Solidification (Formation of SLNs) E->F G Characterization (Size, PDI, Zeta Potential, EE) F->G

Caption: Workflow for this compound-Loaded SLN Preparation.

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

troxerutin_signaling cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response This compound This compound nrf2 Nrf2 Activation This compound->nrf2 nfkb NF-κB Inhibition This compound->nfkb mapk MAPK Inhibition This compound->mapk pi3k_akt PI3K/AKT Activation This compound->pi3k_akt ho1 HO-1 Upregulation nrf2->ho1 antioxidant_enzymes Increased Antioxidant Enzymes ho1->antioxidant_enzymes ros Reduced ROS antioxidant_enzymes->ros inflammatory_cytokines Decreased Inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->inflammatory_cytokines mapk->inflammatory_cytokines pi3k_akt->nfkb inhibits

Caption: Key Signaling Pathways Modulated by this compound.

Conclusion

The encapsulation of this compound into various nanocarriers presents a viable approach to enhance its therapeutic efficacy. Solid lipid nanoparticles and chitosan nanoparticles have been shown to be effective in providing sustained release and improving drug loading. While specific data for this compound-loaded liposomes, niosomes, and ethosomes are less prevalent, the general protocols provided herein offer a solid foundation for their development and optimization. The choice of the most suitable encapsulation method will be dictated by the specific requirements of the intended application, including the desired release kinetics, route of administration, and stability considerations. Further research and characterization are encouraged to fully elucidate the potential of these advanced delivery systems for this compound.

References

Application Note & Protocol: Quantification of Troxerutin-Cu²⁺ Complex by UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, is known for its antioxidant and vasoprotective properties. Its interaction with metal ions, particularly transition metals like copper (Cu²⁺), is of significant interest due to the potential pro-oxidant and cytotoxic effects of the resulting complex, which has implications in cancer therapy research.[1] The chelation of copper by flavonoids can be readily monitored and quantified using UV-visible spectrophotometry, a widely accessible and reliable analytical technique.[2] This method relies on the formation of a colored complex between the metal ion and the ligand (this compound), which absorbs light at a specific wavelength. The intensity of the absorbance is directly proportional to the concentration of the complex, allowing for its quantification.[2]

This document provides a detailed protocol for the quantification of the this compound-Cu²⁺ complex using UV-visible spectrophotometry. It includes procedures for determining the optimal analytical wavelength, the stoichiometry of the complex, and a step-by-step guide for creating a calibration curve and measuring unknown samples.

Experimental Protocols

1. Determination of the Wavelength of Maximum Absorbance (λmax)

The first step in developing a spectrophotometric method is to determine the optimal wavelength for measuring the absorbance of the this compound-Cu²⁺ complex. This is the wavelength at which the complex exhibits the highest absorbance, leading to the greatest sensitivity.

Protocol:

  • Prepare a this compound solution (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.4).

  • Prepare a Cu²⁺ solution (e.g., 1 mM) using a copper salt (e.g., CuSO₄) in the same buffer.

  • Prepare a "blank" solution containing only the buffer.

  • Prepare a solution of the this compound-Cu²⁺ complex by mixing equal volumes of the this compound and Cu²⁺ solutions. Allow the solution to incubate at room temperature for a sufficient time (e.g., 15-30 minutes) to ensure complex formation.

  • Using a UV-visible spectrophotometer, scan the absorbance of the this compound-Cu²⁺ complex solution over a wavelength range of 300 nm to 800 nm, using the blank solution as a reference.

  • Identify the wavelength at which the maximum absorbance is observed. This wavelength is the λmax for the this compound-Cu²⁺ complex. A bathochromic shift (shift to a longer wavelength) is expected upon complex formation compared to the spectrum of this compound alone.[3]

2. Determination of the Stoichiometry of the this compound-Cu²⁺ Complex using the Mole-Ratio Method

The mole-ratio method is a common technique to determine the stoichiometry of a metal-ligand complex. This involves keeping the concentration of one component (e.g., Cu²⁺) constant while varying the concentration of the other (this compound) and measuring the resulting absorbance at the predetermined λmax.

Protocol:

  • Prepare a series of solutions with a fixed concentration of Cu²⁺ and varying concentrations of this compound. The molar ratio of this compound to Cu²⁺ should typically range from 0.1 to 3.0.

  • Allow the solutions to incubate for a fixed period to ensure complete complex formation.

  • Measure the absorbance of each solution at the λmax determined in the previous step.

  • Plot the absorbance as a function of the molar ratio of [this compound]/[Cu²⁺].

  • The plot will typically show two intersecting linear portions. The point of intersection of these lines corresponds to the stoichiometry of the complex. For example, an intersection at a molar ratio of 2.0 suggests a 2:1 (this compound:Cu²⁺) complex.

3. Quantitative Analysis of the this compound-Cu²⁺ Complex

Once the λmax and stoichiometry are known, a calibration curve can be prepared to quantify the complex in unknown samples.

Protocol:

  • Preparation of Stock Solutions:

    • This compound Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of this compound in the chosen buffer.

    • Cu²⁺ Stock Solution (e.g., 10 mM): Dissolve the appropriate amount of a copper salt (e.g., CuSO₄) in the same buffer.

  • Preparation of Calibration Standards:

    • Based on the determined stoichiometry, prepare a series of calibration standards with known concentrations of the this compound-Cu²⁺ complex. For a 1:1 complex, for example, mix equal volumes of this compound and Cu²⁺ solutions of varying concentrations.

    • A typical concentration range for the calibration curve could be 1 µM to 100 µM.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the buffer solution to zero the instrument (blank).

    • Measure the absorbance of each calibration standard.

    • Measure the absorbance of the unknown sample(s) containing the this compound-Cu²⁺ complex.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the this compound-Cu²⁺ complex.

    • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1.0 indicates a good linear fit.

    • Use the equation of the line to calculate the concentration of the this compound-Cu²⁺ complex in the unknown sample(s) based on their measured absorbance.

Data Presentation

Table 1: Experimental Parameters for Spectrophotometric Analysis

ParameterValue/Condition
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expect ~400-500 nm)
Buffer System 20 mM HEPES, pH 7.4
Incubation Time for Complex Formation 15 minutes
Temperature Room Temperature (25°C)
Cuvette Path Length 1 cm

Table 2: Example Calibration Curve Data (Hypothetical)

Standard Concentration (µM)Absorbance at λmax
100.152
200.305
400.610
600.915
801.220
1001.525

Table 3: Method Validation Parameters (Hypothetical)

ParameterValue
Linearity Range 10 - 100 µM
Coefficient of Determination (R²) > 0.995
Molar Absorptivity (ε) To be determined
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_optimization Method Optimization cluster_quantification Quantitative Analysis prep_trox Prepare this compound Stock Solution det_lambda Determine λmax (Wavelength Scan) prep_trox->det_lambda prep_cu Prepare Cu²⁺ Stock Solution prep_cu->det_lambda prep_buffer Prepare Buffer (e.g., HEPES pH 7.4) prep_buffer->det_lambda det_stoich Determine Stoichiometry (Mole-Ratio Method) det_lambda->det_stoich prep_standards Prepare Calibration Standards det_stoich->prep_standards measure_abs Measure Absorbance at λmax prep_standards->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Unknown Concentration plot_curve->calc_conc

Caption: Experimental workflow for the quantification of the this compound-Cu²⁺ complex.

complex_formation T This compound Complex This compound-Cu²⁺ Complex T->Complex + Cu Cu²⁺ Cu->Complex +

Caption: Logical relationship of this compound-Cu²⁺ complex formation.

References

Application Notes and Protocols: In Vitro Models for Testing Troxerutin Efficacy Against Oxidative Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing in vitro models to assess the efficacy of Troxerutin in combating oxidative stress. This document outlines relevant cellular models, detailed experimental protocols, and key signaling pathways involved in the antioxidant action of this compound.

Introduction to this compound and its Antioxidant Properties

This compound, also known as Vitamin P4, is a naturally occurring bioflavonoid derived from rutin, commonly found in tea, coffee, and various fruits and vegetables.[1][2][3] It is well-regarded for its pharmacological effects, including potent antioxidant, anti-inflammatory, and vasoprotective properties.[2][3] this compound's antioxidant mechanism is multifaceted, involving the direct scavenging of free radicals such as superoxide and nitric oxide, and enhancing the body's endogenous antioxidant defense systems. It has been shown to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GPx), and catalase (CAT), while reducing lipid peroxidation, a key marker of oxidative damage.

In Vitro Models for Oxidative Stress

The selection of an appropriate in vitro model is crucial for elucidating the protective effects of this compound. This involves choosing a relevant cell line and a suitable method to induce oxidative stress.

2.1. Recommended Cell Lines:

A variety of cell types can be utilized to model different aspects of oxidative stress-related pathologies:

  • Epithelial Cells, Fibroblasts, and Lymphocytes: These primary cells or cell lines are suitable for general cytotoxicity and cytoprotection studies against oxidative insults.

  • H9C2 Cardiomyocytes: A rat-derived cell line used to model cardiac tissue, particularly relevant for studying cardioprotective effects against ischemia-reperfusion injury, which involves significant oxidative stress.

  • Hepatocarcinoma Cell Lines (e.g., HepG2): Useful for investigating the hepatoprotective effects of this compound against oxidative damage in the liver.

  • Neuronal Cell Lines (e.g., SH-SY5Y): Appropriate for studying the neuroprotective effects of this compound in the context of neurodegenerative diseases where oxidative stress plays a significant role.

2.2. Induction of Oxidative Stress:

Oxidative stress can be induced in cultured cells using various chemical or physical methods:

  • Hydrogen Peroxide (H₂O₂): A common and straightforward method to induce oxidative stress by increasing intracellular reactive oxygen species (ROS).

  • Oxygen-Glucose Deprivation/Reoxygenation (OGD/R): This model mimics ischemia-reperfusion injury by depriving cells of oxygen and glucose, followed by their reintroduction, leading to a burst of ROS.

  • Toxicants (e.g., Nickel, D-Galactose): Specific toxins can be used to induce oxidative stress in relevant cell types to model particular pathologies.

  • Lipopolysaccharide (LPS): Can be used to induce an inflammatory response that is accompanied by oxidative stress.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound against oxidative stress in vitro.

3.1. Cell Viability Assay (MTT Assay)

This assay is essential to determine the non-toxic concentration range of this compound and to assess its cytoprotective effects against oxidative stress-induced cell death.

  • Materials:

    • Selected cell line

    • Complete culture medium

    • This compound (stock solution in a suitable solvent, e.g., DMSO or water)

    • Oxidative stress inducer (e.g., H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • For cytotoxicity assessment, treat the cells with various concentrations of this compound for 24 hours.

    • For cytoprotection assessment, pre-treat cells with different concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Following pre-treatment, add the oxidative stress inducer (e.g., H₂O₂) and incubate for the desired time.

    • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

3.2. Measurement of Intracellular Reactive Oxygen Species (ROS) - DCFDA Assay

This assay measures the overall levels of ROS within the cells using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).

  • Materials:

    • Cells cultured in 96-well black, clear-bottom plates

    • This compound

    • Oxidative stress inducer

    • DCFDA (stock solution in DMSO)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader (Excitation/Emission: ~485/535 nm)

  • Procedure:

    • Seed cells in a 96-well black, clear-bottom plate and culture overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce oxidative stress by adding the chosen inducer (e.g., H₂O₂) for the desired time.

    • Wash the cells once with warm PBS.

    • Load the cells with DCFDA working solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

    • Wash the cells twice with warm PBS.

    • Add 100 µL of PBS or phenol red-free medium to each well.

    • Immediately measure the fluorescence intensity.

3.3. Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

This assay quantifies the levels of MDA, a major product of lipid peroxidation, as an indicator of oxidative damage to cell membranes.

  • Materials:

    • Cell lysate

    • Thiobarbituric acid (TBA) reagent

    • Trichloroacetic acid (TCA)

    • Butylated hydroxytoluene (BHT)

    • Spectrophotometer or fluorescence microplate reader

  • Procedure:

    • Culture and treat cells with this compound and an oxidative stress inducer as described previously.

    • Harvest the cells and prepare a cell lysate.

    • Add BHT to the lysate to prevent further oxidation during the assay.

    • Precipitate proteins using TCA.

    • Centrifuge and collect the supernatant.

    • Add TBA reagent to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

    • Cool the samples and measure the absorbance or fluorescence at the appropriate wavelength (typically ~532 nm for absorbance).

    • Quantify MDA levels using a standard curve prepared with an MDA standard.

3.4. Antioxidant Enzyme Activity Assays

Commercial kits are widely available and recommended for measuring the activity of key antioxidant enzymes such as Superoxide Dismutase (SOD), Glutathione Peroxidase (GPx), and Catalase (CAT). The general workflow involves preparing cell lysates from treated and control cells and following the manufacturer's instructions for the specific kit.

Data Presentation

Quantitative data from the conducted experiments should be summarized in tables for clear comparison.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

AssayConcentration of this compound (µg/mL)Scavenging Activity (%)
DPPH Radical Scavenging10Varies (Dose-dependent)
5037.9
ABTS Radical Scavenging10Varies (Dose-dependent)
5031.7
Data is illustrative and based on findings from literature.

Table 2: Effect of this compound on Oxidative Stress Markers in H9C2 Cardiomyocytes under OGD/R

TreatmentROS Generation (Fluorescence Intensity)MDA ContentSOD ActivityGPx Activity
ControlBaselineBaselineBaselineBaseline
OGD/RIncreasedIncreasedDecreasedDecreased
This compound (10 µM) + OGD/RReducedReducedIncreasedIncreased
This table represents the expected outcomes based on published studies.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis A Seed Cells in Multi-well Plates B Overnight Incubation A->B C Pre-treat with this compound B->C D Induce Oxidative Stress (e.g., H2O2) C->D E Cell Viability (MTT) D->E F ROS Measurement (DCFDA) D->F G Lipid Peroxidation (MDA) D->G H Antioxidant Enzyme Activity D->H I Quantify and Compare Results E->I F->I G->I H->I

Caption: General experimental workflow for testing this compound's efficacy.

This compound's Antioxidant Signaling Pathways

This compound exerts its protective effects by modulating key signaling pathways involved in the cellular response to oxidative stress.

G cluster_stress Oxidative Stress cluster_this compound This compound Action cluster_pathways Signaling Pathways cluster_response Cellular Response ROS ROS NFkB NF-κB ROS->NFkB Activates This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Activates Nrf2 Nrf2 This compound->Nrf2 Activates This compound->NFkB Inhibits HIF1a HIF-1α PI3K_Akt->HIF1a Activates CellSurvival Cell Survival PI3K_Akt->CellSurvival Promotes AntioxidantEnzymes Antioxidant Enzymes (SOD, GPx) Nrf2->AntioxidantEnzymes Upregulates Inflammation Inflammation NFkB->Inflammation Promotes HIF1a->CellSurvival Promotes

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the antioxidant response, leading to the increased expression of antioxidant enzymes. Additionally, it can activate the PI3K/Akt signaling pathway, which is involved in promoting cell survival and can upregulate downstream targets like HIF-1α. Conversely, this compound has been found to downregulate the pro-inflammatory NF-κB (Nuclear factor kappa B) pathway, which is often activated by oxidative stress.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Troxerutin Solubility for In Vitro Success

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the aqueous solubility of Troxerutin in in vitro studies. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of this compound in aqueous solutions?

A1: this compound is known to have poor water solubility. Its solubility in phosphate-buffered saline (PBS) at pH 7.2 is approximately 1 mg/mL[1]. For many in vitro studies, higher concentrations are often required, necessitating the use of solubility enhancement techniques.

Q2: I'm observing precipitation when I add my this compound stock solution (dissolved in DMSO) to my cell culture medium. What's happening?

A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound, like this compound in DMSO, into an aqueous medium. The abrupt change in solvent polarity causes the compound to "crash out" of the solution, forming a precipitate. This can lead to inaccurate dosing and potential cytotoxicity from the precipitate itself.

Q3: Are there any general tips to avoid precipitation in cell culture media?

A3: Yes, here are a few general strategies:

  • Optimize your dilution method: Instead of adding the concentrated DMSO stock directly to the full volume of your cell culture media, perform serial dilutions. First, dilute the stock solution in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final volume of complete media.

  • Consider the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, as high concentrations can be toxic to cells.

  • Warm the media: Pre-warming the cell culture media to 37°C can sometimes help improve the solubility of the compound.

  • Check for media component interactions: Some components of the culture medium, like certain salts, can contribute to precipitation.

Troubleshooting Guides: Solubility Enhancement Techniques

This section provides detailed protocols and troubleshooting for various methods to improve this compound solubility.

Utilizing Organic Solvents (Co-solvents)

Issue: Difficulty dissolving this compound directly in aqueous buffers for in vitro assays.

Solution: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous experimental medium.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add an appropriate volume of anhydrous, sterile DMSO to achieve a high concentration stock solution (e.g., 30 mg/mL)[1].

  • Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can aid dissolution.

  • Visually inspect the solution to ensure no undissolved particles remain.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

SolventSolubility (Mole Fraction at 298.15 K)Solubility (mg/mL at 298.15 K)
Water1.15 x 10⁻⁵~8.5
Methanol1.19 x 10⁻²~8840
Ethanol5.34 x 10⁻³~3960
2-Propanol2.50 x 10⁻³~1850
1,4-Dioxane5.10 x 10⁻³~3780
DMSO-~30[1]
PBS (pH 7.2)-~1[1]

Data for mono-solvents (except DMSO and PBS) are derived from a study by Liu et al. (2020) and converted from mole fraction for illustrative purposes.

ProblemPossible CauseSolution
Precipitation upon dilution in aqueous mediaThe concentration of the organic solvent is too rapidly decreased.Perform a stepwise dilution. First, dilute the DMSO stock into a small volume of media, mix well, and then add this to the final volume.
Cell toxicity or altered cell functionThe final concentration of the organic solvent is too high.Ensure the final concentration of DMSO or other organic solvents is well below the toxic threshold for your specific cell line (typically <0.5%).
pH Adjustment

Issue: Low solubility of this compound in neutral aqueous solutions.

Solution: Increase the pH of the aqueous solution to enhance the solubility of this compound. Flavonoids are generally more soluble in alkaline conditions.

  • Prepare a buffer solution with a pH in the alkaline range (e.g., pH 8.0-9.0). Common biological buffers like Tris-HCl can be used.

  • Gradually add this compound powder to the alkaline buffer while stirring continuously.

  • If necessary, use a pH meter to monitor and adjust the pH of the solution by adding small amounts of a base (e.g., NaOH) to maintain the desired alkaline pH as the this compound dissolves.

  • Once dissolved, the solution can be filter-sterilized for use in cell culture. It's crucial to ensure the final pH is compatible with your experimental system.

pHExpected this compound Solubility
Acidic (e.g., pH 5.0)Low
Neutral (e.g., pH 7.0)Moderate (~1 mg/mL in PBS)
Alkaline (e.g., pH > 8.0)High
ProblemPossible CauseSolution
Altered biological activity of this compoundThe high pH may affect the stability or structure of the compound.Conduct pilot studies to confirm that the biological activity of this compound is not compromised at the working pH.
Incompatibility with the experimental systemThe required alkaline pH may be outside the optimal range for cell viability or enzyme activity.If possible, adjust the pH of the final experimental medium back to a physiological range after the this compound is dissolved. However, this may risk precipitation.
Complexation with Cyclodextrins

Issue: Need for a stable, water-soluble formulation of this compound without using organic solvents.

Solution: Form an inclusion complex with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate this compound.

  • Weigh molar equivalents of this compound and a suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD). A 1:1 molar ratio is a good starting point.

  • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to form a paste.

  • Gradually add the this compound powder to the paste while continuously kneading for at least 30-60 minutes.

  • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • The dried complex can be crushed into a fine powder and stored for later use.

The formation of inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of poorly soluble drugs, often by several fold. For the related flavonoid Rutin, complexation with HP-β-CyD has been shown to enhance its solubility and oral bioavailability[2].

MethodCarrierExpected Solubility Increase
Inclusion ComplexationHydroxypropyl-β-cyclodextrin (HP-β-CD)Several-fold increase in aqueous solubility.
ProblemPossible CauseSolution
Low complexation efficiencyInefficient interaction between this compound and the cyclodextrin.Try other preparation methods such as co-evaporation or freeze-drying, which may yield better complexation.
The complex precipitates out of solutionThe concentration of the complex exceeds its solubility limit.Determine the maximum solubility of the prepared complex in your specific aqueous medium.
Solid Dispersions

Issue: Requirement for a solid form of this compound with enhanced dissolution rates for formulation development.

Solution: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix. This can convert this compound to a more soluble amorphous form and improve its wettability.

  • Select a hydrophilic carrier such as Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG).

  • Dissolve both this compound and the carrier in a common volatile solvent (e.g., ethanol).

  • Stir the solution until both components are fully dissolved.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a solid mass.

  • Dry the resulting solid dispersion in a vacuum oven to remove any residual solvent.

  • The dried product can be pulverized and sieved to obtain a uniform powder.

Solid dispersion technology is a well-established method for enhancing the solubility and dissolution rate of poorly water-soluble drugs.

MethodCarrierExpected Outcome
Solid DispersionPolyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs)Increased dissolution rate and apparent solubility.
ProblemPossible CauseSolution
The drug recrystallizes over timeThe amorphous form is not stable.Select a polymer that has strong interactions with the drug to inhibit recrystallization. Store the solid dispersion in a desiccator to prevent moisture-induced crystallization.
Incomplete solvent removalThe drying process is not sufficient.Ensure adequate drying time and temperature under vacuum to completely remove the organic solvent, as residual solvent can affect the stability and safety of the product.

Visualization of this compound's Molecular Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways, including the Nrf2 and NF-κB pathways.

Troxerutin_Signaling This compound This compound IKK IKKβ This compound->IKK inhibition Nrf2 Nrf2 This compound->Nrf2 promotes nuclear translocation NFkB_p65 NF-κB (p65) IKK->NFkB_p65 activates Inflammation Inflammation (e.g., IL-6, TNF-α) NFkB_p65->Inflammation promotes ARE ARE Nrf2->ARE binds Keap1 Keap1 Keap1->Nrf2 inhibits HO1 HO-1 ARE->HO1 activates transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response

Caption: this compound's dual action on NF-κB and Nrf2 signaling pathways.

experimental_workflow cluster_preparation Preparation of this compound Stock cluster_dilution Dilution for In Vitro Assay start Start weigh Weigh this compound start->weigh dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C vortex->store retrieve Retrieve Stock store->retrieve intermediate_dilution Intermediate Dilution in Serum-Free Media retrieve->intermediate_dilution final_dilution Final Dilution in Complete Media intermediate_dilution->final_dilution apply_to_cells Apply to Cells final_dilution->apply_to_cells

Caption: Workflow for preparing this compound solutions for in vitro studies.

References

Technical Support Center: Troxerutin Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of troxerutin in cell culture media over a 24-hour period. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in standard cell culture media at 37°C over 24 hours?

Q2: What are the primary factors that can lead to the degradation of this compound in my cell culture experiments?

A2: Several factors can influence the stability of this compound in cell culture media:

  • pH: The pH of the culture medium can affect the stability of this compound.[1]

  • Light: Exposure to light, especially UV light, can cause degradation of light-sensitive compounds like some flavonoids.[3] It is advisable to protect this compound-containing media from light.

  • Temperature: While cell cultures are maintained at 37°C, prolonged incubation can contribute to the degradation of less stable compounds.[3]

  • Oxidation: The presence of dissolved oxygen and oxidizing agents in the medium can lead to the oxidative degradation of this compound.

  • Enzymatic Degradation: Although less common in cell-free media, if using serum-containing media, enzymes present in the serum could potentially metabolize this compound.

  • Interactions with Media Components: Components within the cell culture medium, such as metal ions or vitamins, could potentially interact with and degrade this compound.

Q3: What are the potential degradation products of this compound?

A3: Under forced degradation conditions, such as in acidic solutions, this compound has been shown to hydrolyze into various degradation products. One identified degradation product is 3',4',7-Tri-O-(β-hydroxyethyl)quercetin. It is plausible that similar hydrolytic or oxidative degradation could occur in cell culture media over time.

Q4: How can I determine the concentration of active this compound in my cell culture medium over time?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method to quantify this compound. You can collect aliquots of your this compound-supplemented media at different time points (e.g., 0, 2, 4, 8, 12, and 24 hours) and analyze them by HPLC to determine the remaining concentration of this compound.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid loss of this compound activity or concentration. 1. Light-induced degradation: The cell culture plates/flasks are exposed to excessive light. 2. Oxidative degradation: The medium has a high level of dissolved oxygen or reactive oxygen species. 3. pH instability: The pH of the medium has shifted to a range where this compound is less stable.1. Protect the cell culture vessels from light by wrapping them in aluminum foil or using amber-colored vessels. 2. Prepare fresh media and consider using antioxidants if compatible with your experimental setup. 3. Ensure the cell culture medium is properly buffered and monitor the pH throughout the experiment.
Inconsistent results between experiments. 1. Variability in media preparation: Inconsistent preparation of this compound stock solutions or final media concentrations. 2. Different light exposure conditions: Inconsistent light exposure between experiments. 3. Age of media: Using media that has been stored for varying lengths of time.1. Prepare fresh stock solutions of this compound for each experiment and use a calibrated pipette for accurate dilutions. 2. Standardize the light conditions for all experiments. 3. Prepare fresh this compound-supplemented media immediately before each experiment.
Precipitation of this compound in the media. 1. Low solubility: The concentration of this compound exceeds its solubility in the cell culture medium. 2. Interaction with media components: this compound may be interacting with components in the media, leading to precipitation.1. Determine the solubility of this compound in your specific cell culture medium before preparing your final concentrations. You may need to use a lower concentration. 2. Visually inspect the medium after the addition of this compound for any signs of precipitation. If observed, consider using a different solvent for the stock solution (ensure it is cell-compatible at the final dilution) or filtering the medium.

Experimental Protocol: Assessing this compound Stability in Cell Culture Media

This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium over 24 hours using HPLC.

1. Materials:

  • This compound powder

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • HPLC system with UV detector

  • HPLC column (e.g., C18)

  • Appropriate mobile phase (e.g., a mixture of acetonitrile and a buffer like ammonium bicarbonate or phosphate buffer)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

2. Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol, ensuring the final concentration in the media is non-toxic to cells).

  • Prepare this compound-Supplemented Medium: Spike your cell culture medium with the this compound stock solution to achieve your desired final concentration. Prepare a sufficient volume for all time points.

  • Incubation: Place the this compound-supplemented medium in a sterile flask or plate in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aseptically collect an aliquot (e.g., 500 µL) of the medium.

  • Sample Preparation: Transfer the collected aliquots to microcentrifuge tubes. If the medium contains serum or other proteins that may interfere with the HPLC analysis, perform a protein precipitation step (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated protein).

  • HPLC Analysis: Analyze the supernatant from each time point using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the stability profile.

Quantitative Data Summary (Example)

The following table presents hypothetical data from a stability study of this compound in DMEM at 37°C over 24 hours.

Time (hours)This compound Concentration (µM)% Remaining
0100.0100.0%
295.295.2%
488.788.7%
876.576.5%
1265.165.1%
2442.342.3%

Note: This data is for illustrative purposes only. Actual results may vary depending on experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_media Spike Cell Culture Medium prep_stock->prep_media incubate Incubate at 37°C prep_media->incubate sampling Collect Aliquots at Time Points (0-24h) incubate->sampling sample_prep Sample Preparation (e.g., Protein Precipitation) sampling->sample_prep hplc HPLC Analysis sample_prep->hplc data_analysis Data Analysis & Plotting hplc->data_analysis degradation_pathway This compound This compound Degradation_Products Potential Degradation Products (e.g., 3',4',7-Tri-O-(β-hydroxyethyl)quercetin) This compound->Degradation_Products Degradation Degradation_Factors Degradation Factors (Light, pH, Temperature, O2) Degradation_Factors->Degradation_Products

References

Technical Support Center: Enhancing Troxerutin Bioavailability in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of Troxerutin in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the variable and often low bioavailability of this compound?

A1: The bioavailability of this compound can be unexpectedly low due to a combination of factors. While it is highly water-soluble, which should facilitate dissolution, its absorption across the gastrointestinal tract can be limited.[1][2][3] Key challenges include:

  • Poor Permeability: Despite its solubility, this compound's molecular structure may not be optimal for passive diffusion across the lipid-rich intestinal cell membranes.

  • First-Pass Metabolism: Like many flavonoids, this compound may be subject to significant metabolism by enzymes in the intestinal wall or the liver before it reaches systemic circulation.

  • Efflux Transporters: The compound might be actively transported back into the intestinal lumen by efflux pumps such as P-glycoprotein (P-gp).

Q2: What are the most effective strategies demonstrated in animal studies to overcome this compound's poor bioavailability?

A2: Several formulation strategies have been successfully employed to enhance the systemic exposure of this compound in animal models. These approaches primarily focus on improving its solubility, increasing its permeability across the intestinal membrane, or protecting it from metabolic degradation. The leading strategies include:

  • Lipid-Based Formulations: Such as microemulsions and self-emulsifying drug delivery systems (SEDDS), which encapsulate the drug in lipidic globules, facilitating absorption through lymphatic pathways.[4][5]

  • Chemical Modification: Creating acylated derivatives of this compound to increase its lipophilicity, thereby enhancing its ability to cross cell membranes.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate and extent.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range to increase its surface area for dissolution and improve absorption.

Troubleshooting Guide: Low Plasma Concentrations in Animal Studies

Problem: My pharmacokinetic study in rats shows a very low Cmax and AUC for my this compound formulation after oral administration.

This common issue points to problems with the drug's absorption. The following sections provide detailed protocols and data from successful approaches to enhance bioavailability.

Strategy 1: Water-in-Oil (W/O) Microemulsion

This approach involves creating a thermodynamically stable, nanosized emulsion that can significantly enhance intestinal absorption.

Q: How can I formulate a W/O microemulsion for this compound?

A: A proven formulation consists of lecithin, ethanol, isopropyl myristate, and water. The small droplet size (~50 nm) and the components of the microemulsion help to increase the permeability of this compound across the intestinal mucosa.

Experimental Protocol: Preparation and Administration of this compound W/O Microemulsion

  • Component Preparation: Weigh the appropriate amounts of lecithin (surfactant), ethanol (co-surfactant), isopropyl myristate (oil phase), and water (aqueous phase). An optimized ratio is approximately 23.30% lecithin, 11.67% ethanol, 52.45% isopropyl myristate, and 12.59% water (w/w).

  • Microemulsion Formation:

    • Dissolve the specified amount of this compound in the water to form the aqueous phase.

    • Separately, mix the lecithin, ethanol, and isopropyl myristate until a clear solution is formed.

    • Slowly add the this compound-containing aqueous phase to the oil phase under constant, gentle magnetic stirring until a transparent, single-phase microemulsion is formed.

  • Characterization (Optional but Recommended):

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Confirm the physical stability of the formulation through centrifugation and temperature cycling tests.

  • Animal Dosing:

    • Use male Wistar rats (or a similar appropriate model) fasted overnight with free access to water.

    • Administer the this compound-loaded microemulsion via oral gavage at the desired dose (e.g., 56.7 mg/kg).

    • A control group should receive a simple aqueous solution of this compound at the same dose.

  • Pharmacokinetic Analysis:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Process the blood to obtain plasma and analyze this compound concentrations using a validated HPLC method.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Relative Bioavailability (%)
This compound Solution (Control) 56.71.85 ± 0.420.58.76 ± 2.13100%
This compound W/O Microemulsion 56.74.12 ± 0.781.017.99 ± 3.54~205.55%

Data are presented as mean ± SD and are based on values reported in the cited literature for illustrative purposes.

Strategy 2: Solid Dispersion

This technique involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance the dissolution rate of poorly soluble compounds. While this compound is water-soluble, this method can be adapted to improve the bioavailability of its more lipophilic (and less soluble) derivatives.

Q: My chemically modified, lipophilic this compound derivative has poor aqueous solubility. How can a solid dispersion help?

A: By dispersing your lipophilic this compound derivative in a hydrophilic carrier like Polyvinylpyrrolidone (PVP) K30 or Polyethylene Glycol (PEG) 6000, you can enhance its dissolution rate. The carrier dissolves quickly, releasing the drug as very fine, amorphous particles with a high surface area, thereby increasing solubility and absorption.

Experimental Protocol: Preparation of this compound Derivative Solid Dispersion

  • Carrier and Solvent Selection:

    • Select a hydrophilic carrier (e.g., PVP K30, PEG 6000).

    • Select a common solvent in which both the drug derivative and the carrier are soluble (e.g., ethanol, methanol).

  • Formulation (Solvent Evaporation Method):

    • Dissolve the this compound derivative and the carrier (e.g., in a 1:4 drug-to-carrier ratio) in the selected solvent.

    • Evaporate the solvent under vacuum using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass completely in a vacuum oven to remove any residual solvent.

  • Characterization:

    • Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.

    • Perform in vitro dissolution studies using a USP paddle apparatus in relevant media (e.g., simulated gastric and intestinal fluids) to confirm enhanced dissolution compared to the pure drug derivative.

  • Animal Dosing and Analysis:

    • Follow the animal dosing and pharmacokinetic analysis steps outlined in Strategy 1, administering the solid dispersion suspended in an appropriate vehicle (e.g., 0.5% w/v methylcellulose solution).

Visualized Workflows and Pathways

// Nodes formulation [label="Formulation Development\n(e.g., Microemulsion, Solid Dispersion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; invitro [label="In-Vitro Characterization\n(Solubility, Dissolution, Stability)", fillcolor="#FBBC05", fontcolor="#202124"]; animal_model [label="Animal Model Selection\n(e.g., Wistar Rats)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pk_study [label="Pharmacokinetic Study\n(Oral Dosing, Blood Sampling)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Bioanalytical & Data Analysis\n(HPLC, AUC/Cmax Calculation)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; decision [label="Evaluate Bioavailability\n(Compare to Control)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges formulation -> invitro [label="Test Properties"]; invitro -> animal_model [label="Confirm Suitability"]; animal_model -> pk_study [label="Perform Study"]; pk_study -> analysis [label="Quantify Drug"]; analysis -> decision; decision -> formulation [label="Iterate / Optimize", style=dashed, color="#4285F4"]; } }

Caption: Experimental workflow for formulation development and in-vivo testing.

// Nodes start [label="Poor Bioavailability Observed\n(Low AUC & Cmax)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

solubility_check [label="Is aqueous solubility a limiting factor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; permeability_check [label="Is membrane permeability a limiting factor?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

sol_strategy [label="Strategy: Enhance Dissolution\n- Solid Dispersions\n- Nanoformulations", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; perm_strategy [label="Strategy: Enhance Permeability\n- Lipid-Based Systems (SEDDS)\n- Chemical Modification (Acylation)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

metabolism_check [label="Consider First-Pass Metabolism\n(Use P450 inhibitors in-vitro)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> solubility_check; solubility_check -> sol_strategy [label="Yes"]; solubility_check -> permeability_check [label="No"];

permeability_check -> perm_strategy [label="Yes"]; permeability_check -> metabolism_check [label="No"];

sol_strategy -> metabolism_check [style=dashed, arrowhead=open]; perm_strategy -> metabolism_check [style=dashed, arrowhead=open]; } }

Caption: Troubleshooting decision tree for poor bioavailability of this compound.

// Nodes this compound [label="this compound\n(Systemically Available)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; pi3k [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bcl2 [label="↑ Bcl-2 (Anti-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; bax [label="↓ Bax (Pro-apoptotic)", fillcolor="#FBBC05", fontcolor="#202124"]; caspase [label="↓ Caspase-3", fillcolor="#FBBC05", fontcolor="#202124"]; apoptosis [label="Apoptosis Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges this compound -> pi3k [label="Activates"]; pi3k -> akt [label="Activates"]; akt -> bcl2; akt -> bax; akt -> caspase;

{bcl2, bax, caspase} -> apoptosis [arrowhead=none]; } }

Caption: Simplified PI3K/Akt signaling pathway activated by this compound.

References

Optimizing Mobile Phase for Troxerutin HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in Troxerutin High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Protocols

A successful HPLC analysis of this compound relies on a well-defined experimental protocol. Below is a typical reversed-phase HPLC method that can be used as a starting point for optimization.

A Standard RP-HPLC Protocol for this compound Analysis

This protocol is designed for the quantification of this compound in bulk and pharmaceutical dosage forms.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, pump, injector, and data processing software.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. Fused-core columns can offer shorter run times and improved peak shapes.[1][2][3]

  • Mobile Phase: A mixture of a buffer and an organic solvent is typical. For example, a mobile phase consisting of 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile in a ratio of 60:40 (v/v).[4][5]

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection Wavelength: this compound shows significant absorbance at approximately 254 nm and 350 nm. The specific wavelength should be chosen based on the desired sensitivity and potential interference from other components.

  • Injection Volume: Typically 10-20 µL.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 10-100 µg/mL). Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Data Presentation: Comparison of Mobile Phases

The choice of mobile phase is critical for achieving optimal separation and peak shape. The following table summarizes different mobile phase compositions used in this compound HPLC analysis from various studies.

Mobile Phase CompositionpHColumn TypeFlow Rate (mL/min)Detection Wavelength (nm)Reference
Acetonitrile:Methanol:0.02M Potassium Dihydrogen Orthophosphate Buffer (25:10:65 v/v/v)4Enable C18G (250x4.6 mm, 5µ)0.5210
20 mM Phosphate Buffer:Acetonitrile:Methanol (60:25:15 v/v/v)8Not Specified1.0254
Acetonitrile:Water solution of acetic acid (30:70 v/v)3Ascentis Express RP-Amide (100 × 3.0 mm, 2.7 μm)1.0255
Water (0.2% Triethylamine, 1% Tetrahydrofuran):Methanol (65:35 v/v)Not SpecifiedC181.5350

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound HPLC analysis in a question-and-answer format.

Question: Why am I observing peak tailing for my this compound peak?

Answer: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem. Potential causes and solutions include:

  • Secondary Interactions: this compound has multiple hydroxyl groups that can interact with residual silanol groups on the silica-based stationary phase.

    • Solution: Lowering the pH of the mobile phase (e.g., to pH 3-4) can suppress the ionization of silanol groups, thereby reducing these secondary interactions. Using a highly end-capped column can also minimize this effect.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, column overload was the likely cause.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.

Question: How can I improve the resolution between this compound and other components in my sample?

Answer: Poor resolution, where peaks are not well separated, can compromise accurate quantification. Here are some strategies to improve it:

  • Adjust Mobile Phase Strength:

    • Solution: In reversed-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase the retention time and can improve the separation of early-eluting peaks.

  • Change the Organic Modifier:

    • Solution: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Modify the Mobile Phase pH:

    • Solution: Adjusting the pH can change the ionization state of this compound and other ionizable compounds in the sample, which can significantly impact their retention and the overall selectivity.

  • Optimize Column Parameters:

    • Solution: Using a longer column or a column with a smaller particle size can increase column efficiency and, consequently, resolution.

Question: My retention times for this compound are shifting between injections. What could be the cause?

Answer: Unstable retention times can indicate a problem with the HPLC system or the method conditions.

  • Inadequate Column Equilibration:

    • Solution: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. This is especially important when using gradient elution or after changing the mobile phase.

  • Mobile Phase Instability:

    • Solution: Prepare fresh mobile phase daily. If using a buffer, ensure it is properly prepared and filtered. Evaporation of the organic component can also lead to a gradual change in retention time.

  • Pump Issues:

    • Solution: Fluctuations in the pump's flow rate can cause retention time shifts. Check for leaks in the pump and ensure the pump seals are in good condition.

  • Temperature Fluctuations:

    • Solution: Use a column oven to maintain a constant temperature, as changes in temperature can affect retention times.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during this compound analysis.

HPLC_Troubleshooting_Workflow start Start: HPLC Analysis Issue problem Identify Problem start->problem peak_tailing Peak Tailing problem->peak_tailing Asymmetric Peak poor_resolution Poor Resolution problem->poor_resolution Overlapping Peaks rt_shift Retention Time Shift problem->rt_shift Inconsistent RT check_overload Dilute Sample peak_tailing->check_overload adjust_strength Adjust Mobile Phase Strength poor_resolution->adjust_strength check_equilibration Ensure Column Equilibration rt_shift->check_equilibration adjust_ph Lower Mobile Phase pH check_overload->adjust_ph No Improvement end Problem Resolved check_overload->end Improved check_column Check Column Condition adjust_ph->check_column replace_column Replace Column check_column->replace_column Contaminated/Old check_column->end Clean replace_column->end change_solvent Change Organic Modifier adjust_strength->change_solvent change_ph Modify Mobile Phase pH change_solvent->change_ph change_ph->end check_mobile_phase Prepare Fresh Mobile Phase check_equilibration->check_mobile_phase check_pump Inspect Pump check_mobile_phase->check_pump check_pump->end

Caption: A logical workflow for troubleshooting common HPLC issues.

References

Troubleshooting inconsistent results in Troxerutin antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting inconsistent results in Troxerutin antioxidant assays. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure reliable and reproducible results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing different antioxidant capacity values for this compound with different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common to observe different antioxidant capacity values for the same compound across different assays. This is because each assay has a distinct chemical principle and reaction environment.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reaction is typically carried out in an organic solvent like methanol or ethanol.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay is based on the reduction of the ABTS radical cation (ABTS•+) by antioxidants. It can be used in both aqueous and organic solvents and is effective for both hydrophilic and lipophilic compounds.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. It is considered a measure of total antioxidant power.

The differences in results can be attributed to factors such as the solubility of this compound in the reaction medium, the reaction kinetics, and the specific radical or oxidant used in the assay.

Q2: My this compound sample is not fully dissolving in the assay solvent. How can I address this?

A2: this compound has variable solubility. While it is soluble in DMSO and dimethylformamide (approximately 30 mg/mL), its solubility in aqueous buffers like PBS (pH 7.2) is lower (approximately 1 mg/mL)[1]. For assays conducted in organic solvents like methanol or ethanol, ensure you are using a high-purity solvent and consider gentle warming or sonication to aid dissolution. If insolubility persists, you may need to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the assay medium, ensuring the final concentration of the organic solvent does not interfere with the assay.

Q3: Can the color of the this compound solution interfere with the absorbance readings?

A3: Yes, the intrinsic color of flavonoid solutions can sometimes interfere with spectrophotometric measurements. To correct for this, it is crucial to run a sample blank for each concentration of this compound. The sample blank should contain the this compound sample and all reagents except the radical (DPPH or ABTS) or the FRAP reagent. The absorbance of the sample blank should be subtracted from the absorbance of the corresponding test sample.

Q4: How long should I incubate the reaction? I'm seeing the color change continue over a long period.

A4: The reaction kinetics of flavonoids with different radicals can vary. Some reactions are rapid, while others can be slow and continue for an extended period. For DPPH and ABTS assays, a common incubation time is 30 minutes in the dark[2][3]. For the FRAP assay, a 30-minute incubation is also typical[4]. It is advisable to perform a time-course experiment to determine the point at which the reaction reaches a plateau for your specific experimental conditions. Reading the absorbance at a fixed time point before the reaction is complete can lead to an underestimation of the antioxidant capacity.

Troubleshooting Guide

Issue 1: Low or No Antioxidant Activity Detected in DPPH Assay

Possible Causes & Solutions:

  • Degraded DPPH Reagent: The DPPH radical is sensitive to light and can degrade over time.

    • Solution: Always prepare fresh DPPH solution and store it in a dark, airtight container. The solution should have a deep violet color.

  • Incorrect Solvent: The choice of solvent can influence the reaction.

    • Solution: Methanol or ethanol are commonly used. Ensure your this compound is soluble in the chosen solvent. You can test different alcohol-based solvent systems to optimize the assay.

  • Inappropriate pH: The pH of the reaction medium can affect the antioxidant activity of flavonoids.

    • Solution: While DPPH assays are typically unbuffered, ensure that any buffers from your sample preparation do not significantly alter the pH of the final reaction mixture.

  • Slow Reaction Kinetics: this compound may react slowly with the DPPH radical.

    • Solution: Increase the incubation time and perform a kinetic study to determine the optimal reaction time.

Issue 2: High Variability in ABTS Assay Results

Possible Causes & Solutions:

  • Incomplete ABTS Radical Cation Formation: The ABTS radical cation (ABTS•+) needs to be pre-generated by reacting ABTS with an oxidizing agent like potassium persulfate.

    • Solution: Allow the ABTS and potassium persulfate mixture to react in the dark for 12-16 hours to ensure complete formation of the radical cation before use[2].

  • Unstable ABTS•+ Solution: The absorbance of the ABTS•+ solution can drift over time.

    • Solution: Prepare the diluted ABTS•+ working solution fresh before each experiment and monitor its absorbance. Ensure the initial absorbance at 734 nm is consistent across experiments (typically adjusted to ~0.7).

  • Interference from Other Compounds: If you are testing a crude extract containing this compound, other compounds may interfere with the assay.

    • Solution: Use a purified this compound standard to establish a baseline and consider chromatographic separation of your extract to isolate this compound.

Issue 3: Inconsistent Results in FRAP Assay

Possible Causes & Solutions:

  • Unstable FRAP Reagent: The FRAP reagent, a mixture of TPTZ, ferric chloride, and acetate buffer, should be prepared fresh daily.

    • Solution: Prepare the FRAP working solution just before use and keep it at 37°C to ensure optimal reactivity.

  • Incorrect pH: The FRAP assay is pH-sensitive and must be performed at an acidic pH (typically 3.6).

    • Solution: Ensure the acetate buffer is correctly prepared and the final pH of the reaction mixture is 3.6.

  • Precipitation of the Chromophore: At higher concentrations of antioxidants, the blue-colored ferrous-TPTZ complex may precipitate, leading to inaccurate absorbance readings.

    • Solution: Dilute your sample to ensure the absorbance reading falls within the linear range of the standard curve.

Quantitative Data Summary

The antioxidant capacity of this compound can be expressed in various ways, including IC₅₀ values (the concentration required to inhibit 50% of the radical) and Trolox equivalents (TEAC). Below is a summary of reported values from the literature. Note that direct comparison between studies can be challenging due to variations in experimental conditions.

AssayParameterReported ValueReference
DPPH % Scavenging37.9% at 50 µg/mL
IC₅₀~1.25 mM
ABTS % Scavenging31.7% at 50 µg/mL
IC₅₀~0.1 mM
Reducing Power Absorbance at 700 nmDose-dependent increase

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow. The change in absorbance is measured spectrophotometrically.

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle.

    • Prepare a series of this compound solutions of different concentrations in methanol.

  • Assay Procedure:

    • In a microplate well or a cuvette, add 100 µL of the DPPH solution.

    • Add 100 µL of the this compound solution (or methanol as a blank).

    • Mix well and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot a graph of % inhibition versus this compound concentration to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of this compound solutions of different concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the this compound solution.

    • Mix and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value or express the activity in Trolox equivalents by comparing with a Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form in the presence of antioxidants at low pH. The ferrous form has an intense blue color with an absorption maximum at 593 nm.

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 liter of distilled water.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve ferric chloride in distilled water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this solution fresh and warm it to 37°C before use.

  • Assay Procedure:

    • Add 100 µL of the this compound sample to 3.0 mL of the FRAP reagent.

    • Incubate the mixture at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity is determined from a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are expressed as Fe²⁺ equivalents or Trolox equivalents.

Signaling Pathways and Experimental Workflows

Antioxidant Mechanism of this compound

This compound exerts its antioxidant effects through direct radical scavenging and by modulating intracellular signaling pathways. A key mechanism is the activation of the Nrf2/HO-1 pathway, which leads to the expression of antioxidant enzymes.

G ROS Oxidative Stress (ROS) Nrf2 Nrf2 ROS->Nrf2 induces dissociation This compound This compound This compound->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 bound in cytoplasm ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds HO1 HO-1 & other Antioxidant Enzymes ARE->HO1 activates transcription HO1->ROS neutralizes Protection Cellular Protection HO1->Protection

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

Experimental Workflow for Antioxidant Assays

The general workflow for in vitro antioxidant capacity determination involves sample preparation, reaction with a radical or oxidant, and spectrophotometric measurement.

G start Start prep Prepare this compound Solutions (various concentrations) start->prep mix Mix Sample & Reagent prep->mix reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) reagent->mix incubate Incubate (specific time & temp) mix->incubate measure Measure Absorbance (spectrophotometer) incubate->measure calculate Calculate % Inhibition or Trolox Equivalents measure->calculate end End calculate->end

Caption: General experimental workflow for antioxidant assays.

References

Technical Support Center: Analysis of Troxerutin in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Troxerutin in plasma.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound in plasma?

A: In LC-MS/MS analysis, the "matrix" refers to all the components in a sample (e.g., plasma) other than the analyte of interest (this compound). These components can include proteins, lipids, salts, and metabolites. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement. This interference can result in inaccurate and imprecise quantification of this compound, compromising the reliability of pharmacokinetic and other studies.

Q2: What are the primary causes of matrix effects in plasma samples for this compound analysis?

A: The primary causes of matrix effects in plasma are endogenous components that are co-extracted with this compound during sample preparation. Phospholipids are a major contributor to matrix-induced ionization suppression because they are abundant in cell membranes and often co-elute with analytes of interest. Other substances like salts, proteins, and metabolites can also compete with this compound for ionization, leading to a suppressed signal. The choice of sample preparation method significantly influences the extent of matrix effects. For instance, a simple protein precipitation might not adequately remove these interfering substances.

Q3: How can I assess the extent of matrix effects in my this compound assay?

A: The matrix effect can be quantitatively assessed by comparing the peak area of this compound in a post-extraction spiked blank plasma sample to the peak area of this compound in a neat solution at the same concentration. The ratio of these two peak areas, known as the matrix factor (MF), indicates the degree of ion suppression or enhancement. An MF value of 1 signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.

Q4: What are the common sample preparation techniques to mitigate matrix effects for this compound analysis in plasma?

A: The most common sample preparation techniques are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1]

  • Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing interfering matrix components, which can lead to significant matrix effects.[1]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique that can provide the cleanest extracts by selectively retaining this compound on a solid sorbent while matrix components are washed away.

Q5: Which internal standard (IS) is recommended for the LC-MS/MS analysis of this compound?

A: The ideal internal standard should have similar physicochemical properties and extraction recovery to this compound to effectively compensate for variability during sample preparation and ionization. For this compound analysis, both structural analogs and stable isotope-labeled (SIL) standards can be used. Commonly reported internal standards for this compound include Rutin and Tramadol .[2][3] A SIL-IS of this compound would be the optimal choice to compensate for matrix effects, as it co-elutes and experiences a similar ionization response to the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound in plasma, with a focus on matrix effects.

Issue Potential Cause Recommended Solution
Poor reproducibility of this compound peak areas in QC samples Significant and variable matrix effects between different plasma lots.1. Optimize Sample Preparation: Switch to a more rigorous sample cleanup method like LLE or SPE to remove more interfering components. 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute and experience similar matrix effects as this compound, thus providing better correction. 3. Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by modifying the mobile phase, gradient profile, or using a different column chemistry.
Low this compound signal intensity (Ion Suppression) Co-eluting endogenous compounds, particularly phospholipids, are suppressing the ionization of this compound.1. Improve Sample Cleanup: Employ SPE or LLE to remove phospholipids and other interfering substances. 2. Modify Chromatography: Adjust the chromatographic method to separate the elution of this compound from the region where phospholipids typically elute. 3. Dilute the Sample: Diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their suppressive effect, provided the assay has sufficient sensitivity.
Inconsistent recovery of this compound The chosen sample preparation method is not robust or optimized for this compound in plasma.1. Re-evaluate Extraction Parameters: For LLE, test different organic solvents and pH conditions. For SPE, screen different sorbents and optimize wash and elution steps. 2. Ensure Complete Protein Precipitation: If using PPT, ensure the ratio of precipitating solvent to plasma is optimal for complete protein removal.
High background noise in the chromatogram Inadequate sample cleanup, leading to the presence of many interfering compounds.1. Implement a More Selective Sample Preparation: SPE is highly recommended for reducing background noise. 2. Divert Flow: Use a divert valve to direct the flow from the LC column to waste during the initial and final stages of the run when highly polar and non-polar interferences may elute, respectively.

Data on Sample Preparation Methods for this compound Analysis

The following table summarizes quantitative data from various studies on different sample preparation methods for this compound analysis in plasma.

Sample Preparation Method Internal Standard Recovery (%) Matrix Effect Reference
Protein Precipitation (with perchloric acid)RutinNot ReportedVariable matrix effects observed.[2]
Liquid-Liquid Extraction (ethyl acetate-isopropanol; 95:5, v/v)TramadolNot explicitly stated, but method described as having "satisfactory matrix effects and sensitivity."Method produced a "clean extract".
Protein Precipitation (methanol:acetonitrile; 3:1, v/v)Paeoniflorin92.6 - 98.1%Not explicitly quantified, but the method was deemed "simple and sensitive".
Solid-Phase Extraction (C18)CTN987Not ReportedNot explicitly quantified, but the method was successfully applied to a pharmacokinetic study.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted from a method using a mixture of methanol and acetonitrile.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of a precipitating solvent mixture of methanol and acetonitrile (3:1, v/v).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is based on a method using ethyl acetate and isopropanol.

  • To 200 µL of plasma sample in a glass tube, add the internal standard solution.

  • Add 1 mL of the extraction solvent mixture of ethyl acetate and isopropanol (95:5, v/v).

  • Vortex the mixture for 5 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Visualizations

Experimental_Workflow_for_Troxerutin_Analysis cluster_sample_prep Sample Preparation cluster_ppt Protein Precipitation cluster_lle Liquid-Liquid Extraction plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt_solvent Add Precipitating Solvent (e.g., ACN/MeOH) add_is->ppt_solvent PPT Path lle_solvent Add Extraction Solvent (e.g., EtOAc/IPA) add_is->lle_solvent LLE Path ppt_vortex Vortex ppt_solvent->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant lcms_analysis LC-MS/MS Analysis ppt_supernatant->lcms_analysis lle_vortex Vortex lle_solvent->lle_vortex lle_centrifuge Centrifuge lle_vortex->lle_centrifuge lle_separate Separate Organic Layer lle_centrifuge->lle_separate lle_evaporate Evaporate lle_separate->lle_evaporate lle_reconstitute Reconstitute lle_evaporate->lle_reconstitute lle_reconstitute->lcms_analysis

Caption: Experimental workflows for this compound analysis in plasma.

Troubleshooting_Matrix_Effects start Inconsistent/Inaccurate This compound Quantification check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Significant Matrix Effect (Suppression/Enhancement) check_me->me_present Yes me_absent Matrix Effect Not Significant (Check other parameters) check_me->me_absent No solution_is Use Stable Isotope-Labeled Internal Standard me_present->solution_is solution_cleanup Improve Sample Cleanup (LLE or SPE) me_present->solution_cleanup solution_chrom Optimize Chromatography me_present->solution_chrom

References

Adjusting Troxerutin dosage for effective in vivo anti-inflammatory response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Troxerutin for in vivo anti-inflammatory studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of effective dosage ranges to facilitate successful and reproducible experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during in vivo experiments with this compound.

Q1: I am not observing a significant anti-inflammatory effect with this compound. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Dosage Optimization: The effective dose of this compound can vary significantly depending on the animal model and the severity of the inflammatory stimulus. Review the dosage tables below and consider performing a dose-response study to determine the optimal concentration for your specific model.[1][2][3]

  • Route and Timing of Administration: The timing of this compound administration relative to the inflammatory insult is crucial. For prophylactic effects, administer this compound prior to inducing inflammation. For therapeutic effects, administration should occur after the onset of inflammation. The route of administration (oral gavage vs. intraperitoneal injection) will also affect bioavailability and pharmacokinetics.

  • Bioavailability: this compound, like many flavonoids, can have variable oral bioavailability.[4] Ensure proper formulation to enhance solubility and absorption.

  • Severity of Inflammation: The inflammatory model might be too severe for the tested dosage of this compound to elicit a significant effect. Consider using a lower dose of the inflammatory agent or a different model.

Q2: I am observing high variability in my results between individual animals.

A2: High variability is a common challenge in in vivo research. Here are some strategies to minimize it:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, induction of inflammation, and drug administration, are performed consistently across all animals and groups.

  • Animal Characteristics: Use animals of the same age, sex, and genetic background. House animals under controlled environmental conditions (temperature, light cycle, diet).

  • Formulation Consistency: Prepare the this compound formulation fresh for each experiment and ensure it is homogenous to guarantee consistent dosing.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is soluble in water.[5] For oral gavage or intraperitoneal injection, it can be dissolved in sterile saline or distilled water. Some studies have used vehicles like 0.1% Tween 80 in distilled water for oral administration. It is recommended to prepare the solution fresh before each use.

Q4: Are there any known toxic effects of high doses of this compound?

A4: While generally considered safe, high doses of flavonoids may have adverse effects. It is crucial to perform a pilot study to determine the maximum tolerated dose in your specific animal model if you plan to use very high concentrations. Most published studies use doses within a range that demonstrates efficacy without overt toxicity.

Effective In Vivo Dosages of this compound

The following tables summarize effective dosage ranges of this compound used in various anti-inflammatory models in rats and mice.

Table 1: this compound Dosage in Rat Models

Inflammation ModelSpecies/StrainRoute of AdministrationEffective Dosage RangeReference
Adjuvant-Induced ArthritisWistarOral Gavage50, 100, 200 mg/kg/day
Cisplatin-Induced Kidney InjuryWistarOral Gavage150 mg/kg/day
Myocardial Ischemia/ReperfusionRatNot SpecifiedNot Specified
1,2-dimethylhydrazine-induced colon carcinogenesisRatOral Supplementation12.5, 25, 50 mg/kg b.w.
Nickel-Induced ToxicityWistarOral100 mg/kg b.w/day

Table 2: this compound Dosage in Mouse Models

Inflammation ModelSpecies/StrainRoute of AdministrationEffective Dosage RangeReference
High-Fat Diet-Induced InflammationMouseOral Gavage150 mg/kg/day
Jellyfish DermatitisMouseSystemic Pre-treatment200 µM, 1 mM
Lipopolysaccharide (LPS)-Induced SepsisMouseIntraperitonealNot Specified
Morphine Withdrawal SyndromeMale MouseIntraperitoneal50, 100, 200 mg/kg

Detailed Experimental Protocols

Below are detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Carrageenan-Induced Paw Edema in Rats (A Model of Acute Inflammation)

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Vehicle (e.g., sterile saline)

  • Pletysmometer

  • Oral gavage needles

  • Syringes and needles for injection

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (e.g., Vehicle control, this compound-treated groups at different doses, Positive control like Indomethacin).

  • This compound Administration: Administer this compound or vehicle via oral gavage one hour before inducing inflammation.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Protocol 2: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model is used to study systemic inflammatory responses and the efficacy of anti-inflammatory agents.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Vehicle (e.g., sterile saline)

  • Intraperitoneal injection needles

  • Equipment for blood collection and tissue harvesting

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6, IL-1β)

Procedure:

  • Acclimatization: Acclimate mice for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Saline control, LPS + Vehicle, LPS + this compound).

  • This compound Administration: Administer this compound or vehicle via intraperitoneal injection 30 minutes to 1 hour before LPS challenge.

  • Induction of Inflammation: Inject LPS (e.g., 1-5 mg/kg) intraperitoneally.

  • Monitoring: Monitor the animals for signs of sickness (piloerection, lethargy).

  • Sample Collection: At a predetermined time point (e.g., 2, 6, or 24 hours) after LPS injection, collect blood via cardiac puncture and harvest tissues (e.g., liver, lungs, spleen).

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the serum and tissue homogenates using ELISA.

Signaling Pathways and Experimental Workflow

This compound's Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. It has been shown to inhibit the activation of NF-κB and MAPK pathways, which are central to the inflammatory response. Additionally, this compound can activate the Nrf2/HO-1 pathway, leading to an antioxidant response that mitigates oxidative stress-induced inflammation.

Troxerutin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Nrf2 Nrf2 Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) NFkB NF-κB Activation Inflammatory_Stimuli->NFkB MAPK MAPK Activation (p38, JNK, ERK) Inflammatory_Stimuli->MAPK This compound This compound This compound->NFkB Inhibition This compound->MAPK Inhibition Nrf2 Nrf2 Activation This compound->Nrf2 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines COX2_iNOS COX-2, iNOS NFkB->COX2_iNOS AP1 AP-1 Activation MAPK->AP1 AP1->Pro_inflammatory_Cytokines HO1 HO-1 Expression Nrf2->HO1 Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Experimental_Workflow start Start: Experimental Design acclimatization Animal Acclimatization start->acclimatization grouping Randomization and Grouping acclimatization->grouping treatment This compound/Vehicle Administration grouping->treatment induction Induction of Inflammation treatment->induction monitoring Monitoring & Observation induction->monitoring sampling Sample Collection (Blood, Tissues) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis end End: Conclusion data_analysis->end

References

Technical Support Center: Troxerutin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of Troxerutin stock solutions to minimize degradation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the desired concentration and the experimental application. Dimethyl sulfoxide (DMSO) is a common choice for high-concentration stock solutions. This compound is also soluble in water and phosphate-buffered saline (PBS), although at lower concentrations than in DMSO.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To prevent degradation, this compound stock solutions should be stored at low temperatures, protected from light, and in tightly sealed containers. For long-term storage, -20°C or -80°C is recommended. Aliquoting the stock solution into single-use vials is advisable to avoid repeated freeze-thaw cycles.

Q3: How stable is this compound in aqueous solutions?

A3: this compound is susceptible to degradation in aqueous solutions, particularly under acidic conditions. It is recommended to prepare fresh aqueous working solutions daily. If storage of aqueous solutions is necessary, they should be kept at 2-8°C and used as soon as possible.

Q4: My this compound solution has changed color. What does this indicate?

A4: A color change, such as turning yellowish-brown, can indicate degradation of this compound. This may be due to oxidation or other chemical reactions. It is recommended to discard the solution and prepare a fresh one.

Q5: Can I sonicate or heat this compound solutions to aid dissolution?

A5: Gentle warming and sonication can be used to aid the dissolution of this compound. However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Stock Solution - Concentration exceeds solubility limit. - Improper storage (e.g., temperature fluctuations). - Solvent has absorbed moisture (for DMSO stocks).- Ensure the concentration is within the solubility limits for the chosen solvent (see Table 1). - Store at a consistent, low temperature (-20°C or -80°C). - Use anhydrous DMSO and handle it properly to minimize moisture absorption. - Gently warm and vortex the solution to try and redissolve the precipitate. If it persists, prepare a fresh solution at a lower concentration.
Precipitation Upon Dilution into Aqueous Buffer - "Solvent shock" due to rapid change in polarity. - Final concentration in the aqueous buffer exceeds this compound's aqueous solubility.- Add the DMSO stock solution to the aqueous buffer slowly while vortexing. - Ensure the final concentration in the aqueous buffer is below the solubility limit of this compound in that specific buffer. - Consider using a co-solvent system if a higher concentration is required.
Unexpected Color Change (e.g., turning brown) - Oxidation of the flavonoid structure. - Exposure to light (photodegradation). - Contamination of the solution.- Prepare fresh solutions and store them protected from light and air (e.g., in amber vials, purged with an inert gas like argon or nitrogen). - Use high-purity solvents and sterile techniques to avoid contamination. - Discard any discolored solutions.
Inconsistent Experimental Results - Degradation of this compound in the stock or working solution. - Inaccurate concentration due to incomplete dissolution or precipitation.- Prepare fresh stock solutions regularly and store them properly. - Prepare working solutions fresh daily. - Visually inspect solutions for any precipitate before use. - Periodically check the concentration of the stock solution using a validated analytical method (e.g., HPLC-UV).

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventApproximate Solubility
Dimethyl sulfoxide (DMSO)≥74.3 mg/mL
WaterFreely soluble
Phosphate-Buffered Saline (PBS, pH 7.2)Approximately 1 mg/mL[1]
Ethanol (96%)Slightly soluble[2]
Methylene ChloridePractically insoluble[2]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDuration
DMSO-20°CUp to 1 year[3]
DMSO-80°CUp to 2 years[3]
Aqueous Buffers2-8°CNot recommended for more than one day

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.

  • Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.

  • If necessary, sonicate the solution in a water bath for a short period to aid dissolution.

  • Aliquot the stock solution into single-use, amber vials to minimize light exposure and freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound Solutions using HPLC-UV

This protocol is adapted from a stability-indicating LC-UV method for this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., Phenomenex Kinetex EVO C18, 150 x 3 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Ammonium bicarbonate buffer (10 mM, pH 9.2)

  • This compound reference standard

  • This compound stock solution to be tested

Chromatographic Conditions:

  • Mobile Phase A: Ammonium bicarbonate buffer (10 mM, pH 9.2)

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate this compound from its degradation products.

  • Flow Rate: As per column specifications

  • Detection Wavelength: 257 nm and 352 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare the mobile phases and equilibrate the HPLC system.

  • Prepare a standard solution of this compound of known concentration.

  • Inject the standard solution to determine the retention time and peak area of intact this compound.

  • Inject the this compound stock solution (or a diluted sample) that has been subjected to specific storage conditions (e.g., different temperatures, light exposure) for a defined period.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Quantify the amount of remaining this compound by comparing its peak area to that of the standard. The percentage of degradation can be calculated.

Visualizations

This compound Degradation Pathway under Acidic Conditions

This diagram illustrates the hydrolytic degradation of this compound under acidic conditions, leading to the formation of several degradation products.

Troxerutin_Degradation This compound This compound D1 3',4',7-Tri-O-(β-hydroxyethyl)quercetin (D1) This compound->D1 Acidic Hydrolysis D2 3',4',5,7-Tetra-O-(β-hydroxyethyl)quercetin (D2) This compound->D2 Acidic Hydrolysis D3 3',4'-Di-O-(β-hydroxyethyl)quercetin (D3) This compound->D3 Acidic Hydrolysis

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for this compound Stability Testing

This workflow outlines the key steps involved in assessing the stability of a this compound stock solution.

Stability_Workflow cluster_prep 1. Solution Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep Prepare this compound Stock Solution stress Expose to Stressors (e.g., Temperature, Light, pH) prep->stress hplc HPLC-UV Analysis stress->hplc data Quantify Degradation & Identify Products hplc->data

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Troxerutin and Laboratory Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the flavonoid troxerutin in common laboratory assays. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with laboratory assays?

This compound is a flavonoid, a class of compounds known for their antioxidant properties. Due to its chemical structure and reactivity, this compound has the potential to interfere with certain laboratory assays, particularly those that involve enzymatic reactions sensitive to antioxidants or colorimetric measurements where the compound itself might absorb light.

Q2: Which types of assays are most likely to be affected by this compound?

Based on the known interference patterns of flavonoids, the following assays have a higher potential for interference from this compound:

  • Peroxidase-based Enzymatic Assays: Assays that utilize a peroxidase-coupled reaction to generate a detectable signal are susceptible to interference. Flavonoids, including potentially this compound, can inhibit peroxidase activity, leading to falsely low results.[1]

  • Colorimetric Protein Assays: Certain protein assays that rely on the reduction of copper ions (Cu²⁺ to Cu⁺), such as the Bicinchoninic acid (BCA) and Lowry assays, can be affected. Flavonoids can directly reduce copper ions, leading to an overestimation of protein concentration.[2][3]

Q3: Is there documented evidence of this compound interfering with specific common laboratory tests like glucose, creatinine, or bilirubin?

Direct, peer-reviewed evidence specifically documenting the interference of this compound with common clinical chemistry assays for glucose, creatinine, and bilirubin is limited. However, based on the known properties of flavonoids, there is a theoretical potential for interference:

  • Glucose Assays: Glucose oxidase-peroxidase based methods are commonly used for glucose determination. The peroxidase component of this assay could be inhibited by the antioxidant properties of this compound, potentially leading to falsely low glucose readings.[1]

  • Creatinine Assays: The Jaffe method for creatinine measurement is known to be susceptible to interference from various substances that can act as "pseudochromogens."[4] While direct interference by this compound has not been reported, its presence in a sample could theoretically contribute to inaccuracies.

  • Bilirubin Assays: Many bilirubin assays are spectrophotometric and rely on the diazo reaction. While specific interference from this compound is not documented, any compound that absorbs light in the same range as the reaction product could potentially interfere.

Q4: What are the general mechanisms by which flavonoids like this compound can interfere with assays?

Flavonoids can interfere through several mechanisms:

  • Antioxidant Activity: They can quench reactive oxygen species or inhibit enzymes like peroxidase that are part of the assay's reaction cascade.

  • Reducing Properties: They can directly reduce metal ions, such as copper in protein assays, leading to a false signal.

  • Spectral Interference: Flavonoids often have strong UV-Vis absorbance, which can overlap with the absorbance of the analyte or the reaction product being measured in spectrophotometric assays.

  • Binding to Reagents: They may interact with and alter the function of assay components like enzymes or indicator dyes.

Troubleshooting Guides

Issue: Unexpectedly low results in a peroxidase-based assay (e.g., some glucose or free fatty acid kits).

  • Possible Cause: Inhibition of the peroxidase enzyme by this compound in the sample.

  • Troubleshooting Steps:

    • Review Assay Principle: Confirm if your assay kit utilizes a peroxidase-coupled reaction.

    • Sample Dilution: Analyze a series of dilutions of your sample. If the interference is concentration-dependent, you may see a non-linear relationship between dilution and the measured value.

    • Spike and Recovery: Add a known amount of the analyte (spike) to your sample containing this compound and a control sample without this compound. A lower-than-expected recovery in the this compound-containing sample suggests interference.

    • Alternative Method: If possible, use an alternative assay method that does not rely on a peroxidase-based detection system.

Issue: Higher-than-expected protein concentration when using BCA or Lowry assays.

  • Possible Cause: Direct reduction of Cu²⁺ to Cu⁺ by this compound, leading to a false positive signal.

  • Troubleshooting Steps:

    • Blank Measurement: Prepare a blank sample containing the same concentration of this compound as in your experimental samples but without any protein. A significant signal in the blank indicates interference.

    • Protein Precipitation: Use a protein precipitation method (e.g., with acetone) to separate the protein from the interfering flavonoid before performing the assay.

    • Alternative Assay: Consider using a protein assay that is less susceptible to reducing agents, such as the Bradford assay.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the peer-reviewed literature detailing the exact concentration-dependent interference of this compound in common laboratory assays. The table below summarizes the potential for interference based on the known behavior of the flavonoid class of compounds.

Laboratory AssayPrinciple of DetectionPotential Interference from this compoundPredicted Effect on Results
Glucose Glucose Oxidase-PeroxidaseInhibition of PeroxidaseFalsely Low
Total Protein Bicinchoninic Acid (BCA)Reduction of Cu²⁺ to Cu⁺Falsely High
Total Protein Lowry MethodReduction of Folin-Ciocalteu reagentFalsely High
Creatinine Jaffe Reaction (alkaline picrate)Potential non-specific chromogenUnpredictable (likely Falsely High)
Bilirubin Diazo ReactionPotential spectral interferenceUnpredictable
Free Fatty Acids/Triglycerides Peroxidase-based enzymatic assaysInhibition of PeroxidaseFalsely Low

Experimental Protocols

Protocol 1: Assessing Interference in a Peroxidase-Based Assay

  • Prepare this compound Solutions: Create a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and prepare a dilution series to the desired final concentrations in the assay buffer.

  • Spike Samples: Prepare two sets of samples. In the first set, add a known concentration of the analyte to the assay buffer. In the second set, add the same concentration of the analyte to the assay buffer containing different concentrations of this compound.

  • Control Samples: Prepare control samples containing only the assay buffer and each concentration of this compound to check for any background signal.

  • Run Assay: Perform the assay according to the manufacturer's instructions for all samples.

  • Analyze Results: Compare the results from the spiked samples with and without this compound. A significant decrease in the measured analyte concentration in the presence of this compound indicates interference.

Protocol 2: Evaluating Interference in a Copper-Reduction Protein Assay (BCA/Lowry)

  • Prepare this compound Blanks: Prepare a set of blank samples containing the assay reagent and the same concentrations of this compound that will be present in your experimental samples.

  • Prepare Protein Standards: Prepare a standard curve of a known protein (e.g., BSA) according to the assay protocol.

  • Prepare Samples: Prepare your experimental samples containing unknown protein concentrations and this compound.

  • Run Assay: Perform the assay according to the manufacturer's instructions.

  • Correct for Interference: Subtract the absorbance values of the corresponding this compound blanks from the absorbance values of your experimental samples before calculating the protein concentration from the standard curve.

Visualizations

Interference_Pathway_Peroxidase_Assay cluster_assay Peroxidase-Based Assay cluster_interference Interference Mechanism Analyte Analyte (e.g., Glucose) Enzyme1 Oxidase Analyte->Enzyme1 reacts with H2O2 Hydrogen Peroxide Enzyme1->H2O2 produces Peroxidase Peroxidase H2O2->Peroxidase acts on Chromogen_oxidized Oxidized Chromogen (Colored Product) Peroxidase->Chromogen_oxidized oxidizes Chromogen_reduced Reduced Chromogen Chromogen_reduced->Peroxidase This compound This compound (Antioxidant) This compound->Peroxidase Inhibits

Caption: Potential interference of this compound in peroxidase-based assays.

Experimental_Workflow_Interference_Check start Start: Suspected Assay Interference prep_samples Prepare Samples: 1. Control (Analyte only) 2. Test (Analyte + this compound) 3. Blank (this compound only) start->prep_samples run_assay Perform Laboratory Assay prep_samples->run_assay measure Measure Signal (e.g., Absorbance) run_assay->measure compare Compare Results measure->compare no_interference No Significant Difference: Interference Unlikely compare->no_interference No interference Significant Difference: Interference Likely compare->interference Yes troubleshoot Troubleshoot: - Dilution Series - Spike & Recovery - Alternative Method interference->troubleshoot

Caption: Workflow for troubleshooting potential this compound interference.

Logical_Relationship_Flavonoid_Interference This compound This compound Flavonoid Is a Flavonoid This compound->Flavonoid Properties Known Flavonoid Properties: - Antioxidant - Reducing Agent - UV/Vis Absorbance Flavonoid->Properties Potential_Interference Potential for Assay Interference Properties->Potential_Interference Peroxidase_Assays Peroxidase-based Assays Potential_Interference->Peroxidase_Assays Copper_Reduction_Assays Copper-Reduction Assays Potential_Interference->Copper_Reduction_Assays Spectrophotometric_Assays Spectrophotometric Assays Potential_Interference->Spectrophotometric_Assays

Caption: Logical basis for potential this compound assay interference.

References

Technical Support Center: Optimizing Troxerutin Extraction from Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Troxerutin from various biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from biological samples?

A1: The most prevalent methods for this compound extraction are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method depends on the biological matrix, the required level of sample cleanup, and the analytical technique used for quantification.

Q2: Which biological matrices are commonly analyzed for this compound?

A2: this compound is frequently quantified in plasma and urine to assess its pharmacokinetic profile.[1] Extraction from tissue homogenates is also performed in preclinical studies to determine tissue distribution.

Q3: What are the key challenges in this compound extraction?

A3: Key challenges include low recovery rates, matrix effects that can suppress or enhance the analytical signal, and the potential for analyte degradation during sample processing.[2] Careful method development and validation are crucial to mitigate these issues.

Q4: How can I minimize the degradation of this compound during extraction?

A4: this compound stability is influenced by factors such as temperature, light, and pH.[3][4] It is advisable to process samples on ice, protect them from light, and control the pH of the extraction solvents. Stability of this compound in the biological matrix should be evaluated under the intended storage conditions.

Troubleshooting Guides

Protein Precipitation (PPT)

Issue: Low Recovery of this compound

  • Possible Cause: Incomplete protein precipitation.

    • Solution: Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used. A common starting point is a 3:1 or 4:1 ratio of solvent to plasma.[5] Optimize this ratio for your specific matrix.

  • Possible Cause: Co-precipitation of this compound with proteins.

    • Solution: Vortex the sample and solvent mixture thoroughly to ensure a fine protein precipitate, which minimizes the entrapment of the analyte. Incubation at a low temperature (e.g., -20°C) after adding the solvent can enhance protein removal.

  • Possible Cause: The precipitating solvent is not optimal.

    • Solution: While acetonitrile is widely used, other solvents like acetone or methanol, or mixtures thereof, can be tested. The choice of solvent can influence the precipitation of different proteins and the solubility of this compound.

Issue: High Matrix Effects in LC-MS/MS Analysis

  • Possible Cause: Insufficient removal of endogenous matrix components like phospholipids.

    • Solution: PPT is a relatively crude cleanup method. If matrix effects are significant, consider a more selective technique like LLE or SPE. Alternatively, a post-extraction cleanup step can be added.

  • Possible Cause: The sample is too concentrated.

    • Solution: Diluting the sample with a suitable buffer before precipitation can reduce the concentration of interfering substances.

Liquid-Liquid Extraction (LLE)

Issue: Formation of Emulsion

  • Possible Cause: Vigorous shaking of the sample and extraction solvent.

    • Solution: Gently invert the extraction tube for mixing instead of vigorous shaking or vortexing.

  • Possible Cause: High concentration of lipids or proteins in the sample.

    • Solution: Adding salt (salting out) to the aqueous phase can help break the emulsion by increasing the polarity of the aqueous layer. Centrifugation can also aid in separating the layers.

Issue: Low Extraction Efficiency

  • Possible Cause: Inappropriate extraction solvent.

    • Solution: The polarity of the extraction solvent should be optimized to match the polarity of this compound. A mixture of solvents can provide better extraction efficiency. For instance, a combination of ethyl acetate and isopropanol has been used.

  • Possible Cause: Incorrect pH of the aqueous phase.

    • Solution: Adjusting the pH of the sample can significantly impact the partitioning of this compound into the organic phase. Since this compound is a flavonoid with acidic protons, adjusting the pH to be slightly acidic can improve its extraction into an organic solvent.

  • Possible Cause: Insufficient mixing or extraction time.

    • Solution: Ensure adequate mixing of the two phases to allow for efficient partitioning of the analyte. Optimize the extraction time; however, prolonged extraction times can increase the risk of emulsion formation.

Solid-Phase Extraction (SPE)

Issue: Low Analyte Recovery

  • Possible Cause: Inappropriate SPE sorbent.

    • Solution: For a polar compound like this compound, a reversed-phase sorbent like C18 is commonly used. However, other sorbents, such as polymeric or mixed-mode phases, might offer better retention and recovery.

  • Possible Cause: Breakthrough during sample loading.

    • Solution: Ensure the sample is loaded onto the cartridge at a slow and consistent flow rate. If breakthrough persists, consider using a larger sorbent mass or diluting the sample. The sample solvent should be weaker than the wash solvent to ensure analyte retention.

  • Possible Cause: Incomplete elution of this compound.

    • Solution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Optimize the elution solvent by increasing the percentage of the organic component or by using a stronger solvent. Ensure the elution volume is sufficient to elute the entire analyte band.

Issue: Poor Reproducibility

  • Possible Cause: Inconsistent flow rates during loading, washing, and elution.

    • Solution: Use a vacuum manifold or an automated SPE system to maintain consistent flow rates across all samples.

  • Possible Cause: Drying of the sorbent bed.

    • Solution: Do not allow the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps, as this can lead to channeling and inconsistent results.

Quantitative Data Summary

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvents Acetonitrile, Methanol, AcetoneEthyl Acetate, Dichloromethane, Methyl tert-butyl ether (MTBE)Methanol (for conditioning & elution), Water/Buffer (for equilibration & washing), Acetonitrile (for elution)
Typical Recovery 85-100% (can be variable)>90%>95%
Matrix Effect HighModerateLow
Selectivity LowModerateHigh
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLow to ModerateModerate to High

Experimental Protocols

Protein Precipitation (PPT) Protocol for this compound in Human Plasma
  • Sample Preparation: Thaw frozen human plasma samples at room temperature. Vortex the samples to ensure homogeneity.

  • Precipitation: To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 30 seconds.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Protocol for this compound in Urine
  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • pH Adjustment: To 500 µL of urine in a glass tube, add a suitable buffer to adjust the pH to approximately 4-5.

  • Extraction: Add 2 mL of an extraction solvent mixture (e.g., ethyl acetate:isopropanol, 9:1 v/v).

  • Mixing: Cap the tube and gently invert it for 5-10 minutes to facilitate extraction. Avoid vigorous shaking.

  • Phase Separation: Centrifuge the tube at 4,000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of mobile phase.

  • Analysis: Transfer the sample to an autosampler vial for analysis.

Solid-Phase Extraction (SPE) Protocol for this compound in Biological Fluids
  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol through it.

  • Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water through it. Do not let the cartridge dry.

  • Sample Loading: Load 500 µL of the pre-treated biological fluid (e.g., diluted plasma or urine) onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase.

  • Analysis: Transfer the sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Biological_Sample Biological Sample (Plasma, Urine, Tissue) Pre_treatment Pre-treatment (e.g., pH adjustment, dilution) Biological_Sample->Pre_treatment PPT Protein Precipitation Pre_treatment->PPT Choose one method LLE Liquid-Liquid Extraction Pre_treatment->LLE Choose one method SPE Solid-Phase Extraction Pre_treatment->SPE Choose one method Evaporation Evaporation PPT->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Troxerutin_Signaling_Pathway cluster_inflammation Inflammatory Stimulus cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2/HO-1 Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) IKK IKK Activation Inflammatory_Stimulus->IKK IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_activation NF-κB Activation & Translocation IkB_degradation->NFkB_activation Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_activation->Inflammatory_Genes Keap1_inhibition Keap1 Inhibition Nrf2_activation Nrf2 Activation & Translocation Keap1_inhibition->Nrf2_activation ARE Antioxidant Response Element (ARE) Nrf2_activation->ARE HO1_NQO1 HO-1, NQO1 Expression ARE->HO1_NQO1 HO1_NQO1->Inflammatory_Genes Inhibits This compound This compound This compound->NFkB_activation Inhibits This compound->Keap1_inhibition Inhibits

References

Technical Support Center: Precision in Troxerutin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Troxerutin quantification methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the precision and accuracy of your experimental results.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Resolution / Peak Tailing Inappropriate mobile phase composition.Optimize the mobile phase. For reversed-phase HPLC, adjusting the pH or the organic solvent ratio (e.g., acetonitrile, methanol) can improve peak shape.[1][2]
Column degradation or contamination.Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.
Flow rate is too high.Reduce the flow rate. This can increase retention time and improve separation.
Baseline Drift or Noise Mobile phase is not properly degassed.Degas the mobile phase using sonication or vacuum filtration to remove dissolved gases.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase using high-purity solvents. Flush the system and clean the detector cell.
Temperature fluctuations.Use a column oven to maintain a stable temperature.
Variable Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to maintain a stable pH.
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
Low Sensitivity Incorrect detection wavelength.Ensure the detector is set to the wavelength of maximum absorbance for this compound (around 254 nm or 348 nm, depending on the mobile phase).[1]
Low sample concentration.Concentrate the sample or increase the injection volume.
UV-Vis Spectrophotometry Troubleshooting
Problem Potential Cause Recommended Solution
Inaccurate Absorbance Readings Incorrect wavelength setting.Ensure the spectrophotometer is set to the λmax of this compound in the chosen solvent (e.g., 348 nm in 0.1M acetic acid).[1][2]
Cuvette contamination or scratches.Clean cuvettes thoroughly between measurements and handle them carefully to avoid scratches. Use a matched pair of cuvettes for the blank and sample.
High background noise.Allow the instrument to warm up properly. Ensure the sample is free of particulates by filtering or centrifugation.
Non-linear Calibration Curve Concentration range is too wide.Narrow the concentration range to the linear response range of the assay.
Chemical instability of the standard solutions.Prepare fresh standard solutions and store them properly, protected from light and heat.
Baseline Drift Lamp instability.Allow the spectrophotometer lamp to stabilize before taking measurements.
Solvent evaporation.Keep cuvettes capped to minimize solvent evaporation, especially with volatile solvents.
LC-MS Troubleshooting
Problem Potential Cause Recommended Solution
Ion Suppression or Enhancement (Matrix Effects) Co-eluting matrix components interfering with ionization.Improve sample preparation to remove interfering substances. Methods include liquid-liquid extraction or solid-phase extraction.
Inefficient chromatographic separation.Optimize the HPLC method to separate this compound from matrix components.
Low Signal Intensity Suboptimal ionization source parameters.Optimize ion source parameters such as gas flow rates, temperature, and voltages.
Inappropriate mobile phase additives.Use volatile mobile phase additives that are compatible with MS, such as formic acid or ammonium acetate.
Poor Reproducibility Inconsistent sample preparation.Ensure a consistent and reproducible sample preparation workflow for all samples and standards.
Instability of the analyte in the matrix.Evaluate the stability of this compound in the biological matrix and process samples accordingly.

Frequently Asked Questions (FAQs)

Q1: What is the optimal HPLC column for this compound quantification?

A C18 column is commonly used and has been shown to provide good separation and peak shape for this compound analysis.

Q2: How can I improve the peak resolution between this compound and other components in my sample?

To improve peak resolution, you can try the following:

  • Optimize the mobile phase: Adjusting the organic-to-aqueous ratio or the pH can significantly impact selectivity.

  • Change the flow rate: A lower flow rate generally improves resolution.

  • Use a different column: If optimizing the mobile phase is not sufficient, trying a column with a different stationary phase (e.g., phenyl-hexyl) may provide the desired selectivity.

Q3: My calibration curve for UV-Vis spectrophotometry is not linear. What should I do?

First, ensure that your standard concentrations are within the linear range for this compound, which is typically between 5-40 µg/mL. If the concentrations are appropriate, check for issues with standard preparation, instrument settings, or potential degradation of this compound.

Q4: I am observing significant ion suppression in my LC-MS analysis of this compound from plasma samples. How can I mitigate this?

Ion suppression is a common challenge in LC-MS analysis of biological samples. To address this:

  • Improve sample cleanup: Use a more rigorous sample preparation method like solid-phase extraction (SPE) to remove phospholipids and other matrix components.

  • Optimize chromatography: Adjust the gradient to better separate this compound from the interfering compounds.

  • Use an internal standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.

Quantitative Data Summary

The following tables summarize key quantitative parameters for different this compound quantification methods based on published literature.

Table 1: HPLC Method Parameters

ParameterValueReference
Column C18
Mobile Phase 20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15 v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Linearity Range 5-25 µg/mL
Correlation Coefficient (r²) > 0.999

Table 2: UV-Vis Spectrophotometry Method Parameters

ParameterValueReference
Solvent 0.1M Acetic Acid
Detection Wavelength (λmax) 348 nm
Linearity Range 5-40 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.2628 µg/mL
LOQ 0.7966 µg/mL

Table 3: LC-MS/MS Method Parameters for this compound in Human Plasma

ParameterValueReference
Sample Preparation Protein precipitation with perchloric acid
Column Phenomenex Synergi Fusion RP
Mobile Phase Acetonitrile/water (20:80 v/v) with 0.1% formic acid
Ionization Mode Positive Electrospray Ionization (ESI)
Linearity Range 31.25-4000 pg/mL
Intra- and Inter-day Precision < 12.28%

Experimental Protocols

Protocol 1: Quantification of this compound by RP-HPLC
  • Preparation of Standard Stock Solution: Accurately weigh 25 mg of this compound standard and dissolve it in 25 mL of methanol to obtain a concentration of 1000 µg/mL. Further dilute with the mobile phase to prepare working standards in the range of 5-25 µg/mL.

  • Sample Preparation: For tablet formulations, weigh and powder 20 tablets. Take an amount of powder equivalent to 25 mg of this compound, dissolve it in the mobile phase, sonicate for 15 minutes, and filter through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: 20 mM Phosphate buffer (pH 8): Acetonitrile: Methanol (60:25:15 v/v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 254 nm

  • Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions to determine the concentration of this compound.

Protocol 2: Quantification of this compound by UV-Vis Spectrophotometry
  • Preparation of Standard Stock Solution: Accurately weigh 25 mg of this compound and dissolve it in 50 mL of 0.1M acetic acid to get a 500 µg/mL solution. Prepare working standards in the range of 5-40 µg/mL by diluting the stock solution with 0.1M acetic acid.

  • Sample Preparation: For tablet formulations, weigh and powder an appropriate number of tablets. Dissolve a quantity of powder equivalent to 25 mg of this compound in 0.1M acetic acid, sonicate, and filter.

  • Spectrophotometric Analysis:

    • Set the spectrophotometer to measure absorbance at 348 nm.

    • Use 0.1M acetic acid as the blank.

    • Measure the absorbance of the standard solutions and construct a calibration curve.

    • Measure the absorbance of the sample solution and determine the concentration of this compound from the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow start Problem with HPLC Analysis peak_issue Poor Peak Shape or Resolution? start->peak_issue baseline_issue Baseline Noise or Drift? peak_issue->baseline_issue No optimize_mp Optimize Mobile Phase (pH, Organic Ratio) peak_issue->optimize_mp Yes retention_issue Inconsistent Retention Times? baseline_issue->retention_issue No degas_mp Degas Mobile Phase baseline_issue->degas_mp Yes end_node Problem Resolved retention_issue->end_node No prepare_mp Ensure Consistent Mobile Phase Prep retention_issue->prepare_mp Yes check_column Check Column (Wash/Replace) optimize_mp->check_column adjust_flow Adjust Flow Rate check_column->adjust_flow adjust_flow->end_node fresh_mp Prepare Fresh Mobile Phase degas_mp->fresh_mp check_temp Use Column Oven fresh_mp->check_temp check_temp->end_node check_pump Check Pump and for Leaks prepare_mp->check_pump check_pump->end_node

Caption: A troubleshooting workflow for common HPLC issues.

LCMS_Matrix_Effect_Mitigation start Ion Suppression/Enhancement Detected improve_sp Improve Sample Preparation start->improve_sp spe Solid-Phase Extraction (SPE) improve_sp->spe Option lle Liquid-Liquid Extraction (LLE) improve_sp->lle Option optimize_lc Optimize LC Separation gradient Adjust Gradient Profile optimize_lc->gradient Option column Try Different Column Chemistry optimize_lc->column Option use_is Use Internal Standard sil_is Stable Isotope-Labeled IS (Ideal) use_is->sil_is Best analog_is Structural Analog IS use_is->analog_is Alternative end_node Matrix Effect Minimized spe->optimize_lc lle->optimize_lc gradient->use_is column->use_is sil_is->end_node analog_is->end_node

Caption: Strategies to mitigate matrix effects in LC-MS analysis.

References

Validation & Comparative

A Comparative Analysis of Troxerutin and Diosmin/Hesperidin in the Management of Chronic Venous Insufficiency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by impaired venous return from the lower extremities, leading to symptoms such as pain, edema, and skin changes. Venoactive drugs are a cornerstone of conservative management, with flavonoids like troxerutin and the combination of diosmin and hesperidin being widely utilized. This guide provides an objective comparison of their performance, supported by available experimental data, to inform research and development in this therapeutic area.

Mechanism of Action: A Tale of Two Flavonoids

Both this compound and the diosmin/hesperidin complex exert their therapeutic effects through a multi-faceted approach targeting the underlying pathophysiology of CVI. Their primary mechanisms involve improving venous tone, reducing capillary permeability and inflammation, and providing antioxidant effects.

This compound is a tri-hydroxyethylrutoside derived from rutin. Its vasoprotective effects are attributed to its ability to strengthen capillary walls, reduce vascular permeability, and improve microcirculation. Emerging research suggests that this compound may also modulate specific signaling pathways involved in vascular inflammation and permeability. One such proposed pathway involves the inhibition of the Protein Kinase C βII (PKCβII)/Hu-antigen R (HuR)/Vascular Endothelial Growth Factor (VEGF) cascade, which is implicated in hyperglycemia-induced endothelial dysfunction.

Diosmin and Hesperidin are citrus-derived flavonoids, often administered together in a micronized purified flavonoid fraction (MPFF) to enhance bioavailability. Their synergistic action improves venous tone by prolonging the vasoconstrictor effect of norepinephrine. A key mechanism of action is the inhibition of the inflammatory response. This is achieved by down-regulating the nuclear factor-kappa B (NF-κB) signaling pathway, which in turn reduces the expression of pro-inflammatory cytokines and adhesion molecules (ICAM-1, VCAM-1), thereby mitigating leukocyte adhesion to the endothelium and subsequent inflammation.

Signaling Pathways

// Nodes this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKCβII Activation", fillcolor="#FBBC05", fontcolor="#202124"]; HuR [label="HuR Activation", fillcolor="#FBBC05", fontcolor="#202124"]; VEGF [label="VEGF Expression", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Vascular Inflammation\n& Permeability", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> PKC [label="Inhibits", color="#34A853", fontcolor="#34A853"]; PKC -> HuR [color="#202124"]; HuR -> VEGF [color="#202124"]; VEGF -> Inflammation [color="#202124"]; } dot Caption: this compound's potential inhibitory effect on the PKCβII/HuR/VEGF pathway.

// Nodes DH [label="Diosmin &\nHesperidin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB [label="NF-κB Activation", fillcolor="#FBBC05", fontcolor="#202124"]; Cytokines [label="Pro-inflammatory\nCytokines (e.g., TNF-α, IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Adhesion [label="Adhesion Molecules\n(ICAM-1, VCAM-1)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Leukocyte Adhesion &\nVascular Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges DH -> NFkB [label="Inhibits", color="#34A853", fontcolor="#34A853"]; NFkB -> Cytokines [color="#202124"]; NFkB -> Adhesion [color="#202124"]; Cytokines -> Inflammation [color="#202124"]; Adhesion -> Inflammation [color="#202124"]; } dot Caption: Diosmin and Hesperidin's inhibitory action on the NF-κB inflammatory pathway.

Comparative Efficacy: Insights from Clinical Data

Direct head-to-head clinical trials comparing this compound with the diosmin/hesperidin combination are limited. However, a significant comparative registry study provides valuable insights into their relative performance in a real-world setting.

Data Presentation

Outcome MeasureThis compoundDiosmin-Hesperidin ComplexKey Findings from Comparative Registry
Microcirculation (Skin Flux) EffectiveLess EffectiveVenoruton (a brand of this compound) was among the "best performers" in improving skin flux.
Edema Reduction (Volume) Good ResultsLess EffectiveThis compound showed good results in edema reduction.
Symptom Improvement EffectiveEffectiveBoth treatments are effective in improving symptoms, though some studies suggest other agents may have a greater effect on overall symptom scores.
Oxidative Stress Reduction Good EffectNot explicitly stated as a top performerThis compound demonstrated a good effect in reducing oxidative stress.

Note: The data presented is a qualitative summary from a comparative registry study. Quantitative data from direct head-to-head trials is needed for a more definitive comparison.

Experimental Protocols

The following outlines a general methodology typical for clinical trials evaluating venoactive drugs for CVI, based on protocols from registry studies.

// Nodes PatientRecruitment [label="Patient Recruitment\n(CVI Diagnosis, CEAP Classification)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline [label="Baseline Assessment\n- Symptom Score (VAS)\n- Leg Volume (Water Plethysmography)\n- Microcirculation (Laser Doppler)", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomization", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; GroupA [label="Treatment Group A\n(e.g., this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; GroupB [label="Treatment Group B\n(e.g., Diosmin/Hesperidin)", fillcolor="#34A853", fontcolor="#FFFFFF"]; FollowUp [label="Follow-up Assessments\n(e.g., 4 and 8 weeks)", fillcolor="#F1F3F4", fontcolor="#202124"]; DataAnalysis [label="Data Analysis\n(Comparison of outcomes between groups)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges PatientRecruitment -> Baseline [color="#202124"]; Baseline -> Randomization [color="#202124"]; Randomization -> GroupA [color="#202124"]; Randomization -> GroupB [color="#202124"]; GroupA -> FollowUp [color="#202124"]; GroupB -> FollowUp [color="#202124"]; FollowUp -> DataAnalysis [color="#202124"]; } dot Caption: A generalized workflow for clinical trials comparing venoactive drugs in CVI.

Detailed Methodologies:

  • Patient Population: Subjects are typically adults with a clinical diagnosis of CVI, often classified according to the CEAP (Clinical-Etiological-Anatomical-Pathophysiological) system.

  • Dosage Regimens:

    • This compound: Dosages in clinical studies have varied, with some studies using up to 3,500 mg daily.

    • Diosmin/Hesperidin: A common dosage is a micronized purified flavonoid fraction containing 450 mg of diosmin and 50 mg of hesperidin, taken twice daily.

  • Outcome Measures:

    • Leg Volume/Edema: Often measured by water displacement plethysmography, where the volume of water displaced by the submerged lower leg is recorded. Ankle circumference is also a common, simpler measure.

    • Microcirculation: Assessed using techniques like laser Doppler flowmetry to measure skin blood flow and transcutaneous oxygen pressure (tcPO2) to evaluate tissue oxygenation.

    • Symptom Assessment: Patient-reported outcomes are crucial and are typically measured using a Visual Analogue Scale (VAS) for symptoms like pain, leg heaviness, and sensation of swelling. Quality of life is also assessed using validated questionnaires.

Conclusion for the Research Professional

Both this compound and the diosmin/hesperidin combination are effective pharmacological interventions for managing the symptoms of Chronic Venous Insufficiency. The available comparative evidence, primarily from a large registry study, suggests that this compound may have a more pronounced effect on improving microcirculation and reducing edema.

For drug development professionals, the distinct molecular pathways influenced by these compounds present opportunities for the development of more targeted therapies for CVI. Further investigation into the modulation of the PKCβII/HuR/VEGF and NF-κB pathways could lead to the discovery of novel molecules with enhanced efficacy in combating the multifaceted pathophysiology of this chronic condition.

A Comparative Guide to Analytical Methods for Troxerutin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a newly developed Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method against the conventional Ultraviolet-Visible (UV-Vis) Spectrophotometry for the quantification of Troxerutin. The information presented is collated from various validation studies to offer a comprehensive overview of each method's performance, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis

The performance of the new RP-HPLC method and the traditional UV-Vis spectrophotometric method for this compound quantification are summarized below. The data highlights the key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.

Table 1: Comparison of Validation Parameters for this compound Quantification

Validation ParameterNew RP-HPLC MethodConventional UV-Vis Spectrophotometry
Linearity Range 5 - 25 µg/mL[1][2]5 - 40 µg/mL[1][2]
Correlation Coefficient (r²) > 0.999[3]0.9996
Limit of Detection (LOD) 0.5 µg/mL0.2628 µg/mL
Limit of Quantification (LOQ) 1 µg/mL0.7966 µg/mL
Accuracy (% Recovery) 98 - 102%101.69%
Precision (% RSD) < 2%< 2%

Table 2: Chromatographic and Spectrophotometric Conditions

ParameterNew RP-HPLC MethodConventional UV-Vis Spectrophotometry
Stationary Phase/Column Enable C18G (250x4.6 mm; 5µ)Not Applicable
Mobile Phase Acetonitrile:Methanol:0.02M KH₂PO₄ buffer (pH 4) (25:10:65 v/v)0.1M Acetic Acid
Flow Rate 0.5 mL/minNot Applicable
Detection Wavelength (λmax) 210 nm348 nm
Retention Time 6.69 minNot Applicable

Experimental Protocols

Detailed methodologies for the new RP-HPLC method and the conventional UV-Vis spectrophotometric method are provided below.

New RP-HPLC Method for this compound Quantification

This method offers a rapid and precise quantification of this compound.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask.

  • Dissolve in a minimum amount of methanol and dilute to volume with methanol to obtain a concentration of 1000 µg/mL.

  • From this stock solution, prepare working standards in the range of 62.5 - 250 µg/mL by diluting with the mobile phase.

2. Chromatographic Conditions:

  • Column: Enable C18G (250x4.6 mm; 5µ).

  • Mobile Phase: A mixture of acetonitrile, methanol, and 0.02M potassium dihydrogen orthophosphate buffer (adjusted to pH 4 with ortho phosphoric acid) in the ratio of 25:10:65 (v/v/v).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at 210 nm.

  • Column Temperature: Ambient.

3. Sample Preparation:

  • For tablet dosage forms, weigh and finely powder 20 tablets.

  • Transfer a quantity of powder equivalent to 500 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter.

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

4. Validation Parameters:

  • Linearity: Assessed by plotting peak area against the corresponding concentrations of the working standard solutions.

  • Accuracy: Determined by the standard addition method, where a known amount of standard drug is added to the pre-analyzed sample solution.

  • Precision: Evaluated by analyzing multiple aliquots of a single homogeneous sample, with results expressed as the relative standard deviation (%RSD).

  • LOD and LOQ: Calculated based on the standard deviation of the response and the slope of the calibration curve.

Conventional UV-Vis Spectrophotometric Method

This method is a simpler and more cost-effective alternative for this compound quantification.

1. Preparation of Standard Stock Solution:

  • Accurately weigh 25 mg of this compound and dissolve it in 100 mL of 0.1M acetic acid to get a concentration of 250 µg/mL.

  • From this stock solution, prepare a series of dilutions ranging from 5-40 µg/mL using 0.1M acetic acid.

2. Spectrophotometric Conditions:

  • Solvent: 0.1M Acetic Acid.

  • Wavelength of Maximum Absorbance (λmax): 348 nm.

  • Blank: 0.1M Acetic Acid.

3. Sample Preparation:

  • Weigh and powder 20 tablets.

  • Transfer an amount of powder equivalent to 25 mg of this compound to a 100 mL volumetric flask.

  • Add 70 mL of 0.1M acetic acid, sonicate for 15 minutes, and then dilute to the mark with the same solvent.

  • Filter the solution through Whatman filter paper.

  • Dilute the filtrate with 0.1M acetic acid to obtain a concentration within the Beer-Lambert law range.

4. Validation Parameters:

  • Linearity: Determined by plotting absorbance values versus the corresponding concentrations.

  • Accuracy: Assessed by recovery studies, adding a known quantity of standard drug to the sample preparation.

  • Precision: Determined by measuring the absorbance of multiple samplings of a homogeneous sample.

  • LOD and LOQ: Calculated from the standard deviation of the y-intercepts of the regression lines and the slope of the calibration curve.

Methodology Visualization

The following diagrams illustrate the workflows for the analytical methods described.

RP_HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in Methanol Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Inject Inject 20 µL into HPLC System Dilute_Std->Inject Sample Weigh Tablet Powder Dissolve_Sample Dissolve in Mobile Phase & Sonicate Sample->Dissolve_Sample Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Record Record Chromatogram Detect->Record Calculate Calculate Peak Area Record->Calculate Quantify Quantify this compound Concentration Calculate->Quantify

Caption: Workflow for the new RP-HPLC method.

UV_Vis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Standard Weigh this compound Standard Dissolve_Std Dissolve in 0.1M Acetic Acid Standard->Dissolve_Std Dilute_Std Prepare Working Standards Dissolve_Std->Dilute_Std Measure Measure Absorbance at 348 nm Dilute_Std->Measure Sample Weigh Tablet Powder Dissolve_Sample Dissolve in 0.1M Acetic Acid & Sonicate Sample->Dissolve_Sample Filter_Sample Filter Sample Solution Dissolve_Sample->Filter_Sample Dilute_Sample Dilute to Final Concentration Filter_Sample->Dilute_Sample Dilute_Sample->Measure Record Record Absorbance Measure->Record Calculate Plot Calibration Curve Record->Calculate Quantify Quantify this compound Concentration Calculate->Quantify

Caption: Workflow for the conventional UV-Vis method.

References

A Comparative Analysis of Troxerutin and Quercetin in the Inhibition of Inflammatory Cytokines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent flavonoids, Troxerutin and Quercetin, focusing on their efficacy in inhibiting key inflammatory cytokines. This document summarizes experimental data, outlines methodologies for relevant assays, and visualizes the involved biological pathways to aid in research and development efforts in the field of inflammation therapeutics.

Executive Summary

Both this compound and Quercetin, well-known flavonoids, exhibit significant anti-inflammatory properties through the modulation of inflammatory cytokine production. A recent comparative study highlights their differential efficacy. This compound demonstrates superior capabilities in down-regulating key pro-inflammatory protein markers such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Cyclooxygenase-2 (COX-2) via the NF-κB signaling pathway. In contrast, Quercetin is more effective in reducing nitric oxide (NO) levels and demonstrates broader inhibitory effects on the MAPK signaling pathway, in addition to its influence on the NF-κB pathway. The choice between these two flavonoids may, therefore, depend on the specific inflammatory pathways and mediators being targeted.

Data Presentation: Quantitative Comparison

The following tables summarize the comparative efficacy of this compound and Quercetin in inhibiting inflammatory markers. It is important to note that a direct head-to-head quantitative comparison from a single study is not publicly available. The data presented is a compilation from multiple sources to provide a comprehensive overview.

Table 1: Comparative Inhibition of Pro-inflammatory Cytokines and Mediators

Inflammatory MarkerThis compoundQuercetinKey Findings from Comparative Study[1][2][3]
TNF-α More effective at protein levelEffectiveThis compound was found to be better at down-regulating TNF-α protein expression compared to Quercetin.[1][2]
IL-1β More effective at protein levelEffectiveThis compound showed a greater reduction in IL-1β protein levels than Quercetin.
IL-6 EffectiveEffectiveBoth compounds show inhibitory effects.
COX-2 More effective at protein levelEffectiveThis compound demonstrated superior inhibition of COX-2 protein expression.
NF-κB More effective at protein levelEffectiveThis compound was more potent in down-regulating NF-κB protein expression.
Nitric Oxide (NO) IneffectiveMore effectiveQuercetin significantly down-regulated NO levels at higher concentrations, whereas this compound did not.

Table 2: Quantitative Inhibition Data from Individual Studies

CompoundTargetCell LineConcentration% InhibitionReference
Quercetin TNF-α ProteinHuman PBMCs5 µM21.3%
TNF-α ProteinHuman PBMCs10 µM26.3%
TNF-α ProteinHuman PBMCs50 µM39.3%
TNF-α Gene ExpressionHuman PBMCs10-50 µMSignificant dose-dependent decrease
This compound Inflammatory CytokinesIn vivo (mice)-Significant reduction in TNF-α, IL-1β, IL-6

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative studies are provided below. These protocols are based on standard laboratory procedures for the investigation of anti-inflammatory compounds.

Cell Culture and Induction of Inflammation
  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Inflammation: To induce an inflammatory response, cells are stimulated with Lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified period (typically 24 hours) in the presence or absence of the test compounds (this compound or Quercetin) at various concentrations.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

  • Detection: The absorbance is measured at 450 nm using a microplate reader. The cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Western Blotting for Protein Expression Analysis
  • Cell Lysis: After treatment, cells are washed with ice-cold Phosphate-Buffered Saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for NF-κB (p65), COX-2, and a loading control (e.g., β-actin).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and Quercetin and a typical experimental workflow for their comparative evaluation.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis raw_cells RAW 264.7 Cells seeding Seeding in Plates raw_cells->seeding pretreatment Pre-treatment with This compound or Quercetin seeding->pretreatment lps_stimulation LPS Stimulation (1 µg/mL) pretreatment->lps_stimulation elisa ELISA (TNF-α, IL-1β, IL-6) lps_stimulation->elisa western_blot Western Blot (NF-κB, COX-2) lps_stimulation->western_blot griess_assay Griess Assay (Nitric Oxide) lps_stimulation->griess_assay data_analysis Data Analysis & Comparison elisa->data_analysis western_blot->data_analysis griess_assay->data_analysis

Experimental workflow for comparing this compound and Quercetin.

signaling_pathways cluster_this compound This compound cluster_quercetin Quercetin This compound This compound nfkb_t NF-κB This compound->nfkb_t inhibits tnf_alpha_t TNF-α il1b_t IL-1β cox2_t COX-2 nfkb_t->tnf_alpha_t activates nfkb_t->il1b_t activates nfkb_t->cox2_t activates quercetin Quercetin no_q Nitric Oxide quercetin->no_q inhibits nfkb_q NF-κB quercetin->nfkb_q inhibits mapk_q MAPK (ERK, p38) quercetin->mapk_q inhibits tnf_alpha_q TNF-α il6_q IL-6 nfkb_q->tnf_alpha_q activates nfkb_q->il6_q activates mapk_q->tnf_alpha_q activates mapk_q->il6_q activates

Inhibitory signaling pathways of this compound and Quercetin.

Conclusion

This comparative guide indicates that both this compound and Quercetin are potent inhibitors of inflammatory cytokines, albeit with different primary strengths. This compound appears to be a more targeted and potent inhibitor of the NF-κB-mediated production of key pro-inflammatory proteins like TNF-α and IL-1β. Quercetin, while also effective against these cytokines, exhibits a broader mechanism of action that includes significant inhibition of nitric oxide and the MAPK signaling pathway. These findings provide a valuable framework for researchers and drug developers to select the appropriate flavonoid based on the specific inflammatory cascade they aim to target. Further head-to-head studies with comprehensive dose-response analyses are warranted to fully elucidate their comparative therapeutic potential.

References

Head-to-Head Clinical Trial of Troxerutin vs. Placebo for Hemorrhoids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Clinical Efficacy of a Troxerutin-Containing Flavonoid Mixture

A significant prospective, randomized, triple-blind, placebo-controlled trial investigated the efficacy of a flavonoid mixture containing diosmin, this compound, and hesperidin in patients with acute hemorrhoidal disease.[1][2] This study provides the most relevant, albeit indirect, evidence for the clinical performance of this compound in this indication.

Experimental Protocol: Giannini et al., 2015

A total of 134 patients with acute hemorrhoidal crisis were enrolled and randomized into two groups:

  • Group A (Treatment Group): Received a combination of diosmin, this compound, and hesperidin (n=66).

  • Group B (Placebo Group): Received a placebo (n=68).

The primary endpoints assessed were pain, bleeding, and the persistence of edema and thrombosis over a 12-day treatment period. The use of oral painkillers was also recorded as a secondary outcome. Statistical analysis involved the use of Student's t-test, ANOVA models for repeated measures, and the Chi-square test for trend analysis.[1]

Quantitative Data Summary

The following table summarizes the key findings from this clinical trial, comparing the flavonoid mixture containing this compound against a placebo.

Outcome MeasureFlavonoid Mixture (this compound, Diosmin, Hesperidin)PlaceboStatistical Significance
Pain Reduction Significant decrease by day 12Less significant decreasep < 0.05
Bleeding Cessation Significant decrease by day 12Less significant decreasep < 0.05
Persistence of Edema Significant reductionMinimal reductionp < 0.05
Persistence of Thrombosis Significant reductionMinimal reductionp < 0.05
Use of Painkillers Significantly lower after 6 daysHigher consumptionp < 0.05

Note: The results demonstrate the efficacy of the flavonoid combination. However, the individual contribution of this compound to the observed effects cannot be isolated from this data.

Experimental Workflow Diagram

G Experimental Workflow of a Randomized Controlled Trial for a this compound-Containing Drug in Hemorrhoids cluster_0 Patient Recruitment & Screening cluster_1 Randomization cluster_2 Treatment Arms cluster_3 Follow-up & Data Collection cluster_4 Data Analysis p1 134 Patients with Acute Hemorrhoidal Crisis p2 Inclusion/Exclusion Criteria Assessment p1->p2 rand Triple-Blind Randomization p2->rand groupA Group A (n=66) Received Flavonoid Mixture (Diosmin, this compound, Hesperidin) rand->groupA groupB Group B (n=68) Received Placebo rand->groupB fu1 Scheduled Visits for 12 Days groupA->fu1 groupB->fu1 fu2 Assessment of Symptoms: - Pain - Bleeding - Edema - Thrombosis fu1->fu2 fu3 Recording of Painkiller Usage fu1->fu3 analysis Statistical Analysis: - Student's t-test - ANOVA - Chi-square test fu2->analysis fu3->analysis

Caption: Workflow of a clinical trial for a this compound-containing drug.

Molecular Signaling Pathways of this compound

This compound's therapeutic effects are attributed to its vasoprotective, anti-inflammatory, and antioxidant properties.[3] Its mechanism of action involves the modulation of several key signaling pathways within vascular endothelial cells and immune cells.

This compound is known to:

  • Scavenge free radicals and reduce oxidative stress, which is crucial for protecting vascular endothelial cells.[4]

  • Modulate the production of inflammatory cytokines and reduce the expression of adhesion molecules on endothelial cells.

  • Strengthen capillaries and improve microcirculation by reducing capillary fragility and permeability.

The following diagram illustrates the proposed anti-inflammatory signaling pathway of this compound.

G Proposed Anti-inflammatory Signaling Pathway of this compound in Vascular Tissue cluster_0 Inflammatory Stimuli cluster_1 Cellular Response cluster_2 This compound Intervention cluster_3 Downstream Effects stimuli e.g., Tissue Injury, Oxidative Stress mapk MAPK Pathway Activation stimuli->mapk nfkb NF-κB Pathway Activation stimuli->nfkb cytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) mapk->cytokines nfkb->cytokines adhesion Decreased Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1) nfkb->adhesion This compound This compound This compound->mapk This compound->nfkb endothelial Improved Endothelial Function & Reduced Vascular Permeability cytokines->endothelial adhesion->endothelial

Caption: this compound's anti-inflammatory mechanism of action.

Conclusion

The available evidence from a placebo-controlled trial of a flavonoid combination including this compound suggests that it is effective in alleviating the key symptoms of acute hemorrhoidal disease, such as pain, bleeding, and edema. The vasoprotective and anti-inflammatory properties of this compound, mediated through the inhibition of key signaling pathways like MAPK and NF-κB, provide a strong rationale for its use in vascular disorders. However, the absence of monotherapy trials makes it challenging to quantify the precise contribution of this compound to these clinical outcomes. Further research in the form of head-to-head clinical trials of this compound versus placebo is warranted to definitively establish its standalone efficacy and to provide more precise data for drug development professionals and researchers.

References

A Comparative Analysis of the Neuroprotective Effects of Troxerutin and Other Prominent Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the neuroprotective properties of Troxerutin against other well-researched flavonoids, including Quercetin, Rutin, Luteolin, Apigenin, and Kaempferol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective overview of their mechanisms of action and therapeutic potential in neurodegenerative contexts.

Introduction to Flavonoids in Neuroprotection

Flavonoids are a class of natural compounds widely found in fruits, vegetables, and plants, recognized for their potent antioxidant, anti-inflammatory, and anti-apoptotic properties. Their ability to modulate critical cellular signaling pathways makes them promising candidates for the development of therapies against neurological disorders. This compound, a semi-synthetic derivative of the natural flavonoid Rutin, has demonstrated significant neuroprotective capabilities, which will be compared against other key flavonoids in this report.

Core Mechanisms of Neuroprotection

The neuroprotective effects of these flavonoids are primarily attributed to their ability to counteract oxidative stress and neuroinflammation, two key pathological drivers in neurodegenerative diseases. They achieve this by scavenging free radicals, upregulating endogenous antioxidant enzymes, and inhibiting pro-inflammatory signaling cascades. Furthermore, many flavonoids modulate pathways involved in protein aggregation, apoptosis, and mitochondrial function, offering a multi-targeted approach to neuronal protection.

This compound, for instance, exerts its effects by reducing oxidative stress and neuroinflammation, notably through the SIRT1/SIRT3 signaling pathway.[1] It has been shown to cross the blood-brain barrier, where it mitigates neuronal damage in models of stroke and neurodegenerative diseases.[2] Similarly, other flavonoids like Kaempferol, Luteolin, and Quercetin modulate a variety of pathways including PI3K/Akt, MAPK, and NF-κB to enhance neuronal survival and function.[3][4][5]

Comparative Data on Neuroprotective Efficacy

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a direct comparison of the neuroprotective activities of this compound and its counterparts.

Table 1: In Vitro Neuroprotective Effects of Selected Flavonoids
FlavonoidExperimental ModelChallenge/ToxinConcentrationKey Quantitative Outcome(s)Reference
This compound Neural Stem Cells (NSCs)Amyloid-β (Aβ) 1-42 (10 µM)Not SpecifiedNeutralized Aβ-induced toxicity and inhibition of differentiation.
Apigenin PC12 CellsCobalt Chloride (CoCl₂) (1.2 mM)10 µg/mLEnhanced cell viability to 73.78%; reduced ROS levels.
Quercetin PC12 Cells6-hydroxydopamine (6-OHDA)Micromolar rangeAntagonized cell toxicity and changes in gene expression.
Luteolin HT-22 Hippocampal NeuronsGlutamateNot SpecifiedAttenuated reduced cell viability, increased ROS, and apoptosis.
Rutin BMG-1 Cerebral Glioma CellsHydrogen Peroxide (H₂O₂)IC₅₀ ≈ 200 µMReduced apoptotic bodies and lipid peroxidation; increased glutathione.
Kaempferol BV-2 Microglia CellsNot Specified10-100 µMSuppressed microglia activation and neuroinflammatory toxicity.
Table 2: In Vivo Neuroprotective Effects of Selected Flavonoids
FlavonoidAnimal ModelInjury/Disease ModelDosageKey Quantitative Outcome(s)Reference
This compound Male Wistar RatsLipopolysaccharide (LPS)100 mg/kgSuppressed neuroinflammation, oxidative stress, and apoptosis.
This compound Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (MCAO)Not SpecifiedAlleviated neurological deficits and reduced infarct volume.
Apigenin MCAO RatsCerebral Ischemia/ReperfusionNot SpecifiedImproved neurological deficit scores and reduced infarct areas.
Quercetin Adult MiceLipopolysaccharide (LPS)Not SpecifiedPrevented neuroinflammation-mediated neurodegeneration and memory impairment.
Luteolin MiceIntracerebral Hemorrhage (ICH)10, 20 mg/kgAlleviated brain edema and ameliorated neurobehavioral dysfunction.
Kaempferol C57BL/6 MiceMiddle Cerebral Artery Occlusion (MCAO)Not SpecifiedInhibited dynamin-related protein 1 (DRP1) phosphorylation, reducing mitochondrial fission.

Signaling Pathways and Experimental Workflows

The neuroprotective actions of these flavonoids are mediated through complex signaling networks. Diagrams illustrating these pathways and a typical experimental workflow are provided below.

G cluster_0 Experimental Workflow: Assessing Neuroprotection cluster_1 Outcome Assessment model In Vitro (e.g., PC12, SH-SY5Y) or In Vivo (e.g., MCAO rats) Model induce Induce Neuronal Stress (e.g., Oxidative, Inflammatory, Aβ) model->induce treat Treatment with Flavonoid (this compound, Quercetin, etc.) induce->treat assess Assess Neuroprotective Outcomes treat->assess viability Cell Viability (MTT Assay) assess->viability oxidative Oxidative Stress (ROS, SOD, MDA) assess->oxidative inflammation Inflammation (TNF-α, IL-6, NF-κB) assess->inflammation apoptosis Apoptosis (Caspase-3, Bax/Bcl-2) assess->apoptosis G cluster_0 Pro-Survival and Antioxidant Pathways cluster_1 Anti-Inflammatory and Anti-Apoptotic Pathways This compound This compound sirt1 SIRT1/SIRT3 This compound->sirt1 flavonoids Kaempferol, Luteolin, Quercetin pi3k PI3K/Akt flavonoids->pi3k nrf2 Nrf2 flavonoids->nrf2 survival Neuronal Survival sirt1->survival pi3k->survival are ARE nrf2->are translocation antioxidant Antioxidant Enzymes (SOD, GPx, HO-1) are->antioxidant antioxidant->survival stress Inflammatory Stimuli (LPS, Aβ) nfkb NF-κB stress->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->pro_inflammatory apoptosis Apoptosis pro_inflammatory->apoptosis other_flavonoids This compound, Kaempferol, Apigenin, Quercetin other_flavonoids->nfkb inhibition

References

In Vivo Showdown: Troxerutin vs. Diosmin in the Battle Against Vascular Permeability

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of vascular health, the integrity of blood vessels is paramount. When this barrier becomes compromised, leading to increased vascular permeability, it can trigger a cascade of events culminating in edema, inflammation, and tissue damage. Two flavonoid compounds, Troxerutin and Diosmin, have emerged as key players in the management of vascular disorders, largely owing to their purported ability to mitigate vascular leakage. This guide offers an in-depth, objective comparison of their in vivo effects on vascular permeability, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following table summarizes quantitative findings from an in vivo study investigating the effect of Diosmin on vascular permeability. Unfortunately, a comparable in vivo study providing specific quantitative data for this compound's effect on vascular leakage using a similar model was not identified in the literature search.

Table 1: Effect of Diosmin on Vascular Permeability in a Mouse Model of Iliac Vein Stenosis

Treatment GroupNVascular Permeability (Evans Blue Content in Semi-membranosus Muscle, µg/g tissue)% Reduction vs. IVS/NSp-value vs. IVS/NS
Sham/Normal Saline (NS)315.2 ± 2.1--
Iliac Vein Stenosis (IVS)/NS630.5 ± 3.50%-
IVS/Diosmin A (high purity)619.8 ± 2.835.1%< 0.05
IVS/Diosmin B (lower purity)624.1 ± 3.221.0%> 0.05

Data adapted from a study on a mouse model of iliac vein stenosis. Vascular permeability was assessed by quantifying the extravasation of Evans blue dye.[1][2]

Experimental Protocols

To provide a clear understanding of the methodologies employed in generating the data, detailed experimental protocols are crucial.

In Vivo Vascular Permeability Assessment: Evans Blue Assay (as used in the Diosmin study)[1][2]

This protocol describes a common method to quantify vascular leakage in vivo.

  • Animal Model: A mouse model of iliac vein stenosis (IVS) is established to induce venous hypertension and subsequent vascular leakage.

  • Treatment: Mice in the treatment groups receive Diosmin (e.g., 40 mg/kg) orally.

  • Evans Blue Injection: Evans blue dye (e.g., 2% in saline, 20 mg/kg), which binds to serum albumin, is injected intravenously (e.g., via the tail vein).

  • Circulation Time: The dye is allowed to circulate for a specific period (e.g., 30 minutes) to allow for extravasation in areas of increased permeability.

  • Perfusion: To remove intravascular dye, animals are anesthetized and perfused with saline until the fluid from the right atrium is clear.

  • Tissue Collection: The target tissue (e.g., semi-membranosus muscle) is harvested and weighed.

  • Dye Extraction: The tissue is incubated in formamide (e.g., at 60°C for 24 hours) to extract the extravasated Evans blue dye.

  • Quantification: The absorbance of the formamide supernatant is measured using a spectrophotometer (e.g., at 620 nm). The concentration of the dye is calculated from a standard curve and expressed as µg of Evans blue per gram of tissue.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is critical for targeted drug development.

Diosmin's Mechanism in Reducing Vascular Permeability

Diosmin has been shown to mitigate vascular leakage through its anti-inflammatory properties. In a mouse model of venous obstruction, Diosmin administration led to a significant decrease in the expression of key inflammatory molecules. This includes the downregulation of adhesion molecules ICAM-1 and VCAM-1, which are crucial for leukocyte adhesion to the endothelium, a key step in the inflammatory cascade that increases permeability. Furthermore, Diosmin reduced the mRNA expression of pro-inflammatory cytokines such as IL-1, IL-6, and MCP-1.[2]

Diosmin_Pathway cluster_inflammation Inflammatory Stimulus (e.g., Venous Hypertension) cluster_endothelium Endothelial Cell Activation cluster_permeability Vascular Response cluster_diosmin Intervention Inflammation Venous Hypertension ICAM1 ICAM-1 Expression Inflammation->ICAM1 activates VCAM1 VCAM-1 Expression Inflammation->VCAM1 activates Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, MCP-1) Inflammation->Cytokines induces Permeability Increased Vascular Permeability ICAM1->Permeability contributes to VCAM1->Permeability contributes to Cytokines->Permeability contributes to Diosmin Diosmin Diosmin->ICAM1 inhibits Diosmin->VCAM1 inhibits Diosmin->Cytokines inhibits

Caption: Diosmin's inhibitory effect on inflammatory pathways leading to vascular permeability.

This compound's Putative Mechanism in Vascular Protection

While specific in vivo studies with quantitative data on vascular permeability are less defined for this compound, its mechanism is believed to be multifaceted. A comparative registry study of various venoactive products indicated that this compound was effective in improving microcirculation and reducing edema. This compound is known for its potent antioxidant and anti-inflammatory effects. It can scavenge free radicals and reduce oxidative stress, which is a key contributor to endothelial dysfunction and increased permeability. Additionally, this compound has been shown to inhibit the expression of inflammatory mediators and adhesion molecules, similar to Diosmin, thereby strengthening the endothelial barrier.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for an in vivo experiment designed to compare the effects of two compounds on vascular permeability.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assay Permeability Assay cluster_analysis Data Analysis A Animal Model Selection (e.g., Mouse, Rat) B Induction of Increased Vascular Permeability (e.g., Carrageenan, Histamine, IVS) A->B C Vehicle Control B->C Random Assignment D This compound B->D Random Assignment E Diosmin B->E Random Assignment F IV Injection of Permeability Tracer (e.g., Evans Blue, FITC-Dextran) C->F D->F E->F G Tissue Collection and Processing F->G H Quantification of Tracer Extravasation G->H I Statistical Comparison of Treatment Groups H->I

References

Efficacy of Troxerutin in Combination with Other Flavonoids for Hemorrhoidal Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hemorrhoidal disease (HD) is a common anorectal condition characterized by symptoms such as bleeding, pain, and swelling. Conservative management often includes the use of venoactive agents, with flavonoids being a prominent class of compounds investigated for their therapeutic potential. This guide provides a comparative analysis of the efficacy of Troxerutin in combination with other flavonoids for the treatment of hemorrhoidal disease, supported by experimental data from key clinical trials.

Overview of Key Clinical Studies

Two significant clinical trials have evaluated the efficacy of flavonoid mixtures containing this compound in patients with hemorrhoidal disease. The first, a prospective, randomized, triple-blind, controlled trial by Giannini et al. (2015), investigated a combination of diosmin, this compound, and hesperidin. The second, a double-blind, multicenter, prospective, comparative study by Corsale et al. (2018), assessed a five-flavonoid mixture of diosmin, this compound, rutin, hesperidin, and quercetin.

Data Presentation: Comparative Efficacy of Flavonoid Combinations

The following tables summarize the quantitative data from these two key studies, providing a clear comparison of their findings.

Table 1: Efficacy of Diosmin, this compound, and Hesperidin in Acute Hemorrhoidal Disease (Giannini et al., 2015) [1]

Outcome MeasureFlavonoid Group (n=66)Placebo Group (n=68)p-value
Pain Reduction (after 12 days) Significant DecreaseNo Significant Change< 0.05
Bleeding Reduction (after 12 days) Significant DecreaseNo Significant Change< 0.05
Persistence of Edema (after 12 days) Significant DecreaseNo Significant Change< 0.05
Persistence of Thrombosis (after 12 days) Significant DecreaseNo Significant Change< 0.05
Paracetamol Tablets Taken (after 6 days) Significantly LowerHigher< 0.05

Table 2: Efficacy of a Five-Flavonoid Mixture vs. a Purified Micronized Flavonoid Fraction (PMFF) in I-III Degree Hemorrhoidal Disease (Corsale et al., 2018) [2]

Outcome MeasureFive-Flavonoid Mixture (SG, n=78)PMFF (CG, n=76)p-value
Bleeding Improvement (after 1 month) 79.5%80.2%Not Significant
Bleeding Improvement (after 6 months) 70.5%75.0%Not Significant
Patient Satisfaction (after 6 months) 4.05 (out of 5)3.25 (out of 5)0.003

Experimental Protocols

Giannini et al. (2015): A Prospective, Randomized, Triple-Blind, Controlled Trial
  • Objective: To investigate the efficacy of a mixture of diosmin, this compound, and hesperidin in treating acute hemorrhoidal crisis.

  • Patient Population: 134 consecutive patients with an acute hemorrhoidal crisis.

  • Intervention:

    • Group A (n=66): Received a mixture of diosmin, this compound, and hesperidin.

    • Group B (n=68): Received a placebo.

  • Duration: 12 days.

  • Outcome Measures:

    • Main symptoms (pain, bleeding).

    • Use of oral painkillers (paracetamol).

    • Bristol Stool Scale score.

    • Presence of edema, prolapse, and thrombosis.

  • Statistical Analysis: Student's t-test for independent samples, ANOVA models for repeated measures, and Chi-square test for linear trend.

Corsale et al. (2018): A Double-Blind, Multicenter, Prospective, Comparative Study
  • Objective: To evaluate the efficacy of a new flavonoid mixture in reducing bleeding from I-III degree hemorrhoidal disease.

  • Patient Population: 154 consecutive patients with I-III degree hemorrhoidal disease.

  • Intervention:

    • Study Group (SG, n=78): Received a mixture of diosmin, this compound, rutin, hesperidin, and quercetin.

    • Control Group (CG, n=76): Received a purified micronized fraction of diosmin in combination with hesperidin, diosmetin, isoroifolin, and linarin.

  • Duration: 6 months.

  • Outcome Measures:

    • Bleeding.

    • Number of pathological piles.

    • Golligher's grade of hemorrhoids.

    • Patient satisfaction.

  • Statistical Analysis: Chi-square test.

Mandatory Visualizations

Signaling Pathways

Flavonoids, including this compound, are believed to exert their therapeutic effects in hemorrhoidal disease through the modulation of key signaling pathways involved in inflammation and oxidative stress. The two primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.

G cluster_0 NF-κB Signaling Pathway Inhibition by Flavonoids cluster_1 Nrf2-ARE Pathway Activation by Flavonoids Inflammatory_Stimuli Inflammatory Stimuli (e.g., cytokines, LPS) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription Flavonoids This compound & other Flavonoids Flavonoids->IKK inhibits Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus2 Nucleus Nrf2->Nucleus2 translocates to ARE Antioxidant Response Element (ARE) Nucleus2->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates transcription Flavonoids2 This compound & other Flavonoids Flavonoids2->Keap1 promotes dissociation from Nrf2

Caption: Putative mechanism of action of flavonoids in hemorrhoidal disease.

Experimental Workflow

The following diagram illustrates the typical workflow of a randomized controlled trial evaluating the efficacy of flavonoid combinations for hemorrhoidal disease, based on the methodologies of the cited studies.

G Patient_Recruitment Patient Recruitment (Acute HD or Grade I-III HD) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Baseline_Assessment Baseline Assessment (Symptoms, Golligher Grade, etc.) Inclusion_Exclusion->Baseline_Assessment Randomization Randomization Treatment_Group Treatment Group (Flavonoid Combination) Randomization->Treatment_Group Control_Group Control/Placebo Group Randomization->Control_Group Follow_up_Assessments Follow-up Assessments (e.g., Day 12, 1 Month, 6 Months) Treatment_Group->Follow_up_Assessments Control_Group->Follow_up_Assessments Baseline_Assessment->Randomization Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessments->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Generalized experimental workflow for clinical trials.

Conclusion

The available evidence from randomized controlled trials suggests that flavonoid combinations containing this compound are effective in managing the symptoms of hemorrhoidal disease. The combination of diosmin, this compound, and hesperidin has been shown to significantly reduce pain, bleeding, edema, and thrombosis in acute hemorrhoidal disease.[1] Furthermore, a five-flavonoid mixture including this compound demonstrated high patient satisfaction in the long-term management of bleeding from I-III degree hemorrhoids.[2] The underlying mechanism of action is likely related to the anti-inflammatory and antioxidant properties of these flavonoids, mediated through the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. Further research is warranted to elucidate the precise synergistic effects of these flavonoid combinations and to optimize their therapeutic application in different stages of hemorrhoidal disease.

References

A Comparative Pharmacokinetic Analysis of Troxerutin and Hesperidin

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of phlebotonics and vasoprotective agents, troxerutin and hesperidin are two prominent flavonoids extensively studied for their therapeutic potential in managing vascular disorders. While both compounds share common mechanistic grounds in improving venous tone and reducing capillary permeability, their pharmacokinetic profiles exhibit distinct characteristics that influence their clinical efficacy and dosing regimens. This guide provides a detailed comparative analysis of the pharmacokinetics of this compound and hesperidin, supported by experimental data and methodologies, to aid researchers and drug development professionals in their understanding of these two critical compounds.

Pharmacokinetic Parameters: A Tabular Comparison

The following table summarizes the key pharmacokinetic parameters for this compound and hesperidin based on data from various human and animal studies. It is important to note that these values can vary depending on the formulation, dosage, and subject population.

Pharmacokinetic ParameterThis compoundHesperidin/HesperetinCitation
Maximum Plasma Concentration (Cmax) ~3.46 ng/mL (oral, 5 mg)Hesperetin: ~825.78 ng/mL (oral, 135 mg)[1][2][3]
Time to Maximum Plasma Concentration (Tmax) ~2.6 hours (oral, 5 mg)Hesperetin: ~4.0 hours (oral, 135 mg)[1][2]
Elimination Half-Life (t1/2) ~5.7 hours (oral, 5 mg)Hesperetin: ~3.05 hours (oral, 135 mg)
Area Under the Curve (AUC0-∞) ~32.9 ng·h/mL (oral, 5 mg)Hesperetin: ~4846.20 ng·h/mL (oral, 135 mg)
Bioavailability Low, approximately 10-15% after oral administration.Low, due to poor water solubility and metabolism by gut microbiota.
Metabolism Primarily metabolized in the liver and gut via hydrolysis to its aglycone and subsequent phase II conjugation (glucuronidation and sulfation).Hesperidin is hydrolyzed by gut microbiota to its aglycone, hesperetin, which is then absorbed and undergoes extensive phase II metabolism (glucuronidation and sulfation).
Excretion Excreted mainly through urine and feces as metabolites.Excreted primarily in the urine as conjugated metabolites. The cumulative urinary excretion of hesperetin and its metabolites is relatively low, suggesting extensive metabolism.

Experimental Protocols

The data presented above are derived from pharmacokinetic studies employing standardized methodologies. Below are representative experimental protocols for assessing the pharmacokinetics of these flavonoids.

Human Pharmacokinetic Study Protocol (General)

A typical experimental design for a human pharmacokinetic study involves the following steps:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include a history of significant medical conditions, use of interacting medications, and known allergies to the study compounds.

  • Study Design: A randomized, crossover study design is often employed. In this design, each subject receives both this compound and hesperidin (or their respective formulations) in a random order, separated by a washout period to eliminate the previous drug from the body.

  • Drug Administration: A single oral dose of the flavonoid is administered to fasting subjects.

  • Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated from the blood samples by centrifugation.

  • Urine Collection: Urine samples are collected over a 24-hour period in timed intervals.

  • Sample Analysis: The concentrations of the parent flavonoid and its metabolites in plasma and urine are quantified using validated analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using non-compartmental analysis.

Analytical Methodology: LC-MS/MS for Quantification

A highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is commonly used for the quantification of this compound and hesperidin and their metabolites in biological matrices.

  • Sample Preparation: Plasma or urine samples are prepared using techniques like protein precipitation or solid-phase extraction to remove interfering substances.

  • Chromatographic Separation: The prepared samples are injected into an HPLC system equipped with a suitable column (e.g., a reversed-phase C18 column) to separate the analytes from other components in the matrix. A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with a modifier (e.g., formic acid) is typically used.

  • Mass Spectrometric Detection: The separated analytes are introduced into a mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for detecting and quantifying the target compounds.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in the pharmacokinetic studies and the molecular mechanisms of action of these flavonoids, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_study_design Study Design cluster_administration_sampling Administration & Sampling cluster_analysis Analysis Recruitment Subject Recruitment Randomization Randomization Recruitment->Randomization Admin Oral Administration Randomization->Admin Washout Washout Period Washout->Randomization Admin->Washout Blood Blood Sampling Admin->Blood Urine Urine Collection Admin->Urine Preparation Sample Preparation Blood->Preparation Urine->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: Experimental workflow for a comparative pharmacokinetic study.

Signaling Pathways

Both this compound and hesperidin exert their vasoprotective and anti-inflammatory effects by modulating key signaling pathways.

This compound's Anti-inflammatory Signaling Pathway:

This compound is known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.

troxerutin_nfkb_pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NFkB_n NF-κB NFkB_n->Inflammation

Caption: this compound's inhibition of the NF-κB signaling pathway.

Hesperidin's Antioxidant Signaling Pathway:

Hesperidin, primarily through its metabolite hesperetin, has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which upregulates the expression of antioxidant enzymes.

hesperidin_nrf2_pathway cluster_nucleus Hesperidin Hesperidin Hesperetin Hesperetin (Active Metabolite) Hesperidin->Hesperetin Metabolism Keap1 Keap1 Hesperetin->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Nrf2_n Nrf2 Nrf2_n->ARE

Caption: Hesperidin's activation of the Nrf2 antioxidant pathway.

References

Comparative Efficacy of Troxerutin and Daflon for Chronic Venous Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of Troxerutin and Daflon (a micronized purified flavonoid fraction, MPFF) in the management of chronic venous disease (CVD). It is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and mechanisms of action to inform further research and development in this therapeutic area.

Overview and Mechanism of Action

Chronic venous disease encompasses a spectrum of conditions characterized by venous hypertension, leading to symptoms such as pain, edema, and in advanced stages, skin changes and ulceration. Both this compound and Daflon are venoactive drugs (VADs) that target the underlying pathophysiology of CVD through various mechanisms.

This compound , a derivative of the natural flavonoid rutin (vitamin P4), exerts its therapeutic effects through a combination of antioxidant, anti-inflammatory, and vasoprotective actions.[1][2] It strengthens capillary walls, reduces their permeability, and improves microcirculation.[3][4] this compound's mechanism involves scavenging free radicals, modulating the production of inflammatory cytokines, and reducing the expression of adhesion molecules on endothelial cells, thereby mitigating inflammation and vascular damage.[1]

Daflon , a micronized purified flavonoid fraction containing 90% diosmin and 10% hesperidin, improves venous tone, enhances lymphatic drainage, and protects the microcirculation. Its micronization leads to improved absorption. Daflon's mechanism of action includes inhibiting inflammatory reactions, reducing capillary hyperpermeability, and normalizing the synthesis of prostaglandins and free radicals. It has been shown to reduce leukocyte adhesion and migration, key events in the inflammatory cascade associated with CVD.

Comparative Clinical Efficacy

Clinical trials have demonstrated the efficacy of both this compound and Daflon in alleviating the signs and symptoms of CVD. Direct comparative studies and placebo-controlled trials provide quantitative data on their respective and comparative performance.

Symptom Improvement

A meta-analysis of randomized, double-blind, placebo-controlled trials on Daflon (MPFF) showed significant improvement in multiple CVD symptoms. Compared to placebo, Daflon reduced leg pain, heaviness, feeling of swelling, cramps, and paresthesia.

A double-blind, placebo-controlled trial on this compound also demonstrated a significant improvement in leg aching and the overall venous function score compared to placebo.

A direct comparative study between oxerutins (a form of this compound) and Daflon found that after 8 weeks of treatment, the oxerutins group showed a significantly greater improvement in the venous-related quality of life (Ve-QOL) score (a 46.8% decrease, indicating improvement) compared to the Daflon group (a 15.5% decrease).

Symptom This compound (Oxerutins) vs. Daflon (D+H) Daflon vs. Placebo (Risk Ratio)
Leg Pain -0.53 (p=0.0001)
Heaviness -0.35 (p<0.00001)
Feeling of Swelling -0.39 (p<0.00001)
Cramps -0.51 (p=0.02)
Paresthesia -0.45 (p=0.03)
Venous-Related Quality of Life (Ve-QOL) Score (% improvement) 46.8%15.5%
Edema Reduction

Both drugs have shown efficacy in reducing edema, a common sign of CVD.

In a study comparing a coumarin/troxerutin combination with placebo, the treatment group showed a significantly smaller increase in leg volume after the cessation of compression stockings (6.5 ± 12.1 ml vs. 36.7 ± 12.1 ml for placebo, p = 0.0402), indicating an edema-protective effect.

A meta-analysis of Daflon trials demonstrated a significant reduction in ankle circumference compared to placebo.

Parameter This compound (in combination) vs. Placebo Daflon vs. Placebo (Standardized Mean Difference)
Leg Volume Increase (ml) 6.5 ± 12.1 (p=0.0402)-
Ankle Circumference --0.59
Hemodynamic and Microcirculatory Parameters

Improvements in venous hemodynamics and microcirculation are key to the therapeutic effects of these drugs.

A study by Vin et al. (1994) found that this compound significantly improved erythrocyte aggregation kinetic indexes compared to placebo.

Studies on Daflon have shown significant improvements in venous capacitance, distensibility, and venous emptying time as measured by plethysmography. A direct comparison showed that oxerutins were more effective in improving microcirculatory parameters, with a significant decrease in resting skin flux and the rate of ankle swelling, which was not observed in the Daflon group.

Parameter This compound (Oxerutins) vs. Daflon This compound vs. Placebo Daflon vs. Placebo
Resting Skin Flux Significant Decrease (p<0.05)--
Rate of Ankle Swelling Significant Decrease (p<0.001)--
Erythrocyte Aggregation -Significant Improvement (p<0.001)-
Venous Capacitance & Distensibility --Significant Decrease
Venous Emptying Time --Significant Decrease

Experimental Protocols

Plethysmography

Plethysmography is a non-invasive method used to measure volume changes in the limbs, providing quantitative data on venous hemodynamics.

  • Principle: Air plethysmography (APG) measures changes in calf volume in response to maneuvers such as leg elevation and dependency.

  • Procedure:

    • The patient is in a supine position with a large inflatable cuff (the air chamber) wrapped around the calf.

    • To measure venous filling, the leg is elevated to empty the veins, then quickly lowered to a dependent position. The increase in calf volume over time provides the Venous Filling Index (VFI).

    • To measure calf muscle pump function, the patient performs a series of tiptoe movements, and the reduction in calf volume is measured to calculate the Ejection Fraction (EF).

    • To measure venous drainage, the leg is elevated after being in a dependent position, and the rate of volume decrease is measured as the Venous Drainage Index (VDI).

  • Key Parameters:

    • Venous Filling Index (VFI): Measures the rate of venous refilling, indicating the severity of venous reflux.

    • Ejection Fraction (EF): Indicates the effectiveness of the calf muscle pump.

    • Residual Volume Fraction (RVF): The percentage of venous volume remaining after a series of muscle contractions.

Quality of Life Assessment

Disease-specific questionnaires are used to assess the impact of CVD on a patient's quality of life (QoL).

  • VEINES-QoL/Sym Questionnaire: This is a 26-item, patient-reported questionnaire designed to be self-completed. It assesses symptoms, limitations in daily activities, and the psychological impact of CVD. It generates two summary scores: the VEINES-QoL score (overall impact on quality of life) and the VEINES-Sym score (symptom severity).

  • Chronic Venous Insufficiency Quality of Life Questionnaire (CIVIQ-20): This 20-item questionnaire provides a global index and scores across four dimensions: psychological, pain, physical, and social.

Signaling Pathways and Experimental Workflows

The mechanisms of action of this compound and Daflon involve the modulation of several signaling pathways related to inflammation and oxidative stress.

This compound Signaling Pathway

Troxerutin_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Inflammatory_Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) This compound->Inflammatory_Cytokines Inhibits Adhesion_Molecules Adhesion Molecules (e.g., ICAM-1, VCAM-1) This compound->Adhesion_Molecules Downregulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Stimulates Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Inflammation Inflammation Inflammatory_Cytokines->Inflammation Adhesion_Molecules->Inflammation Endothelial_Dysfunction Endothelial Dysfunction PI3K_Akt->Endothelial_Dysfunction Protects against Oxidative_Stress->Endothelial_Dysfunction Inflammation->Endothelial_Dysfunction

Caption: this compound's signaling pathway in mitigating endothelial dysfunction.

Daflon (MPFF) Signaling Pathway

Daflon_Pathway Daflon Daflon (MPFF) Leukocyte_Adhesion Leukocyte Adhesion & Migration Daflon->Leukocyte_Adhesion Inhibits Prostaglandins_Free_Radicals Prostaglandins & Free Radicals Daflon->Prostaglandins_Free_Radicals Inhibits Synthesis Norepinephrine Norepinephrine Daflon->Norepinephrine Prolongs Action Inflammation Inflammation Leukocyte_Adhesion->Inflammation Prostaglandins_Free_Radicals->Inflammation Capillary_Permeability Capillary Hyperpermeability Prostaglandins_Free_Radicals->Capillary_Permeability Venous_Tone Venous Tone Norepinephrine->Venous_Tone Increases Inflammation->Capillary_Permeability

Caption: Daflon's (MPFF) mechanism of action in chronic venous disease.

Experimental Workflow for Comparative Efficacy Study

Experimental_Workflow Patient_Recruitment Patient Recruitment (CVD Diagnosis, CEAP Classification) Baseline_Assessment Baseline Assessment: - Plethysmography - QoL Questionnaire - Symptom Scores Patient_Recruitment->Baseline_Assessment Randomization Randomization Group_A Group A: This compound Randomization->Group_A Group_B Group B: Daflon Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Treatment_Period Treatment Period (e.g., 8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Group_C->Treatment_Period Baseline_Assessment->Randomization Follow_up_Assessment Follow-up Assessment: - Plethysmography - QoL Questionnaire - Symptom Scores Treatment_Period->Follow_up_Assessment Data_Analysis Data Analysis (Statistical Comparison) Follow_up_Assessment->Data_Analysis

Caption: A typical experimental workflow for a comparative clinical trial.

Conclusion

Both this compound and Daflon are effective in the management of chronic venous disease, albeit through partially distinct yet overlapping mechanisms of action. The available evidence suggests that both drugs significantly improve symptoms and reduce edema compared to placebo. Direct comparative studies, although limited, suggest that this compound (as oxerutins) may offer a greater improvement in quality of life.

For researchers and drug development professionals, the choice between these agents as a comparator in clinical trials or as a basis for the development of new therapies will depend on the specific endpoints of interest. Future research should focus on well-designed, head-to-head comparative trials with standardized methodologies and larger patient populations to further delineate the relative efficacy of these two important therapeutic options for chronic venous disease.

References

Unveiling the Synergistic Power of Troxerutin in Combination with Other Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of antioxidant research, the quest for enhanced efficacy through synergistic combinations is paramount. This guide provides a comprehensive comparison of the synergistic effects of Troxerutin, a semi-synthetic bioflavonoid derived from rutin, with other potent antioxidants, namely Vitamin C, Quercetin, and N-acetylcysteine (NAC). This document is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to facilitate informed decisions in the development of novel antioxidant therapies.

Executive Summary

This compound, a well-established vasoprotective and antioxidant agent, exhibits promising synergistic potential when combined with other antioxidants. This guide synthesizes available in-vitro and in-vivo data to compare the enhanced free radical scavenging activity and protective effects of these combinations. While direct comparative studies quantifying the synergy of this compound with all three antioxidants—Vitamin C, Quercetin, and N-acetylcysteine—are limited, this guide draws upon existing literature to provide a clear overview of their individual and combined antioxidant capabilities. The evidence points towards a notable synergistic relationship, particularly between this compound and Vitamin C derivatives, in combating oxidative stress.

This compound: A Multifaceted Antioxidant

This compound exerts its antioxidant effects through multiple mechanisms. It is a potent scavenger of free radicals, including superoxide and hydroxyl radicals. Furthermore, this compound can enhance the body's endogenous antioxidant defenses by increasing the levels and activities of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). Its mechanism of action also involves the modulation of key signaling pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

Comparative Analysis of Antioxidant Synergy

This section details the synergistic antioxidant effects of this compound in combination with Vitamin C, Quercetin, and N-acetylcysteine. The assessment is based on common in-vitro antioxidant assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

This compound and Vitamin C

Scientific evidence suggests a significant synergistic interaction between this compound and Vitamin C. This compound has been shown to enhance the absorption and utilization of Vitamin C in the body, leading to more pronounced combined antioxidant effects. A study investigating the free radical scavenging properties of this compound in combination with vitamin derivatives, ascorbyl palmitate (a fat-soluble form of Vitamin C) and alpha-tocopheryl succinate, demonstrated a clear synergistic action. Specifically, a synergistic effect was observed in hydroxyl radical scavenging and in the inhibition of lipid peroxidation. This suggests that the combination can offer enhanced protection against oxidative damage to cellular components.

This compound and Quercetin

Quercetin, a flavonoid renowned for its potent antioxidant and anti-inflammatory properties, presents a strong candidate for synergistic combination with this compound. Both molecules share structural similarities and common mechanisms of action, including free radical scavenging and modulation of inflammatory pathways. While direct quantitative studies on their synergistic antioxidant activity are not extensively available, their individual effectiveness in inhibiting lipid peroxidation suggests a high potential for enhanced combined effects. One study comparatively evaluated the antioxidant and anti-inflammatory properties of Quercetin, Rutin (a precursor to this compound), and this compound, highlighting their individual capacities to scavenge reactive oxygen species.

This compound and N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is a well-known antioxidant and a precursor to glutathione, a critical intracellular antioxidant. The combination of NAC with flavonoids has been explored for its potential to combat oxidative stress. While direct studies on the synergistic antioxidant effects of this compound and NAC are limited, research on related compounds provides valuable insights. For instance, the combination of NAC and doxorubicin has shown synergistic effects in preclinical cancer models. Furthermore, a study on trimetazidine and NAC in a myocardial ischemia-reperfusion injury model demonstrated that their combination significantly reduced oxidative stress markers. Given that this compound also enhances intracellular glutathione levels, its combination with NAC could theoretically lead to a powerful synergistic effect by boosting the glutathione-dependent antioxidant system.

Quantitative Data Summary

Due to the limited availability of direct comparative studies, the following table summarizes the individual antioxidant activities of this compound and the other antioxidants based on available data. This serves as a baseline for understanding their potential for synergy.

Antioxidant CombinationAssayKey FindingsReference
This compound & Vitamin C Derivatives Hydroxyl Radical ScavengingSynergistic action observed between this compound and alpha-tocopheryl succinate.
Superoxide Radical ScavengingSynergistic action observed between this compound, ascorbyl palmitate, and alpha-tocopheryl succinate.
Lipid Peroxidation InhibitionSynergistic action observed between this compound and ascorbyl palmitate.
This compound (alone) DPPH Radical ScavengingDose-dependent scavenging activity, with 50 µg/mL showing the highest percentage of inhibition (37.9%).
Superoxide Anion ScavengingDose-dependent scavenging, with 50 µg/mL exhibiting 32.8% inhibition.
Hydroxyl Radical ScavengingDose-dependent scavenging, with 50 µg/mL showing 45.7% inhibition.
Quercetin & Rutin (related to this compound) Lipid Peroxidation InhibitionBoth Quercetin and Rutin showed a protective effect against induced lipid peroxidation.
Quercetin (in combination) DPPH, ABTS, FRAPA formulation containing Quercetin showed superior antioxidant performance compared to Vitamin C alone.

Experimental Protocols

To facilitate further research, this section outlines the methodologies for key experiments used to assess antioxidant synergy.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Sample Preparation: Prepare various concentrations of the individual antioxidants and their combinations in a suitable solvent.

  • Reaction: Mix the antioxidant solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100. The IC50 value (concentration required to inhibit 50% of the DPPH radicals) is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer, 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) solution, and ferric chloride (FeCl₃) solution.

  • Sample Preparation: Prepare various concentrations of the individual antioxidants and their combinations.

  • Reaction: Mix the antioxidant solutions with the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time.

  • Measurement: Measure the absorbance of the solution at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant (e.g., Trolox).

Assessment of Synergy

The synergistic effect of antioxidant combinations can be quantified using the Combination Index (CI) . The CI is calculated based on the dose-effect relationships of the individual compounds and their combination. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Signaling Pathways and Experimental Workflows

Antioxidant Signaling Pathway of this compound

This compound enhances the cellular antioxidant defense system primarily through the activation of the Nrf2 signaling pathway.

Reproducibility of In Vitro Studies on Troxerutin's Anti-Cancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Troxerutin, a semi-synthetic bioflavonoid derived from rutin, has garnered significant interest for its potential anti-cancer properties. Numerous in vitro studies have explored its efficacy against various cancer cell lines, investigating its impact on cell viability, apoptosis, and underlying molecular mechanisms. This guide provides a comparative analysis of key findings from these studies, with a focus on the reproducibility of the reported anti-cancer effects. We delve into the experimental data, detailed protocols, and the primary signaling pathways involved.

Comparative Analysis of this compound's In Vitro Anti-Cancer Efficacy

The anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values reported in different studies. It is important to note that direct comparison of IC50 values can be challenging due to variations in experimental conditions such as incubation time and cell seeding density.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference Study
Hep G2 Hepatoblastoma24Not specified
48Not specified
72Not specified
Huh-7 Hepatocellular CarcinomaNot specifiedNot specified[1][2]
A549 Non-small-cell lung cancerNot specifiedNot specified
HeLa Cervical Cancer24320 µg/mL
KB Oral Cancer4850 µg/mL

Note: A direct quantitative comparison of IC50 values is limited by the lack of standardized reporting across studies. Many studies confirm a dose-dependent inhibitory effect without specifying a precise IC50 value.

Induction of Apoptosis by this compound

A primary mechanism underlying the anti-cancer effects of this compound is the induction of apoptosis. Various studies have demonstrated this through morphological changes, DNA fragmentation, and the regulation of apoptotic proteins.

Cell LineCancer TypeKey Apoptotic Events ObservedReference Study
Hep G2 HepatoblastomaChromatin condensation, nuclear and DNA fragmentation, increased caspase-3 expression.
Huh-7 Hepatocellular CarcinomaIncreased expression of pro-apoptotic proteins (Bax, Bid), suppression of anti-apoptotic Bcl-2.
Gastric Cancer Cells Gastric CancerSuppression of Bcl-2, regulation of Bax and Bid.
KB Oral CancerReduced mitochondrial membrane potential.

Experimental Protocols

Reproducibility of in vitro studies is critically dependent on the detailed execution of experimental protocols. Below are generalized methodologies for key assays used to evaluate this compound's anti-cancer effects, based on common laboratory practices.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • This compound Treatment: Cells are treated with various concentrations of this compound and incubated for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

  • Incubation: The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and is crucial for studying signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., PI3K, Akt, p-Akt, Bcl-2, Bax).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing Experimental and Molecular Pathways

To better understand the experimental workflow and the molecular mechanisms of this compound, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Troxerutin_In_Vitro_Studies cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Data Interpretation cell_culture Cancer Cell Culture cell_seeding Cell Seeding in Plates cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment troxerutin_prep Prepare this compound Concentrations troxerutin_prep->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis ic50 Determine IC50 viability_assay->ic50 apoptosis_rate Quantify Apoptosis apoptosis_assay->apoptosis_rate pathway_modulation Analyze Pathway Modulation protein_analysis->pathway_modulation

Caption: Experimental workflow for in vitro evaluation of this compound's anti-cancer effects.

Troxerutin_PI3K_AKT_Signaling_Pathway cluster_pathway PI3K/AKT Signaling Pathway cluster_downstream Downstream Effects This compound This compound PI3K PI3K This compound->PI3K Inhibits AKT AKT PI3K->AKT Activates pAKT p-AKT (Active) AKT->pAKT Phosphorylation Bcl2 Bcl-2 (Anti-apoptotic) pAKT->Bcl2 Inhibits Bax Bax (Pro-apoptotic) pAKT->Bax Activates Caspase3 Caspase-3 (Executioner) Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis via the PI3K/AKT pathway.

Discussion on Reproducibility

The collective evidence from the reviewed in vitro studies strongly suggests that this compound possesses anti-cancer properties against a variety of cancer cell lines. The primary mechanisms of action appear to be the inhibition of cell proliferation and the induction of apoptosis, often linked to the modulation of key signaling pathways such as PI3K/AKT and Nrf2/NF-κB.

However, a direct and quantitative assessment of the reproducibility of these findings is hampered by the heterogeneity in experimental designs. Variations in the specific cancer cell lines used, the concentrations of this compound applied, the duration of treatment, and the specific assays employed make a head-to-head comparison challenging. For instance, reported effective concentrations range from µg/mL to µM, and incubation times vary from 24 to 72 hours.

To enhance the reproducibility and comparability of future in vitro studies on this compound, the following recommendations are proposed:

  • Standardized Reporting: A consensus on reporting key experimental parameters, including cell seeding density, passage number, and detailed assay conditions, would be beneficial.

  • Inclusion of Positive Controls: The use of well-established chemotherapy agents as positive controls would provide a valuable benchmark for evaluating the potency of this compound.

  • Cross-Laboratory Validation: Independent validation of key findings in different laboratories would significantly strengthen the evidence for this compound's anti-cancer effects.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Troxerutin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Troxerutin, a flavonoid derivative, with a focus on personal protective equipment (PPE), operational procedures, and proper disposal. By adhering to these guidelines, you can minimize risks and maintain the integrity of your research.

Personal Protective Equipment (PPE) for this compound

Appropriate PPE is the first line of defense against potential exposure to this compound powder. While specific occupational exposure limits for this compound have not been established, the following recommendations are based on general safety protocols for handling powdered pharmaceutical agents.[1][2][3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

PPE CategoryRecommendationRationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][4] A face shield may be required for large quantities or when splashing is possible.Protects eyes from airborne powder and accidental splashes.
Skin Protection Gloves: Wear chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected prior to use. Wash and dry hands after removing gloves. Gown/Coat: Wear a fire/flame-resistant and impervious lab coat or gown.Prevents skin contact with the powder.
Respiratory Protection A full-face respirator should be used if exposure limits are exceeded, or if irritation or other symptoms are experienced. Handle in a well-ventilated area or in a fume hood to minimize dust formation.Protects the respiratory system from inhalation of fine powder particles.
General Hygiene Wash hands thoroughly after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in areas where this compound is handled.Prevents accidental ingestion and cross-contamination.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it away from incompatible materials and foodstuff containers.

Handling and Experimental Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.

  • Weighing and Aliquoting: Whenever possible, handle this compound powder within a chemical fume hood or other ventilated enclosure to minimize dust generation. Use non-sparking tools.

  • Solution Preparation: When preparing solutions, add the powder to the solvent slowly to avoid splashing.

  • Spill Management: In case of a spill, evacuate personnel to a safe area. Avoid dust formation. Use appropriate PPE and collect the spilled material with spark-proof tools into a suitable, closed container for disposal.

Disposal of this compound Waste

Proper disposal of unused this compound and contaminated materials is essential to prevent environmental contamination and potential harm.

  • Waste Collection: Collect all this compound waste, including unused powder and contaminated materials (e.g., gloves, wipes), in a clearly labeled, sealed container.

  • Disposal Method: The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not discharge into sewer systems or contaminate water, foodstuffs, or animal feed.

  • In-House Deactivation (for small quantities): For small residual amounts, commercial drug disposal systems (e.g., DisposeRx) that use a polymer gel to encapsulate the active ingredient can be considered for in-lab deactivation before disposal in the trash. Always follow the manufacturer's instructions.

  • Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Troxerutin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Clean Workspace A->B C Weigh/Aliquot in Ventilated Enclosure B->C Proceed to Handling D Prepare Solution C->D Spill Spill Occurs? C->Spill E Clean Workspace D->E Experiment Complete F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Collect Waste in Labeled Container G->H Segregate Waste I Dispose via Licensed Chemical Waste Vendor H->I Spill->C No Spill_Procedure Follow Spill Management Protocol Spill->Spill_Procedure Yes Spill_Procedure->H Collect Contaminated Materials for Disposal

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Troxerutin
Reactant of Route 2
Reactant of Route 2
Troxerutin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.